molecular formula C9H5N3O3 B034554 3-Azido-7-hydroxycoumarin CAS No. 817638-68-9

3-Azido-7-hydroxycoumarin

Cat. No.: B034554
CAS No.: 817638-68-9
M. Wt: 203.15 g/mol
InChI Key: KKJNQKVCZCNJDI-UHFFFAOYSA-N
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Description

3-Azido-7-hydroxycoumarin is a highly versatile and functionalized coumarin derivative that serves as a critical tool in bioorthogonal chemistry and fluorescence-based assays. Its core structure features a 7-hydroxycoumarin scaffold, a classic fluorophore known for its excellent photostability and environment-sensitive emission, and a 3-azide group, which is bioorthogonal and inert to most biological functionalities. The primary research value of this compound lies in its dual functionality: the azide group selectively participates in copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions with alkynes, enabling specific labeling of biomolecules. Simultaneously, the 7-hydroxycoumarin moiety acts as a sensitive fluorescent reporter, with its emission properties significantly influenced by the local microenvironment, particularly pH, making it an effective probe for studying intracellular pH gradients. Researchers extensively utilize this compound for labeling proteins, nucleic acids, and glycans for detection and visualization, developing activity-based probes for monitoring enzyme activity, and creating sophisticated biosensors. Its mechanism involves the covalent conjugation via the azide handle, followed by fluorescence detection or rationetric measurement of the coumarin fluorophore, which typically exhibits excitation/emission maxima in the blue-green region. This compound is indispensable for tracking biomolecular interactions, dynamics, and localization in live cells with high specificity and minimal background.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJNQKVCZCNJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648782
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817638-68-9
Record name 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azido-7-hydroxycoumarin
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Foundational & Exploratory

3-Azido-7-hydroxycoumarin: A Technical Guide to its Application in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a versatile, fluorogenic coumarin-based dye that has become an invaluable tool in modern bioimaging, diagnostics, and molecular engineering.[1] Its utility lies in its application in bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This compound is inherently non-fluorescent but undergoes a significant "turn-on" of fluorescence upon reaction with an alkyne-functionalized molecule.[1][3] This reaction forms a stable triazole, extending the dye's π-conjugation system and resulting in bright and stable fluorescence.[1] This fluorogenic property provides a high signal-to-noise ratio, making it exceptionally well-suited for high-contrast imaging in complex biological systems with minimal background fluorescence.[1]

This technical guide provides an in-depth overview of the scientific applications of this compound, including its photophysical properties, detailed experimental protocols for its key applications, and visualizations of experimental workflows.

Core Properties and Data

This compound is a water-soluble and cell-permeable molecule, making it suitable for live-cell imaging.[1] Its key chemical and photophysical properties are summarized in the tables below.

Chemical Properties
PropertyValueReferences
Molecular Formula C₉H₅N₃O₃[4]
Molecular Weight 203.15 g/mol [4]
CAS Number 817638-68-9[3]
Purity ≥90% - >98% (HPLC)[4]
Appearance Light yellow to brown solid/powder[4]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[1][2]
Photophysical Properties
PropertyBefore Click ReactionAfter Click ReactionReferences
Excitation Maximum (λmax) ~348 nm~404 nm[4]
Emission Maximum (λmax) -~477 nm[1][2][3][4]
Fluorescence Non-fluorescentBright blue fluorescence[1]
Quantum Yield -High (Coumarin-based core)[1]
Photostability -High[1]

Key Scientific Applications

The primary application of this compound is as a reporter molecule in click chemistry-based labeling strategies. Its versatility allows for a wide range of applications in cellular and molecular biology.

  • DNA Labeling and Cell Proliferation Assays: One of the most prominent uses is the detection of newly synthesized DNA in proliferating cells.[1] This is achieved by incorporating an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the DNA of dividing cells. Subsequent reaction with this compound via CuAAC leads to fluorescent labeling of the DNA, allowing for the visualization and quantification of cell proliferation.

  • Protein and Glycan Visualization: It is used for the visualization of proteins and glycans in both fixed and live cells.[1] By metabolically incorporating alkyne-tagged sugars or amino acids, researchers can fluorescently label specific proteins and glycans to study their localization, trafficking, and interactions.

  • Biosensor Development: The "turn-on" fluorescence upon click reaction makes this compound an excellent candidate for the development of biosensors.[1] These sensors can be designed to detect the presence of specific alkyne-containing analytes.

  • Spatially Restricted Metabolite Labeling: This probe has been utilized for labeling metabolites in a spatially restricted manner within biological systems.[2]

  • Detection of Pathogens: It has been applied in methods for the sensitive and specific detection of foodborne pathogens.[2]

  • Drug Development and Medicinal Chemistry: The coumarin (B35378) scaffold itself has known biological activities, and the azido (B1232118) group allows for its conjugation to other molecules. This makes it a useful building block in medicinal chemistry for creating novel therapeutic agents, with potential applications in targeting cancer cells and in photodynamic therapy.

Experimental Protocols

DNA Labeling for Cell Proliferation Analysis using EdU

This protocol describes the labeling of newly synthesized DNA in cultured cells using EdU incorporation followed by a click reaction with this compound for fluorescence microscopy.

Materials:

  • Cells of interest cultured on coverslips or in imaging plates

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer: 100 mM Tris-HCl (pH 7.5-8.5)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM)

  • Reducing agent solution (e.g., 1 M sodium ascorbate (B8700270), freshly prepared)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU (typically 10-50 µM) in complete culture medium for the desired pulse duration (e.g., 30 minutes to 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length and the experimental question.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the following in order:

      • 435 µL of click reaction buffer (100 mM Tris-HCl)

      • 5 µL of this compound stock solution (e.g., 10 mM in DMSO for a final concentration of 100 µM)

      • 10 µL of CuSO₄ solution (100 mM for a final concentration of 2 mM)

      • 50 µL of sodium ascorbate solution (1 M for a final concentration of 100 mM)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, stain the nuclei with a suitable counterstain (e.g., DAPI or Hoechst) according to the manufacturer's protocol.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for the blue fluorescence of the coumarin-triazole product (excitation ~405 nm, emission ~477 nm) and the chosen counterstain.

General Protocol for Protein Labeling in Live Cells

This protocol provides a general workflow for labeling a specific protein of interest in live cells. This requires metabolic incorporation of an alkyne-containing unnatural amino acid and subsequent labeling with this compound.

Materials:

  • Mammalian cells expressing the protein of interest

  • Cell culture medium deficient in the natural amino acid to be replaced

  • Alkyne-containing unnatural amino acid (e.g., L-azidohomoalanine (AHA) alternative, L-homopropargylglycine (HPG))

  • This compound

  • Click reaction reagents suitable for live-cell labeling (e.g., copper-coordinating ligands like BTTAA to reduce cytotoxicity)

  • Live-cell imaging medium

Procedure:

  • Metabolic Labeling:

    • Wash cells with PBS and incubate in the amino acid-deficient medium for a short period to deplete the intracellular pool of the natural amino acid.

    • Supplement the deficient medium with the alkyne-containing unnatural amino acid (typically 25-100 µM) and culture the cells for a period sufficient for protein expression and incorporation (e.g., 4-24 hours).

  • Live-Cell Click Reaction:

    • Prepare a live-cell compatible click reaction cocktail. This typically involves a lower concentration of copper and the use of a copper-chelating ligand to minimize toxicity.

    • Wash the cells with a suitable buffer or live-cell imaging medium.

    • Add the click reaction cocktail containing this compound to the cells.

    • Incubate for 15-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells several times with fresh live-cell imaging medium to remove unreacted reagents.

    • Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

Visualizations

Click Chemistry Reaction Mechanism

G Mechanism of Fluorogenic Click Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3_Azido_7_hydroxycoumarin This compound (Non-fluorescent) Triazole Fluorescent Triazole Product 3_Azido_7_hydroxycoumarin->Triazole + Alkyne Alkyne-modified Biomolecule Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole catalyzes

Caption: The Cu(I)-catalyzed click reaction between this compound and an alkyne.

Experimental Workflow for Cell Proliferation Assay

G Workflow: Cell Proliferation Assay with EdU and this compound A 1. Cell Culture Plate cells on coverslips B 2. EdU Incorporation Incubate cells with EdU A->B C 3. Fixation Treat with 4% PFA B->C D 4. Permeabilization Treat with Triton X-100 C->D E 5. Click Reaction Add this compound, CuSO4, and Ascorbate D->E F 6. Washing Remove unreacted reagents E->F G 7. Counterstaining (Optional) Stain nuclei with DAPI F->G H 8. Imaging Fluorescence Microscopy G->H

Caption: Step-by-step workflow for labeling proliferating cells.

Conceptual Visualization of Protein Labeling in a Signaling Pathway

While specific signaling pathway visualizations using this compound are not prominently featured in the reviewed literature, the following diagram illustrates conceptually how it could be applied to study protein-protein interactions within a generic signaling cascade.

G Conceptual Use in a Signaling Pathway cluster_workflow Experimental Approach cluster_pathway Generic Signaling Pathway Metabolic_Labeling 1. Introduce alkyne-unnatural amino acid into Protein A Click_Reaction 2. Add this compound for fluorescent labeling Metabolic_Labeling->Click_Reaction Imaging 3. Visualize Protein A localization and interaction with Protein B Click_Reaction->Imaging Ligand Ligand Receptor Receptor Ligand->Receptor Protein_A Protein A (Labeled with Coumarin) Receptor->Protein_A Protein_B Protein B Protein_A->Protein_B Interaction Response Cellular Response Protein_B->Response

Caption: Conceptual diagram of labeling a protein within a generic signaling cascade.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its fluorogenic nature, combined with the specificity of click chemistry, enables high-contrast imaging of biomolecules and cellular processes with minimal background interference. The applications range from fundamental cell biology, such as monitoring cell proliferation, to the development of novel diagnostics and therapeutics. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the adoption and effective use of this valuable chemical probe in scientific research.

References

A Technical Guide to the Mechanism of Action of 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the core mechanism of action of 3-Azido-7-hydroxycoumarin (AHC), a pivotal tool in modern chemical biology and bio-imaging. It details the principles of its function, its photophysical properties, and the experimental protocols for its application.

Core Mechanism: A Pro-Fluorophore Activated by Click Chemistry

This compound is a fluorogenic dye, often referred to as a "pro-fluorophore". In its native state, the molecule is essentially non-fluorescent. Its mechanism of action is not based on direct interaction with a biological signaling pathway but rather on its designed chemical reactivity. The fluorescence is "switched on" by a highly specific and bioorthogonal chemical reaction.[1][2]

The key to its function lies in the presence of the azide (B81097) (-N₃) group at the 3-position of the coumarin (B35378) scaffold. This azide group acts as a fluorescence quencher. The core mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry".[3][4] In this reaction, the azide group of the coumarin reacts with the terminal alkyne of a target molecule in the presence of a copper(I) catalyst. This cycloaddition forms a stable, five-membered triazole ring.[2]

The formation of this triazole is the "on" switch for fluorescence. It extends the π-conjugated system of the coumarin molecule, which fundamentally alters its electronic and photophysical properties, transforming it into a brightly fluorescent compound.[1][5] Because this reaction is highly specific and does not interfere with native biological processes, it allows for the precise and selective labeling of alkyne-tagged biomolecules in complex environments, including living cells.[1][2]

Mechanism_of_Action cluster_reactants Reactants (Non-Fluorescent) cluster_catalyst Catalyst cluster_product Product (Fluorescent) Coumarin This compound (Essentially Non-Fluorescent) Coumarin->h1 Alkyne Alkyne-Modified Biomolecule Alkyne->h1 Catalyst Copper (I) Reaction Reaction Catalyst->Reaction catalyzes Product Fluorescent Triazole-Coumarin Conjugate h1->Reaction  CuAAC 'Click' Reaction Reaction->Product forms

Caption: The CuAAC "click" reaction mechanism of this compound.

Quantitative Data: Photophysical Properties

The utility of this compound as a fluorogenic probe is defined by the dramatic shift in its spectroscopic properties upon reaction. The unreacted azide form exhibits minimal absorbance and fluorescence in the visible spectrum, while the triazole product is characterized by strong blue fluorescence.

PropertyBefore Click ReactionAfter Click ReactionReference(s)
Max. Absorption (λabs) ~260 nm404 nm[1][6][7]
Max. Emission (λem) ~391 nm477 - 480 nm[1][5][6]
Emission Color -Blue
Molecular Weight 203.15 g/mol -[7]
Molecular Formula C₉H₅N₃O₃-[4]
Purity ≥95% (HPLC)-

Experimental Protocols

The most prominent application of this compound is the detection of cell proliferation via the labeling of newly synthesized DNA.[2] This is achieved by introducing an alkyne-containing nucleoside analog, 5-ethynyl-2´-deoxyuridine (EdU), to the cells, which is subsequently labeled by the coumarin probe.

Protocol: Cell Proliferation Assay using EdU and this compound

This protocol provides a representative workflow for labeling proliferating cells.

1. Cell Preparation and EdU Labeling:

  • Culture cells of interest in the appropriate medium.
  • Add EdU to the culture medium at a final concentration of 10-50 µM.
  • Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) to allow for the incorporation of EdU into newly synthesized DNA.[2]

2. Cell Fixation and Permeabilization:

  • Harvest the cells and wash them with Phosphate-Buffered Saline (PBS).
  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
  • Wash the cells twice with PBS.
  • Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature to allow the click reagents to enter the nucleus.

3. Click Reaction:

  • Prepare the "Click Cocktail" immediately before use. For a 500 µL reaction volume, combine the following in order:
  • PBS (pH 7.4)
  • This compound (from a 10 mM stock in DMSO) to a final concentration of 1-10 µM.
  • Copper(II) Sulfate (CuSO₄) solution to a final concentration of 1-2 mM.
  • A reducing agent, such as Sodium Ascorbate (B8700270) (from a freshly prepared 100 mM stock in water), to a final concentration of 10-20 mM. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
  • Remove the permeabilization buffer and wash the cells with PBS.
  • Add the Click Cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

4. Imaging:

  • Wash the cells three times with PBS.
  • If desired, counterstain the nuclei with a DNA stain like DAPI.
  • Mount the cells on a microscope slide with an appropriate mounting medium.
  • Image the cells using fluorescence microscopy. Excite the sample near 404 nm and collect the emission signal around 477 nm.

The major advantage of this fluorogenic reaction is the minimal background signal, which can eliminate the need for extensive wash steps often required to remove unbound fluorescent dyes.[2]

Preparation of Stock Solution
  • Solubility: this compound is soluble in solvents like DMSO, DMF, and Methanol.[4]

  • Protocol: To prepare a 10 mM stock solution, add 492 µL of DMSO to 1 mg of the compound (MW: 203.15 g/mol ).[1][6]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light. Solutions in DMSO and DMF are not recommended for long-term storage.[3][7]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis A 1. Culture Proliferating Cells B 2. Add EdU (Alkyne Analog) to Culture Medium A->B C 3. Incubate to Allow EdU Incorporation into DNA B->C D 4. Fix and Permeabilize Cells C->D E 5. Add 'Click Cocktail': - this compound - Cu(II) Salt - Reducing Agent (e.g., Ascorbate) D->E F 6. Incubate for 30 min (Protected from Light) E->F G 7. Wash and Mount Cells F->G H 8. Image via Fluorescence Microscopy (Ex: ~404 nm, Em: ~477 nm) G->H

Caption: A typical experimental workflow for a cell proliferation assay.

References

A Technical Guide to the Spectral Properties of 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has become an invaluable tool in bioconjugation and cellular imaging. Its utility stems from its unique "pro-fluorescent" nature: the azide-functionalized coumarin (B35378) is itself non-fluorescent but undergoes a dramatic increase in fluorescence upon reaction with an alkyne-containing molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for specifically labeling and visualizing biomolecules in complex environments like living cells, without the need for extensive washing steps to remove unreacted probe.[1] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols, and the logical workflows for its application.

Core Spectral and Photophysical Properties

The key feature of this compound is the significant change in its spectral properties upon participating in a click reaction. The azide (B81097) group acts as a fluorescence quencher. Following the cycloaddition reaction and formation of a triazole ring, the π-conjugation system of the molecule is extended, leading to the emergence of strong fluorescence.[2]

Data Presentation: Spectral Properties
PropertyBefore Click ReactionAfter Click Reaction (with terminal alkyne)Reference(s)
Maximum Absorption (λabs) ~260 nm, ~348 nm~404 nm[3]
Maximum Emission (λem) ~391 nm (weak)~477-480 nm (strong, blue)[4][5][6]
Fluorescence Quantum Yield (Φf) Very low (effectively non-fluorescent)Reported to be high; specific value not published. See Protocol 3 for determination.[2]
Fluorescence Lifetime (τf) Not reportedNot reported
Molar Absorptivity (ε) Not availableNot available

Note: The exact spectral maxima and quantum yield can be influenced by the solvent environment and the nature of the alkyne-containing reaction partner.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4]

Materials:

Procedure:

  • A mixture of 2,4-dihydroxybenzaldehyde (20 mmol), N-acetylglycine (20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

  • The reaction mixture is then poured onto ice to yield a yellow precipitate.

  • The precipitate is filtered and washed with ice water.

  • The resulting solid is refluxed in a 2:1 solution of concentrated HCl and ethanol (30 mL) for 1 hour.

  • The solution is diluted with ice water (40 mL) and cooled in an ice bath.

  • Sodium nitrite (40 mmol) is added, and the mixture is stirred for 5-10 minutes.

  • Sodium azide (60 mmol) is added in portions.

  • After stirring for an additional 15 minutes, the resulting brown precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound.[4]

Protocol 2: General Procedure for CuAAC "Click" Reaction for Spectral Characterization

Materials:

  • This compound

  • An alkyne-containing molecule (e.g., phenylacetylene, for basic characterization)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the alkyne partner.

  • In a reaction vessel, combine the this compound and the alkyne in the desired molar ratio (a slight excess of one reagent may be used to ensure full conversion of the other).

  • Add freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Add the CuSO4 solution. The final concentrations are typically in the micromolar to low millimolar range.

  • Allow the reaction to proceed at room temperature. The progress can often be monitored by the appearance of fluorescence under a UV lamp.

  • For quantitative spectral measurements, the resulting triazole product should be purified, typically using chromatography.

Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

  • Purified "clicked" this compound product

  • A standard fluorophore with a known quantum yield in the same emission range (e.g., Coumarin 153 in ethanol, Φf = 0.544).

  • Spectroscopic grade solvent (e.g., ethanol or water, ensuring the standard and sample are soluble and stable).

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Determine the slope of each line.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)

    Where:

    • Φ is the quantum yield.

    • Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

Signaling Pathways and Experimental Workflows

This compound is not known to participate in cellular signaling pathways as a signaling molecule itself. Instead, it is a reporter molecule used to visualize biological processes. Its primary application is in bioorthogonal chemistry, where it reacts with alkyne-modified biomolecules. A prominent example is the labeling of newly synthesized DNA in proliferating cells.

Click Reaction Signaling Pathway

The "signaling" in this context is the generation of a fluorescent signal upon the chemical reaction.

Click_Reaction_Fluorescence Mechanism of Fluorescence Activation Azide This compound (Non-fluorescent) Reaction Azide-Alkyne Cycloaddition (Click Reaction) Azide->Reaction Reactant Alkyne Alkyne-modified Biomolecule Alkyne->Reaction Reactant Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Reaction Catalyzes Product Triazole-Coumarin Conjugate (Highly Fluorescent) Reaction->Product Forms Signal Fluorescent Signal (λem ~477 nm) Product->Signal Emits EdU_Labeling_Workflow Workflow for Labeling Proliferating Cells Start Start: Proliferating Cells Incubate 1. Incubate cells with EdU Start->Incubate Incorporate EdU is incorporated into newly synthesized DNA Incubate->Incorporate Fix 2. Fix and permeabilize cells Incorporate->Fix Click 3. Perform 'Click' reaction: Add this compound, CuSO4, and Ascorbate Fix->Click Visualize 4. Visualize fluorescently labeled cells Click->Visualize End End: Image Analysis Visualize->End

References

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-azido-7-hydroxycoumarin, a fluorogenic probe widely utilized in bioorthogonal chemistry. We will delve into its core properties, the mechanism of the azide-alkyne cycloaddition reaction, detailed experimental protocols for its application, and troubleshooting guidance.

Introduction to this compound

This compound is a versatile, water-soluble, and cell-permeable fluorescent dye designed for bioorthogonal labeling.[1][2] Its key feature is its "pro-fluorogenic" nature; the molecule itself is non-fluorescent but emits a bright blue fluorescence upon undergoing a click reaction with an alkyne-functionalized molecule.[2][3] This "turn-on" mechanism significantly reduces background fluorescence, making it an ideal tool for high-contrast cellular imaging and bioconjugation.[2] The underlying principle of this fluorescence activation is the formation of a triazole ring through the azide-alkyne cycloaddition, which extends the π-conjugation system of the coumarin (B35378) core.[2]

This compound has found extensive applications in various research areas, including:

  • Live-cell imaging: Its cell permeability and low background signal make it excellent for visualizing cellular processes with high clarity.[2]

  • DNA labeling in proliferating cells: It is commonly used with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to study DNA synthesis and cell proliferation.[3][4]

  • Bioconjugation: The azide (B81097) group allows for the specific and efficient attachment of the coumarin fluorophore to alkyne-modified biomolecules like proteins and nucleic acids.[5]

  • Drug Development and Discovery: It serves as a scaffold in medicinal chemistry and can be used in photodynamic therapy applications.[6]

Physicochemical and Photophysical Properties

A thorough understanding of the properties of this compound is crucial for its effective application. The key quantitative data is summarized in the tables below.

Chemical Properties
Molecular Formula C₉H₅N₃O₃[2]
Molecular Weight 203.15 g/mol [2]
Appearance Amber to brown crystalline solid[2]
Purity ≥95-98% (HPLC)[2]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[2]
Storage Conditions -20°C, protected from light[2]
Photophysical Properties Before Click Reaction After Click Reaction (Triazole Formation)
Excitation Maximum (λex) ~260-348 nm[2][7]~404 nm[2]
Emission Maximum (λem) ~391 nm[2]~477-480 nm[2]
Quantum Yield (Φ) Very low (essentially non-fluorescent)High (exact value depends on the alkyne partner and solvent)[2]
Molar Extinction Coefficient (ε) Not specifiedNot specified
Color of Emission -Blue

The Azide-Alkyne Cycloaddition: A "Click" Chemistry Reaction

The core of this compound's utility lies in its participation in the azide-alkyne cycloaddition, a cornerstone of "click chemistry." This reaction is highly efficient, specific, and biocompatible. Two main variants of this reaction are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common method used with this compound. It involves the use of a copper(I) catalyst to rapidly and regioselectively form a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[]

Mechanism of CuAAC

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product CoumarinAzide This compound TriazoleProduct Fluorescent Triazole Conjugate CoumarinAzide->TriazoleProduct Alkyne Alkyne-modified Biomolecule Alkyne->TriazoleProduct CuI Cu(I) CuI->TriazoleProduct Catalyzes SPAAC_Workflow Azide Azide-modified Biomolecule (e.g., via metabolic labeling) Mixing Mix under Physiological Conditions Azide->Mixing BCN Strained Cyclooctyne (e.g., BCN-Coumarin) BCN->Mixing Reaction Spontaneous [3+2] Cycloaddition Mixing->Reaction Product Stable Triazole Adduct (Labeled Biomolecule) Reaction->Product EDU_Labeling_Workflow Start Seed cells on coverslips Incubate_EdU Incubate cells with EdU (e.g., 10 µM for 2 hours) Start->Incubate_EdU Wash1 Wash with PBS Incubate_EdU->Wash1 Fix Fix cells (e.g., 4% PFA for 15 min) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize cells (e.g., 0.5% Triton X-100 for 10 min) Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Click_Reaction Incubate with Click Reaction Cocktail (this compound, CuSO₄, Ascorbic Acid) for 30 min in the dark Wash3->Click_Reaction Wash4 Wash with PBS Click_Reaction->Wash4 Counterstain Counterstain nuclei (optional) (e.g., DAPI) Wash4->Counterstain Mount Mount coverslips Counterstain->Mount Image Image with fluorescence microscope Mount->Image

References

An In-depth Technical Guide to the Early Research of 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a versatile fluorogenic dye that has garnered significant attention in the fields of biochemistry and molecular biology. Its unique properties, particularly its ability to become intensely fluorescent only after undergoing a "click" reaction, make it an invaluable tool for bioorthogonal labeling and imaging. This technical guide provides a comprehensive overview of the early research on this compound, detailing its synthesis, chemical and photophysical properties, and foundational applications.

Chemical and Physical Properties

This compound is a small, water-soluble, and cell-permeable molecule.[1][2] Its key structural features are a coumarin (B35378) core, a hydroxyl group at the 7-position which influences its photophysical properties, and an azide (B81097) group at the 3-position that serves as a reactive handle for click chemistry.[2][3] The compound is typically a brown solid and is soluble in various organic solvents such as DMSO, DMF, methanol, and acetonitrile.[2][4]

PropertyValueReferences
Molecular Formula C₉H₅N₃O₃[2][4]
Molecular Weight 203.15 g/mol [1][2][5]
Appearance Brown solid[3]
Purity ≥95% (HPLC/NMR)[1][3]
Solubility Soluble in DMSO, DMF, Methanol, Acetonitrile[2][4][5]
Storage Conditions Store at -20°C[1]
CAS Number 817638-68-9[1][2][4]

Photophysical Properties and the "Click" Reaction

The most remarkable characteristic of this compound is its fluorogenic nature.[2] Initially, the compound is non-fluorescent or exhibits very weak fluorescence.[2] The azide group effectively quenches the fluorescence of the coumarin core.[5][6] However, upon participating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with an alkyne-containing molecule, it forms a triazole ring.[1][2][7] This extension of the π-conjugated system "switches on" the fluorescence, resulting in a bright blue emission.[2]

ConditionExcitation Maxima (λex)Emission Maxima (λem)References
Before Click Reaction ~260 nm~391 nm[2]
After Click Reaction 404 nm477 nm (emits blue fluorescence)[1][2][4][7]

This "turn-on" fluorescence mechanism is highly advantageous for biological imaging as it significantly reduces background noise from unreacted probes, leading to a high signal-to-noise ratio.[2][8]

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from 2,4-dihydroxybenzaldehyde (B120756). The following protocol is a modified version based on previously reported methods.[9][10]

Step 1: Synthesis of 3-Amino-7-hydroxycoumarin

  • A mixture of 2,4-dihydroxybenzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (B1210297) (60 mmol) in acetic anhydride (B1165640) (100 mL) is refluxed with stirring for 4 hours.[9]

  • The reaction mixture is then poured onto ice, leading to the formation of a yellow precipitate.[9]

  • The solid is filtered, washed with ice water, and then refluxed in a solution of concentrated HCl and ethanol (B145695) (2:1, 30 mL) for 1 hour.[9]

  • Ice water (40 mL) is added to dilute the solution, and the resulting mixture is cooled to 0 °C.[9]

Step 2: Diazotization and Azidation

  • To the cooled solution from Step 1, a solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise while maintaining the temperature at 0 °C to form the diazonium salt.[10]

  • The mixture is stirred for 5-10 minutes, and then sodium azide (NaN₃, 60 mmol) is added in portions.[9][10]

  • After stirring for another 15 minutes, the resulting brown precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound. The overall yield is approximately 43%.[9]

General Protocol for "Click" Reaction Labeling in Live Cells

This compound is widely used for labeling alkyne-modified biomolecules in living cells.[1] A general workflow for this application is as follows:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an alkyne group (e.g., 5-Ethynyl-2'-deoxyuridine (EdU) for DNA labeling).[1][2] This precursor is incorporated into the target biomolecules by the cellular machinery.

  • Cell Fixation and Permeabilization: After incubation, the cells are fixed and permeabilized to allow the click chemistry reagents to enter the cell.

  • Click Reaction Cocktail: A "click" reaction cocktail is prepared, typically containing:

    • This compound

    • A copper(I) source (e.g., copper(II) sulfate)

    • A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate)

    • A copper ligand to stabilize the Cu(I) ion and improve reaction efficiency.

  • Labeling: The cells are incubated with the click reaction cocktail, allowing the reaction between the azide on the coumarin and the alkyne on the biomolecule to occur.

  • Washing and Imaging: The cells are washed to remove excess reagents and then imaged using fluorescence microscopy with appropriate filters for the blue fluorescence of the resulting triazole.[1]

Early Applications in Research

Early research on this compound has primarily focused on its application as a fluorogenic probe in various biological contexts:

  • Live Cell Imaging: Its cell permeability and low background fluorescence make it highly suitable for imaging biological processes in living cells.[1][2]

  • DNA Labeling: In conjunction with EdU, it is used to visualize DNA synthesis in proliferating cells.[1][2]

  • Spatially Restricted Metabolite Labeling: It has been employed in techniques for labeling metabolites in specific subcellular locations.[4]

  • Detection of Foodborne Pathogens: Recent studies have utilized this compound in biosensors for the sensitive detection of pathogens.[4][11]

  • Bioconjugation: The azido (B1232118) group facilitates the attachment of the coumarin to various biomolecules for targeted delivery and imaging.[3]

  • Drug Development: It serves as a scaffold in medicinal chemistry for designing new therapeutic agents.[3]

Visualizing Workflows and Pathways

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product 2,4-dihydroxybenzaldehyde 2,4-dihydroxybenzaldehyde Reflux1 Reflux (4h) 2,4-dihydroxybenzaldehyde->Reflux1 N-acetylglycine N-acetylglycine N-acetylglycine->Reflux1 NaOAc_Ac2O NaOAc, Ac₂O NaOAc_Ac2O->Reflux1 Hydrolysis HCl/Ethanol Reflux Reflux1->Hydrolysis Precipitation on ice Amino_Coumarin 3-Amino-7-hydroxycoumarin Hydrolysis->Amino_Coumarin Diazotization NaNO₂, 0°C Amino_Coumarin->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azidation NaN₃ Diazonium_Salt->Azidation Final_Product This compound Azidation->Final_Product

Caption: Synthetic pathway for this compound.

Click_Reaction_Pathway Fluorogenic 'Click' Reaction Mechanism Azido_Coumarin This compound (Non-fluorescent) Click_Reaction Azide-Alkyne Cycloaddition Azido_Coumarin->Click_Reaction Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Click_Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Click_Reaction Triazole_Product Fluorescent Triazole-Coumarin Conjugate Click_Reaction->Triazole_Product Fluorescence Bright Blue Fluorescence Triazole_Product->Fluorescence Excitation at 404 nm

Caption: Mechanism of fluorescence activation via click chemistry.

Conclusion

The early research into this compound has established it as a powerful tool for fluorescent labeling in biological systems. Its fluorogenic nature, coupled with the specificity of the click reaction, provides researchers with a highly sensitive and low-background method for visualizing and tracking biomolecules. As research continues, the applications of this versatile molecule in drug development, diagnostics, and fundamental biological studies are expected to expand further.

References

3-Azido-7-hydroxycoumarin: A Technical Guide for Advanced Fluorescence-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a pro-fluorescent probe that has emerged as a powerful tool in chemical biology and drug discovery. Its unique "turn-on" fluorescence mechanism, activated by a highly selective bioorthogonal reaction, makes it an ideal candidate for a variety of applications, from live-cell imaging to the detection of specific biomarkers. This technical guide provides an in-depth overview of the core properties, experimental protocols, and key applications of this compound, designed to equip researchers with the knowledge to effectively integrate this versatile probe into their workflows.

The core principle behind this compound's utility lies in its azide (B81097) functional group, which renders the coumarin (B35378) core non-fluorescent. Upon a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-containing target, a stable triazole linkage is formed. This reaction extends the π-conjugated system of the molecule, leading to a dramatic increase in fluorescence emission. This fluorogenic nature minimizes background signal, enabling high-contrast imaging and detection.

Chemical and Photophysical Properties

This compound is a water-soluble and cell-permeable molecule, making it suitable for live-cell imaging applications.[1][2] Its key chemical and photophysical properties are summarized in the tables below.

Chemical Properties
PropertyValue
Molecular Formula C₉H₅N₃O₃
Molecular Weight 203.15 g/mol [1][2]
CAS Number 817638-68-9
Appearance Amber to brown crystalline solid[1]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[1]
Storage -20°C, protected from light[1][2]
Photophysical Properties

The most notable feature of this compound is the significant shift in its spectral properties upon undergoing the click reaction.

PropertyBefore Click ReactionAfter Click Reaction
Maximum Excitation (λex) ~260-348 nm[1][3]~404 nm[1][2]
Maximum Emission (λem) ~391 nm[1]~477-480 nm[1][2]
Quantum Yield (Φ) Not ReportedHigh (qualitative)[1]
Molar Extinction Coefficient (ε) Not ReportedNot Reported[4]
Stokes Shift Not Applicable~73-76 nm
Color of Emission Not ApplicableBlue[2]

Core Mechanism of Action: The "Click" Reaction

The fluorescence of this compound is activated through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, selective, and biocompatible.

Click_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azido_Coumarin This compound (Non-fluorescent) Triazole_Product Fluorescent Triazole Product Azido_Coumarin->Triazole_Product Click Reaction Alkyne_Target Alkyne-tagged Biomolecule Alkyne_Target->Triazole_Product Copper Copper(I) Catalyst Copper->Triazole_Product

Figure 1: Simplified workflow of the CuAAC "click" reaction.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described in the literature. The following is a summary of the key steps.

Materials:

Procedure:

  • A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

  • The reaction mixture is then poured onto ice to yield a yellow precipitate.

  • The precipitate is filtered and washed with ice water.

  • The solid is then refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.

  • Ice water (40 mL) is added to dilute the solution, which is then cooled in an ice bath.

  • Sodium nitrite (40 mmol) is added to the cooled solution, followed by the portion-wise addition of sodium azide (60 mmol) after 5-10 minutes of stirring.

  • After stirring for an additional 15 minutes, the resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound as a brown solid.[3]

Application 1: Detection of Cell Proliferation using EdU Labeling

This protocol describes the detection of newly synthesized DNA in proliferating cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, and this compound.

EdU_Labeling_Workflow Cell_Culture 1. Cell Culture Incubate cells with EdU Fixation 2. Fixation Treat with formaldehyde (B43269) Cell_Culture->Fixation Permeabilization 3. Permeabilization Treat with Triton X-100 Fixation->Permeabilization Click_Reaction 4. Click Reaction Add this compound and Cu(I) catalyst Permeabilization->Click_Reaction Imaging 5. Imaging Fluorescence Microscopy Click_Reaction->Imaging

Figure 2: Experimental workflow for the EdU cell proliferation assay.

Materials:

  • Cells of interest

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • 3.7% Formaldehyde in PBS (Fixation Solution)

  • 0.5% Triton X-100 in PBS (Permeabilization Solution)

  • 3% BSA in PBS

  • Click reaction cocktail (containing this compound, copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) to generate copper(I) in situ)

  • Fluorescence microscope

Procedure:

  • EdU Labeling: Culture cells and treat with EdU at a final concentration of 10 µM for 1-2 hours to allow for incorporation into newly synthesized DNA.

  • Fixation: Wash the cells with PBS and then fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with 3% BSA in PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with 3% BSA in PBS. The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for blue fluorescence.

Application 2: Spatially Restricted Metabolite Labeling (GEN-Click)

The GEN-Click system allows for the spatially resolved labeling of azide- or alkyne-tagged biomolecules within living cells.[2][5]

GEN_Click_Workflow Transfection 1. Transfection Introduce genetically encoded peroxidase (APEX2) fused to a protein of interest Metabolic_Labeling 2. Metabolic Labeling Incubate cells with an azide-modified metabolite Transfection->Metabolic_Labeling Proximity_Labeling 3. Proximity Labeling Add biotin-phenol and H₂O₂ to initiate biotinylation of proximal proteins Metabolic_Labeling->Proximity_Labeling Click_Reaction 4. Click Reaction Lyse cells and perform click reaction with alkyne-tagged This compound Proximity_Labeling->Click_Reaction Detection 5. Detection Western blot or mass spectrometry Click_Reaction->Detection

Figure 3: Workflow for spatially restricted metabolite labeling using GEN-Click.

Principle: A genetically encoded peroxidase (APEX2) is fused to a protein of interest, localizing the subsequent reactions. Cells are metabolically labeled with an azide-modified biomolecule. The GEN-Click system then enables the proximity biotinylation of these azide-bearing molecules, which can be subsequently detected. While the original GEN-Click paper uses biotin (B1667282) for detection, this compound can be adapted for fluorescent readout.

Materials:

  • Cells expressing the APEX2-fusion protein of interest

  • Azide-modified metabolite (e.g., ManNAz for glycoproteins)

  • Alkyne-biotin or an alkyne-tagged fluorescent reporter

  • Copper(I) catalyst for the click reaction

  • Lysis buffer

  • Streptavidin beads (for pulldown if using alkyne-biotin)

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Expression and Metabolic Labeling: Express the APEX2-fusion protein in cells and supplement the culture medium with the azide-modified metabolite for a sufficient time to allow for incorporation.

  • In Situ Click Reaction (Conceptual Adaptation for Fluorescence):

    • Wash the cells to remove excess unincorporated metabolite.

    • Introduce the alkyne-tagged this compound and a cell-permeable copper(I) catalyst. The click reaction will occur in proximity to the APEX2-fusion protein.

  • Cell Lysis and Analysis:

    • Lyse the cells and analyze the spatial distribution of the fluorescently labeled metabolites via fluorescence microscopy.

    • Alternatively, for a biochemical approach, lyse the cells, perform the click reaction with an alkyne-biotin tag, and then enrich the biotinylated proteins using streptavidin beads for identification by mass spectrometry.

Application 3: Detection of Foodborne Pathogens

A recent development has utilized this compound in a biosensor for the on-site detection of foodborne pathogens like E. coli O157:H7 and Salmonella typhimurium.[6][7]

Pathogen_Detection_Workflow Capture 1. Pathogen Capture Enrich and purify pathogens from the sample Binding 2. Phage@DNAzyme Binding Specific binding of the probe to the target pathogen Capture->Binding Click_Reaction 3. Click Reaction Catalysis of the reaction between This compound and 3-butyn-1-ol by the DNAzyme Binding->Click_Reaction Detection 4. Signal Detection Quantification of the fluorescent signal Click_Reaction->Detection

Figure 4: Workflow for the detection of foodborne pathogens.

Principle: This method employs a "Phage@DNAzyme" probe. A bacteriophage, specific to the target pathogen, is conjugated to a DNAzyme that catalyzes the CuAAC reaction. When the phage binds to the pathogen, the DNAzyme is localized and can catalyze the click reaction between this compound and an alkyne, generating a fluorescent signal.

Materials:

  • Food sample

  • Pathogen-specific Phage@DNAzyme probe

  • This compound

  • 3-butyn-1-ol

  • Copper(II) solution

  • Fluorescence reader or a smartphone-based detection system

Procedure:

  • Sample Preparation: The target pathogen is enriched and purified from the food sample.

  • Probe Binding: The purified pathogens are incubated with the Phage@DNAzyme probe, allowing for specific binding.

  • Click Reaction: The mixture is then combined with this compound, 3-butyn-1-ol, and a copper(II) source. The DNAzyme on the probe catalyzes the click reaction.

  • Signal Quantification: The resulting fluorescence is measured to quantify the concentration of the target pathogen. The linear range for detection has been reported to be from 10² to 10⁸ CFU/mL, with a detection limit of 50 CFU/mL.[6][7]

Conclusion

This compound is a highly effective and versatile fluorogenic probe with significant potential in various research and development settings. Its "turn-on" fluorescence mechanism, coupled with the specificity of the click reaction, provides a high signal-to-noise ratio for sensitive and precise detection. The detailed protocols provided in this guide for its synthesis and application in cell proliferation assays, spatially restricted metabolite labeling, and pathogen detection serve as a starting point for researchers to harness the capabilities of this powerful tool. As research in chemical biology continues to advance, the applications of this compound and similar bioorthogonal probes are expected to expand, further enabling the exploration of complex biological systems.

References

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azido-7-hydroxycoumarin is a pivotal molecule in the field of bioconjugation and cellular imaging. This water-soluble, fluorogenic dye has become an indispensable tool for researchers due to its unique ability to remain non-fluorescent until it participates in a "click" reaction with an alkyne-functionalized molecule. This "turn-on" fluorescence mechanism provides an exceptionally low background signal, making it ideal for high-contrast imaging in complex biological systems. This technical guide delves into the discovery, historical development, key properties, synthesis, and diverse applications of this compound, providing researchers with a comprehensive resource to effectively utilize this powerful probe.

Discovery and History

The advent of this compound is intrinsically linked to the development of "click chemistry," a term coined by K. Barry Sharpless in 2001 to describe reactions that are modular, wide in scope, give high yields, and are easy to perform. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a prime example of this concept.

While the synthesis of various coumarin (B35378) derivatives has a long history, the specific exploration of 3-azidocoumarins as fluorogenic probes gained significant traction in the early 2000s. A seminal 2004 paper by Wang and colleagues in Organic Letters described the fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins with terminal alkynes.[1] This work demonstrated that the non-fluorescent 3-azidocoumarins could be converted into intensely fluorescent 1,2,3-triazole products upon reaction with alkynes.[1] This laid the foundational understanding for the development and application of this compound as a bioorthogonal and fluorogenic labeling agent.

The addition of the 7-hydroxy group to the 3-azidocoumarin (B8514211) scaffold enhances its water solubility and modulates its spectral properties, making it particularly well-suited for biological applications. While the precise first synthesis of the 7-hydroxy derivative is not definitively pinpointed in a single "discovery" paper, its use grew out of the principles established in the early exploration of azidocoumarins for bioconjugation.

Physicochemical and Spectroscopic Properties

This compound is a small, cell-permeable molecule with a molecular weight of 203.15 g/mol . Its key feature is its fluorogenic nature; the azide (B81097) group effectively quenches the fluorescence of the coumarin core.[2] Upon undergoing the CuAAC reaction with a terminal alkyne, the formation of the triazole ring extends the π-conjugated system of the molecule, resulting in a significant increase in fluorescence quantum yield.[3]

The spectroscopic properties of this compound are crucial for its application in fluorescence microscopy and other detection methods. Before the click reaction, the molecule exhibits minimal fluorescence. After the click reaction, it becomes highly fluorescent, with excitation and emission maxima suitable for standard blue fluorescent protein (BFP) filter sets.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Formula C₉H₅N₃O₃
Molecular Weight 203.15 g/mol
CAS Number 817638-68-9
Appearance Light yellow to brown solid
Solubility Soluble in DMSO, DMF, MeOH, and MeCN[2]
Excitation Maximum (pre-click) ~260 nm[2]
Emission Maximum (pre-click) ~391 nm[2]
Excitation Maximum (post-click) 404 nm[3]
Emission Maximum (post-click) 477 nm[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 2,4-dihydroxybenzaldehyde. The following is a detailed experimental protocol adapted from the literature.

Synthesis of 3-Amino-7-hydroxycoumarin

A common route to 3-azidocoumarins involves the synthesis of a 3-aminocoumarin (B156225) intermediate. This can be achieved through the condensation of a salicylaldehyde (B1680747) derivative with N-acetylglycine, followed by hydrolysis.

Synthesis of this compound

The 3-amino group of 3-amino-7-hydroxycoumarin can then be converted to an azide group through a diazotization reaction followed by treatment with sodium azide.

Detailed Protocol for the Synthesis of this compound:

A detailed, multi-step synthesis protocol is available in the supporting information of a publication by the Royal Society of Chemistry. The process can be summarized as follows:

  • Step 1: Synthesis of an acetylated intermediate. A mixture of 2,4-dihydroxy benzaldehyde, N-acetylglycine, and anhydrous sodium acetate (B1210297) in acetic anhydride (B1165640) is refluxed. The resulting product is precipitated on ice.

  • Step 2: Hydrolysis. The intermediate is then refluxed in a solution of concentrated HCl and ethanol.

  • Step 3: Diazotization. The hydrolyzed product is cooled in an ice bath, and sodium nitrite (B80452) is added.

  • Step 4: Azide Formation. Sodium azide is then added to the solution, leading to the formation of this compound as a precipitate.

Applications in Research and Drug Discovery

The unique properties of this compound have led to its widespread adoption in various research fields, particularly in chemical biology and drug discovery.

Cellular Imaging and Bioconjugation

The primary application of this compound is in the fluorescent labeling of alkyne-modified biomolecules in living cells and other biological systems. Its cell permeability and the low background fluorescence make it an excellent tool for high-contrast imaging.

Labeling of Proliferating Cells: A prominent application is the detection of DNA synthesis in proliferating cells. Cells are incubated with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine, which is incorporated into newly synthesized DNA. Subsequent treatment with this compound in the presence of a copper(I) catalyst leads to the fluorescent labeling of the DNA in cells that have undergone replication.[4]

G cluster_workflow Experimental Workflow: EdU Labeling of Proliferating Cells A Incubate cells with EdU B Fix and permeabilize cells A->B EdU incorporates into DNA C Click reaction with this compound B->C Prepare for labeling D Fluorescence microscopy C->D Fluorescent labeling of DNA

Workflow for labeling DNA in proliferating cells with EdU and this compound.

Labeling of Other Biomolecules: This methodology has been extended to the labeling of other classes of biomolecules, including proteins and glycans.[5] By metabolically incorporating alkyne-containing sugars or amino acids, researchers can visualize the localization and dynamics of these molecules within the cell.

Proteomics and Drug Discovery

In the field of proteomics, this compound can be used to tag and identify specific proteins that have been metabolically labeled with alkyne-containing amino acids. This allows for the visualization of protein localization and can be coupled with mass spectrometry for protein identification.

In drug discovery, the click-reactive nature of this compound is valuable for synthesizing and screening compound libraries.[6] Its small size and biocompatibility also make it a candidate for the development of targeted therapeutic agents and diagnostic probes.[6]

G cluster_pathway Signaling Pathway Visualization Application Receptor Alkyne-modified Receptor Downstream Downstream Signaling Receptor->Downstream Labeling Click with This compound Receptor->Labeling Ligand Ligand Binding Ligand->Receptor Visualization Fluorescent Visualization Labeling->Visualization

Conceptual diagram of labeling a signaling pathway component for visualization.

Conclusion

This compound has firmly established itself as a cornerstone of modern chemical biology and bioorthogonal chemistry. Its journey from the fundamental principles of click chemistry to a widely used fluorogenic probe highlights the power of designing molecules with specific, triggerable functionalities. For researchers in the life sciences and drug development, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in elucidating complex biological processes and developing novel therapeutic and diagnostic strategies. The continued innovation in bioorthogonal chemistry promises to further expand the utility of this remarkable molecule.

References

An In-Depth Technical Guide to 3-Azido-7-hydroxycoumarin for Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

3-Azido-7-hydroxycoumarin is a versatile and powerful tool in the field of bioimaging, primarily functioning as a fluorogenic probe. Its innovative design allows for the highly sensitive detection of a wide array of biomolecules and cellular processes. The core of its functionality lies in its "pro-fluorogenic" nature; the molecule itself is essentially non-fluorescent, thereby ensuring low background signal in imaging applications. Upon undergoing a highly specific chemical reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with an alkyne-tagged target molecule, its fluorescence is "switched on," emitting a bright blue signal.[1][2] This activation mechanism provides a high signal-to-noise ratio, making it an ideal candidate for no-wash, live-cell imaging.

The primary application of this compound is in the labeling and visualization of alkyne-modified biomolecules within living cells. This includes, but is not limited to, the tracking of newly synthesized DNA in proliferating cells by reacting with the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), imaging of the glycome, and potentially the detection of specific enzymatic activities through cleverly designed alkyne-bearing substrates.[2] Its cell-permeable nature allows for the efficient labeling of intracellular targets.

Key Physicochemical and Photophysical Properties

The utility of this compound in bioimaging is underpinned by its distinct chemical and photophysical characteristics. The presence of the azide (B81097) group at the 3-position is crucial for its participation in the click reaction, while the hydroxy group at the 7-position contributes to its photophysical performance. The molecule is a crystalline solid, typically amber to brown in color, and is soluble in common organic solvents such as DMSO, DMF, methanol, and acetonitrile.[1][3]

PropertyThis compound (Before Click Reaction)Triazole Product (After Click Reaction)
Molecular Formula C₉H₅N₃O₃[1]-
Molecular Weight 203.15 g/mol [1]-
Excitation Maximum (λex) ~260 nm, ~348 nm[1]~404 nm[1][2][3]
Emission Maximum (λem) ~391 nm[1]~477-480 nm[1][2][3]
Quantum Yield (Φ) Very low (essentially non-fluorescent)High
Extinction Coefficient (ε) Not reportedNot reported
Appearance Amber to brown crystalline solid[1]-
Solubility DMSO, DMF, MeOH, MeCN[1][3]-

Activation Mechanism and Experimental Workflow

The central mechanism for the activation of this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction leads to the formation of a stable triazole ring, which extends the π-conjugation of the coumarin (B35378) fluorophore, resulting in a significant increase in fluorescence.

cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product 3_Azido_7_hydroxycoumarin This compound (Non-fluorescent) Cu_catalyst Cu(I) Catalyst 3_Azido_7_hydroxycoumarin->Cu_catalyst Alkyne_biomolecule Alkyne-tagged Biomolecule Alkyne_biomolecule->Cu_catalyst Triazole_product Fluorescent Triazole Product Cu_catalyst->Triazole_product

Figure 1: Activation of this compound via Click Chemistry.

A typical experimental workflow for utilizing this compound for bioimaging, for example, in labeling newly synthesized DNA in proliferating cells, involves several key steps.

Cell_Culture 1. Cell Culture & EdU Labeling Fixation 2. Cell Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Click_Reaction 4. Click Reaction with This compound Permeabilization->Click_Reaction Washing 5. Washing (Optional) Click_Reaction->Washing Imaging 6. Fluorescence Imaging Washing->Imaging

References

3-Azido-7-hydroxycoumarin: A Comprehensive Technical Guide to its Application in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of 3-Azido-7-hydroxycoumarin, a fluorogenic probe increasingly utilized in click chemistry for the labeling and detection of biomolecules. Its ability to remain non-fluorescent until undergoing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction makes it an invaluable tool for minimizing background signals in complex biological systems. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in DNA and protein labeling, and visualizes key workflows and mechanisms.

Core Concepts and Properties

This compound is a versatile molecule that serves as a fluorescent reporter in bioorthogonal chemistry.[1] Its azide (B81097) group facilitates participation in click chemistry reactions, while the coumarin (B35378) scaffold provides the basis for its fluorescent properties.[2] A key feature of this probe is its "pro-fluorogenic" nature; the azide moiety quenches the fluorescence of the coumarin core. Upon reaction with a terminal alkyne, the formation of a triazole ring extends the π-conjugated system, resulting in a significant increase in fluorescence intensity.[3] This "turn-on" mechanism is highly advantageous for applications requiring high signal-to-noise ratios, such as live-cell imaging.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Property Value References
Molecular Formula C₉H₅N₃O₃[2]
Molecular Weight 203.15 g/mol [2]
Appearance Amber to brown crystalline solid
Purity ≥95% (HPLC)[2]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[2]
Storage Conditions Store at -20°C, protected from light[2]
Spectroscopic Property Before Click Reaction After Click Reaction References
Maximum Excitation Wavelength (λex) ~348 nm404 nm[2][3]
Maximum Emission Wavelength (λem) -477 nm[2][3]
Emission Color -Blue[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in labeling DNA and proteins.

Synthesis of this compound

This protocol is adapted from a literature procedure and outlines the chemical synthesis of this compound.

Materials:

Procedure:

  • A mixture of 2,4-dihydroxy benzaldehyde (2.76 g, 20 mmol), N-acetylglycine (2.34 g, 20 mmol), and anhydrous sodium acetate (60 mmol) in acetic anhydride (100 mL) is refluxed with stirring for 4 hours.

  • The reaction mixture is then poured onto ice, leading to the formation of a yellow precipitate.

  • The yellow solid is collected by filtration and washed with ice water.

  • The solid is subsequently refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.

  • Ice water (40 mL) is added to dilute the solution, which is then cooled in an ice bath.

  • Sodium nitrite (40 mmol) is added to the cooled solution, and the mixture is stirred for 5-10 minutes.

  • Sodium azide (60 mmol) is added in portions, and the mixture is stirred for an additional 15 minutes.

  • The resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound as a brown solid.

Labeling of Nascent DNA in Proliferating Cells

This protocol describes the labeling of newly synthesized DNA in cultured cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) followed by a click reaction with this compound.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click reaction buffer: 100 mM Tris-HCl (pH 8.0), 1 mM CuSO₄, 100 mM L-ascorbic acid

Procedure:

  • EdU Incorporation: Incubate cells with EdU at a final concentration of 10-50 µM in complete culture medium for a desired period (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Fixation: Carefully remove the EdU-containing medium and wash the cells once with PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Click Reaction: Prepare the click reaction buffer immediately before use. Add the buffer containing 50 µM this compound to the fixed cells.

  • Incubation: Incubate the cells for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging by fluorescence microscopy using a filter set appropriate for the blue emission of the coumarin dye.

General Protocol for Labeling of Metabolically Tagged Proteins in Cell Lysates

This protocol provides a general framework for the labeling of proteins that have been metabolically tagged with an alkyne-containing amino acid, such as L-homopropargylglycine (HPG), in a cell lysate.

Materials:

  • Cell lysate containing alkyne-tagged proteins (1-5 mg/mL)

  • PBS (pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microfuge tube, combine the following in order:

    • 50 µL of protein lysate

    • 90 µL of PBS

    • An appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 20 µM).

  • Add Ligand: Add 10 µL of the 100 mM THPTA solution and mix briefly by vortexing.

  • Add Copper: Add 10 µL of the 20 mM CuSO₄ solution and mix briefly by vortexing.

  • Initiate Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Mix briefly by vortexing.

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Analysis: The proteins in the lysate are now fluorescently labeled and can be analyzed by methods such as SDS-PAGE and in-gel fluorescence scanning.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide This compound (Non-fluorescent) Triazole Fluorescent Triazole Product Azide->Triazole CuAAC Alkyne Alkyne-modified Biomolecule Alkyne->Triazole Cu_I Cu(I) Cu_I->Triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

DNA_Labeling_Workflow cluster_cell_culture Cell Culture cluster_fixation Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging A Incubate cells with alkyne-modified precursor (EdU) B Fix and permeabilize cells A->B C Add this compound and Cu(I) catalyst B->C D Wash and image fluorescently labeled DNA C->D

Caption: Experimental workflow for labeling nascent DNA.

Protein_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_click_reaction Click Reaction cluster_analysis Analysis A Incubate cells with alkyne-containing amino acid (e.g., HPG) B Lyse cells to obtain protein extract A->B C Perform CuAAC with This compound B->C D Analyze labeled proteins (e.g., SDS-PAGE) C->D

References

Methodological & Application

Application Notes and Protocols for Cell Labeling with 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic, water-soluble, and cell-permeable dye ideally suited for bioorthogonal labeling of cells and tissues.[1] This compound features an azide (B81097) group that can selectively react with alkyne-functionalized molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction.[2] A key advantage of this compound is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne, at which point it forms a highly fluorescent triazole product.[2][3] This "click-activated" fluorescence minimizes background signal, enhancing imaging clarity and eliminating the need for extensive washing steps to remove unreacted dye.[2]

These properties make this compound a powerful tool for various applications in life sciences research, including:

  • Live-cell imaging with low background fluorescence. [1]

  • DNA labeling and detection in proliferating cells when used in conjunction with 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog.[2]

  • Visualization of proteins and glycans in both fixed and living cells.[1]

  • Development of biosensors and optically controlled systems. [1]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. The significant shift in excitation and emission maxima upon click reaction underscores its utility as a fluorogenic probe.

PropertyValueReference
Molecular Formula C₉H₅N₃O₃[1]
Molecular Weight 203.15 g/mol [1]
Purity ≥95% (HPLC)
Appearance Amber to brown crystalline solid
Solubility DMSO, DMF, MeOH, MeCN[1]
Storage Conditions Store at -20°C, protected from light[4]
Excitation Maximum (pre-click) ~260 nm[1]
Emission Maximum (pre-click) ~391 nm[1]
Excitation Maximum (post-click) 404 nm[1]
Emission Maximum (post-click) 477 nm

Experimental Protocols

Protocol 1: Labeling of Proliferating Cells using EdU and this compound

This protocol describes the labeling and detection of newly synthesized DNA in proliferating cells. Cells are first incubated with the thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into DNA during active synthesis. The alkyne group on EdU then serves as a handle for the click reaction with this compound.

Materials:

  • Cells of interest cultured on coverslips or in microplates

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • DMSO for stock solutions

Procedure:

  • Cell Culture and EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare a stock solution of EdU (e.g., 10 mM in DMSO).

    • Add EdU to the cell culture medium to a final concentration of 10-50 µM.

    • Incubate the cells for a period appropriate for the specific cell type and experimental goals (e.g., 30 minutes to 24 hours) to allow for EdU incorporation into newly synthesized DNA.[2]

  • Cell Fixation and Permeabilization:

    • After EdU incubation, remove the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the following stock solutions:

      • This compound: 10 mM in DMSO.

      • Copper(II) sulfate (CuSO₄): 100 mM in water.

      • Sodium Ascorbate: 1 M in water (prepare fresh).

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • 984 µL PBS

      • 1 µL of 10 mM this compound stock solution (final concentration: 10 µM)

      • 10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)

      • 5 µL of 1 M Sodium Ascorbate stock solution (final concentration: 5 mM)

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for the blue fluorescence of the coumarin-triazole product (Excitation/Emission: ~404/477 nm).

Visualizations

Experimental Workflow for Cell Labeling

G Experimental Workflow for Cell Labeling with this compound cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Click Reaction cluster_3 Imaging A 1. Culture cells B 2. Add alkyne-labeled substrate (e.g., EdU) to medium A->B C 3. Incubate to allow incorporation B->C D 4. Wash cells with PBS C->D E 5. Fix cells (e.g., 4% PFA) D->E F 6. Permeabilize cells (e.g., 0.5% Triton X-100) E->F G 7. Prepare Click Reaction Cocktail: - this compound - CuSO₄ - Sodium Ascorbate F->G H 8. Incubate cells with cocktail G->H I 9. Wash cells H->I J 10. Mount for microscopy I->J K 11. Image fluorescence (Ex/Em: ~404/477 nm) J->K G Fluorogenic Click Reaction A This compound (Non-fluorescent) C Fluorescent Triazole Product (Fluorescent) A->C Cu(I) catalyst B Alkyne-modified biomolecule (e.g., EdU-labeled DNA) B->C

References

Application Notes and Protocols for Protein Labeling with 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has emerged as a powerful tool for the bioorthogonal labeling of proteins. This compound remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-modified biomolecule.[1] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal probe for various applications in proteomics, cell biology, and drug development.[1] The coumarin (B35378) core offers benefits such as a compact size, water solubility, cell permeability, and good photostability, making it suitable for live-cell imaging.[1]

The labeling strategy involves the introduction of an alkyne group into a protein of interest, either through metabolic incorporation of an alkyne-containing non-canonical amino acid or by chemical modification of the purified protein. The subsequent reaction with this compound results in a stable triazole linkage and a highly fluorescent protein conjugate.[2]

Key Features and Applications

Key Features:

  • Fluorogenic Nature: Minimal background fluorescence, with a significant increase in fluorescence upon reaction with an alkyne.[1]

  • Bioorthogonality: The azide (B81097) group is chemically inert within biological systems, ensuring specific labeling of alkyne-modified molecules.[1]

  • High Sensitivity: The "turn-on" mechanism allows for the detection of low-abundance proteins.

  • Cell Permeability: Suitable for labeling intracellular proteins in live cells.[1]

  • Photostability: The resulting coumarin-triazole conjugate exhibits good resistance to photobleaching.[1]

Applications:

  • Visualization of newly synthesized proteins: Metabolic labeling with alkyne-containing amino acids followed by click chemistry with this compound allows for the imaging of nascent proteomes.[3]

  • In-gel fluorescence analysis of proteins: Labeled proteins can be easily visualized after separation by SDS-PAGE.

  • Live-cell imaging of protein localization and dynamics: The cell-permeable nature of the dye enables real-time tracking of proteins within living cells.[1][2]

  • Confirmation of protein-protein interactions: Labeling of specific protein partners can help validate interactions.

  • Development of protein-based diagnostics and therapeutics: Covalent attachment of the fluorophore can be used to track the distribution and fate of protein drugs.

Data Presentation

Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₉H₅N₃O₃[1]
Molecular Weight 203.15 g/mol [1]
Purity ≥95% (HPLC)[2]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[1]
Storage Store at -20°C, protected from light[4]
Excitation (max) before click reaction ~260 nm[1]
Emission (max) before click reaction ~391 nm[1]
Excitation (max) after click reaction 404 nm[1][2]
Emission (max) after click reaction 477 nm[1][2]
Quantitative Parameters for Protein Labeling

The following parameters are crucial for characterizing the efficiency of protein labeling with this compound. It is recommended to determine these values empirically for each specific protein and experimental setup.

ParameterDescriptionTypical RangeMethod of Determination
Degree of Labeling (DoL) The average number of dye molecules conjugated per protein molecule.1 - 5UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency (%) The percentage of the initial alkyne-modified protein that is successfully labeled with the dye.70 - 95%Densitometry on a fluorescent gel scan compared to a protein stain (e.g., Coomassie)
Protein Recovery (%) The percentage of protein recovered after the labeling and purification steps.> 85%Protein concentration measurement (e.g., Bradford or BCA assay)
Quantum Yield (Φ) of Conjugate The efficiency of photon emission after absorption for the labeled protein.To be determined empiricallyComparative method using a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate)

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified Alkyne-Modified Proteins

This protocol describes the labeling of a purified protein that has been chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (freshly prepared)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Alkyne-modified protein (e.g., 1 mg/mL final concentration)

      • This compound (5-10 molar excess over the protein)

      • THPTA (final concentration of 1 mM)

      • CuSO₄ (final concentration of 0.5 mM)

    • Vortex the mixture gently.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Vortex the mixture gently again.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess dye and reaction components by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DoL) of the fluorescently labeled protein using UV-Vis spectroscopy.

    • Confirm successful labeling by SDS-PAGE followed by in-gel fluorescence scanning.

In_Vitro_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis AlkyneProtein Alkyne-Modified Protein Mix Combine Protein, Dye, and Catalyst AlkyneProtein->Mix AzidoCoumarin This compound Stock Solution AzidoCoumarin->Mix Catalyst CuSO4/THPTA Stock Solutions Catalyst->Mix Reducer Sodium Ascorbate Stock Solution AddReducer Initiate with Sodium Ascorbate Reducer->AddReducer Mix->AddReducer Incubate Incubate at RT (1-2 hours) AddReducer->Incubate Purify Purify (Desalting/Dialysis) Incubate->Purify Analyze Characterize (UV-Vis, SDS-PAGE) Purify->Analyze

In Vitro Protein Labeling Workflow
Protocol 2: Metabolic Labeling of Proteins in Live Cells

This protocol describes the metabolic incorporation of an alkyne-containing amino acid, L-Homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells, followed by labeling with this compound.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-iT® reaction cocktail components (or individual reagents as in Protocol 1)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Wash the cells once with warm PBS.

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium containing 25-50 µM HPG.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in Protocol 1 (adjust volumes for the desired number of wells or coverslips).

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Stain the nuclei with a suitable DNA stain (e.g., DAPI).

    • Mount the coverslips on microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters appropriate for the coumarin dye (Excitation: ~405 nm, Emission: ~477 nm).

Metabolic_Labeling_Workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_click Click Reaction & Imaging Start Culture Cells Deplete Methionine Depletion Start->Deplete AddHPG Incubate with HPG Deplete->AddHPG Fix Fix Cells AddHPG->Fix Permeabilize Permeabilize Cells Fix->Permeabilize Click Add Click Reaction Cocktail (with this compound) Permeabilize->Click Wash Wash Cells Click->Wash Image Fluorescence Microscopy Wash->Image

Live Cell Metabolic Labeling Workflow
Protocol 3: In-Gel Fluorescence Detection

This protocol is for the visualization of proteins labeled with this compound after separation by SDS-PAGE.

Materials:

  • Labeled protein sample

  • SDS-PAGE gel and electrophoresis apparatus

  • Fluorescence gel scanner with appropriate excitation and emission filters

Procedure:

  • Sample Preparation:

    • Mix the labeled protein sample with an appropriate loading buffer.

    • Heat the sample at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel according to standard procedures to separate the proteins by size.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, carefully remove the gel from the cassette.

    • (Optional) Wash the gel in deionized water for 5-10 minutes to remove residual SDS.

    • Place the gel on the imaging surface of a fluorescence gel scanner.

    • Scan the gel using an excitation source around 405 nm and an emission filter around 477 nm.

  • Protein Staining (Optional):

    • After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands and confirm equal loading.

In_Gel_Detection_Workflow cluster_separation Protein Separation cluster_detection Detection LabeledProtein Labeled Protein Sample SDSPAGE Run SDS-PAGE LabeledProtein->SDSPAGE Scan Fluorescence Gel Scan SDSPAGE->Scan Stain Total Protein Stain (Optional) Scan->Stain

In-Gel Fluorescence Detection Workflow

Signaling Pathway Visualization

The metabolic labeling of proteins with HPG relies on the cell's natural protein synthesis machinery. The following diagram illustrates the simplified pathway from HPG uptake to its incorporation into nascent polypeptide chains.

Protein_Synthesis_Pathway HPG_ext Extracellular HPG HPG_int Intracellular HPG HPG_ext->HPG_int Amino Acid Transporter MetRS Methionyl-tRNA Synthetase HPG_int->MetRS HPG_tRNA HPG-tRNA(Met) MetRS->HPG_tRNA Charges tRNA(Met) Ribosome Ribosome HPG_tRNA->Ribosome NascentProtein Nascent Protein with HPG Ribosome->NascentProtein Translation mRNA mRNA mRNA->Ribosome

HPG Incorporation into Nascent Proteins

Concluding Remarks

This compound is a versatile and highly effective fluorogenic probe for protein labeling. Its "turn-on" fluorescence upon click chemistry with alkyne-modified proteins offers high sensitivity and low background, making it an excellent choice for a variety of applications, from in vitro analysis to live-cell imaging. The protocols provided herein serve as a starting point for researchers to implement this powerful technology in their own studies. As with any labeling procedure, optimization of reaction conditions for each specific protein and experimental system is recommended to achieve the best results.

References

Application Notes and Protocols for 3-Azido-7-hydroxycoumarin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic, water-soluble, and cell-permeable dye that serves as a powerful tool for bioorthogonal labeling in complex biological systems.[1] Its primary application lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly specific and efficient method for tagging biomolecules.[1][2][3] A key feature of this compound is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne-modified molecule, at which point it emits a bright blue fluorescence.[1][4] This property significantly reduces background noise and eliminates the need for extensive washing steps, making it ideal for high-contrast imaging.[1]

This reagent is particularly valuable for monitoring dynamic cellular processes such as DNA replication. When used in conjunction with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that incorporates into newly synthesized DNA, this compound allows for the precise and sensitive detection of proliferating cells. This combination is a robust alternative to traditional methods like BrdU assays, as it does not require harsh DNA denaturation conditions that can damage cellular epitopes.[5] Applications of this staining technique are widespread, including cell health monitoring, genotoxicity testing, and evaluating the efficacy of therapeutic agents on cell cycle progression.

Chemical Properties and Storage

PropertyValueReference
Molecular FormulaC₉H₅N₃O₃[1]
Molecular Weight203.15 g/mol [1]
Excitation Maximum (post-click)~404 nm[1][4][6]
Emission Maximum (post-click)~477 nm[1][4][6]
SolubilitySoluble in DMSO, DMF, Methanol, Acetonitrile[1][6]
StorageStore at -20°C, protected from light[2]

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound to label and visualize alkyne-modified biomolecules in cultured cells, with a specific focus on detecting DNA synthesis via EdU incorporation.

Protocol 1: Detection of DNA Synthesis in Fixed Cells by Fluorescence Microscopy

This protocol details the labeling of proliferating cells with EdU and subsequent detection with this compound for imaging by fluorescence microscopy.

Materials:

  • This compound

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO

  • Nuclear counterstain (e.g., DAPI, Hoechst 33342) (optional)

  • Fluorescence microscope with appropriate filters (DAPI/blue channel)

Procedure:

  • Cell Culture and EdU Labeling:

    • Plate cells on coverslips in a multi-well plate and culture until the desired confluency.

    • Prepare a working solution of EdU in cell culture medium. A final concentration of 10 µM is a good starting point.

    • Remove the existing medium and add the EdU-containing medium to the cells.

    • Incubate the cells for 1-2 hours under standard culture conditions (37°C, 5% CO₂). The incubation time can be optimized depending on the cell type and experimental goals.

  • Cell Fixation:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Add the fixative solution and incubate for 15 minutes at room temperature.[7]

    • Remove the fixative solution and wash the cells twice with PBS.

  • Cell Permeabilization:

    • Add the permeabilization solution and incubate for 20 minutes at room temperature.[7]

    • Remove the permeabilization solution and wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each coverslip, prepare the following solution in the order listed:

      • PBS (to final volume)

      • Copper (II) sulfate (from a stock solution, final concentration typically 1-2 mM)

      • This compound (from a stock solution in DMSO, final concentration typically 1-10 µM)

      • Sodium Ascorbate (from a freshly prepared stock solution, final concentration typically 10-20 mM)

    • Remove the PBS from the wells and add the click reaction cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for detecting the blue fluorescence of the coumarin (B35378) dye (Excitation: ~405 nm, Emission: ~477 nm).

Protocol 2: Analysis of DNA Synthesis by Flow Cytometry

This protocol adapts the labeling procedure for quantitative analysis of cell proliferation using flow cytometry.

Materials:

  • Same as Protocol 1, with the addition of:

  • Trypsin or other cell detachment solution

  • Flow cytometry tubes

  • Flow cytometer with a violet laser (405 nm)

Procedure:

  • Cell Culture and EdU Labeling:

    • Culture cells in flasks or multi-well plates.

    • Label cells with EdU as described in Protocol 1, Step 1.

  • Cell Harvesting and Fixation:

    • Harvest the cells using trypsin or another appropriate method.

    • Transfer the cells to flow cytometry tubes and wash once with 1% BSA in PBS.

    • Centrifuge to pellet the cells and discard the supernatant.

    • Resuspend the cell pellet in the fixative solution and incubate for 15 minutes at room temperature.

  • Cell Permeabilization:

    • Centrifuge the fixed cells and discard the supernatant.

    • Wash the cells once with 1% BSA in PBS.

    • Resuspend the cell pellet in the permeabilization solution and incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Centrifuge the permeabilized cells and discard the supernatant.

    • Prepare the click reaction cocktail as described in Protocol 1, Step 4.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Add 1% BSA in PBS to the tubes, centrifuge the cells, and discard the supernatant.

    • Repeat the wash step twice.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cells on a flow cytometer using a violet laser for excitation and a filter to detect the blue emission.[5]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
EdU Labeling
EdU Concentration1 - 10 µMOptimize for cell type and experimental design.
Incubation Time30 minutes - 4 hoursShorter times for S-phase pulse-labeling.
Click Reaction Components
This compound1 - 50 µMHigher concentrations may increase background.[8]
Copper (II) Sulfate (CuSO₄)1 - 2 mM
Sodium Ascorbate10 - 20 mMPrepare fresh.
Incubation Times
Fixation15 minutes
Permeabilization20 minutes
Click Reaction30 minutes

Diagrams

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_culture 1. Cell Culture edu_labeling 2. EdU Labeling (10 µM, 1-2h) cell_culture->edu_labeling fixation 3. Fixation (4% PFA, 15 min) edu_labeling->fixation permeabilization 4. Permeabilization (0.5% Triton X-100, 20 min) fixation->permeabilization click_reaction 5. Click Reaction (30 min) permeabilization->click_reaction washing 6. Washing click_reaction->washing imaging 7a. Fluorescence Microscopy washing->imaging flow_cytometry 7b. Flow Cytometry washing->flow_cytometry

Caption: Experimental workflow for this compound staining of proliferating cells.

click_chemistry_mechanism cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product edu EdU-labeled DNA (Alkyne) catalyst Cu(I) Catalyst edu->catalyst coumarin This compound (Azide, Non-fluorescent) coumarin->catalyst product Fluorescent Triazole Product catalyst->product Covalent Bond Formation

Caption: Mechanism of this compound fluorescence activation via click chemistry.

References

Application Notes: High-Efficiency DNA Labeling with 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-azido-7-hydroxycoumarin as a fluorogenic probe for DNA labeling. This reagent is particularly valuable for studies involving cell proliferation, DNA replication, and high-throughput screening in drug development due to its high signal-to-noise ratio and simple workflow.

Introduction

This compound is a cell-permeable, water-soluble, and fluorogenic dye that has become an invaluable tool for the detection and visualization of alkyne-modified biomolecules.[1][2] Its primary application in DNA labeling relies on the highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as a "click" reaction.[3][4] This reaction occurs between the azide (B81097) group of the coumarin (B35378) dye and an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into newly synthesized DNA during cell proliferation.[3][4]

A key advantage of this compound is its fluorogenic nature. The molecule is virtually non-fluorescent by itself but becomes intensely fluorescent upon reaction with an alkyne, forming a stable triazole product.[1][3][5] This "turn-on" mechanism significantly reduces background fluorescence, eliminating the need for extensive wash steps that are typically required with other fluorescent labeling methods.[3][4][6] This feature streamlines experimental workflows, minimizes sample loss, and makes it highly suitable for high-throughput screening applications.[3][4]

Physicochemical and Spectroscopic Properties

This compound is a small molecule with good cell permeability.[1][2] Its properties are summarized in the table below. A significant shift in the excitation and emission spectra is observed after the click reaction, which is the basis for its fluorogenic detection.

PropertyValueReference
Molecular Formula C9H5N3O3[5][7]
Molecular Weight 203.15 g/mol [1][2]
Purity ≥95% (HPLC)[2]
Appearance Amber to brown crystalline solid[1]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[1][7]
Storage Store at -20°C, protected from light[2][5]
Excitation (max) before click reaction ~260 nm[1]
Emission (max) before click reaction ~391 nm[1]
Excitation (max) after click reaction 404 nm[5][7]
Emission (max) after click reaction 477 nm (Blue Emission)[5][7]

Principle of DNA Labeling

The labeling strategy involves two main steps. First, cells are incubated with EdU, a thymidine (B127349) analog, which is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The ethynyl (B1212043) group on EdU is biologically inert and does not affect DNA replication.[3][4] In the second step, after cell fixation and permeabilization, the this compound is introduced along with a copper(I) catalyst. The azide group of the coumarin reacts with the alkyne group of the incorporated EdU, forming a highly fluorescent and stable triazole conjugate at the site of DNA synthesis.

cluster_0 Cellular Process cluster_1 Labeling and Detection Proliferating_Cell Proliferating Cell (in S-phase) EdU_Incubation Incubate with 5-Ethynyl-2'-deoxyuridine (EdU) Proliferating_Cell->EdU_Incubation DNA_Incorporation EdU is incorporated into newly synthesized DNA EdU_Incubation->DNA_Incorporation Fixation_Permeabilization Cell Fixation and Permeabilization DNA_Incorporation->Fixation_Permeabilization Click_Reaction Click Reaction: + this compound + Cu(I) catalyst Fixation_Permeabilization->Click_Reaction Fluorescent_Labeling Formation of fluorescent triazole conjugate Click_Reaction->Fluorescent_Labeling Detection Fluorescence Microscopy (Ex: 404 nm, Em: 477 nm) Fluorescent_Labeling->Detection

Figure 1: Experimental workflow for DNA labeling using this compound and EdU.

Azido_Coumarin This compound (Non-fluorescent) Triazole_Product Fluorescent Triazole Product (Fluorescent) Azido_Coumarin->Triazole_Product  + Cu(I) catalyst Click Reaction EdU_DNA EdU-labeled DNA (Alkyne) EdU_DNA->Triazole_Product Emitted_Light Emitted Light (477 nm) Triazole_Product->Emitted_Light Emission Light_Source Excitation Light (404 nm) Light_Source->Triazole_Product Excitation

Figure 2: Fluorogenic activation of this compound via click chemistry.

Experimental Protocols

The following protocols provide a general guideline for labeling DNA in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials
  • This compound

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) or paraformaldehyde (for cell fixation)

  • Triton™ X-100 or Saponin (for cell permeabilization)

  • Hoechst or DAPI (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filters

Stock Solution Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or DMF. Store at -20°C, protected from light. Note that solutions in DMSO and DMF are not suitable for long-term storage.[8]

  • EdU Stock Solution: Prepare a 10 mM stock solution in DMSO or PBS. Store at -20°C.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM stock solution in deionized water. Store at 4°C.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh for each experiment to ensure reducing activity.

Protocol for DNA Labeling in Adherent Cells
  • Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until the desired confluency is reached.

  • EdU Incorporation: Add EdU to the culture medium to a final concentration of 10-50 µM.[4][6] Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell type and the desired labeling duration.[4][6]

  • Cell Fixation:

    • Remove the EdU-containing medium and wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde or 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Cell Permeabilization:

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each coverslip (e.g., in a 24-well plate, using 200 µL volume):

      • 188 µL PBS

      • 2 µL 100 mM CuSO4 (final concentration: 1 mM)

      • 2 µL 1 M Sodium Ascorbate (final concentration: 10 mM)

      • 8 µL 10 mM this compound (final concentration: 400 µM)

    • Remove the PBS from the wells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • (Optional) Stain the nuclei with a suitable counterstain like Hoechst or DAPI.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filters for DAPI/Hoechst (if used) and the coumarin dye (Excitation: ~405 nm, Emission: ~477 nm).

Applications in Research and Drug Development

The use of this compound for DNA labeling has a wide range of applications:

  • Cell Proliferation Assays: A direct and reliable method to measure the rate of cell division in response to various stimuli or inhibitors.[3][4]

  • High-Throughput Screening (HTS): The simple, no-wash protocol is ideal for screening large libraries of compounds for their effects on cell proliferation.[3][4]

  • Cancer Research: To identify and characterize rapidly dividing cancer cells and to assess the efficacy of anti-cancer drugs that target DNA synthesis.[9]

  • Developmental Biology: To track cell division and lineage during embryonic development.

  • Toxicology: To assess the cytotoxic and genotoxic effects of chemical compounds.

Advantages Over Traditional Methods

Compared to traditional methods for assessing cell proliferation, such as BrdU incorporation assays, the EdU-based click chemistry approach with this compound offers several advantages:

  • Mild Reaction Conditions: Does not require harsh DNA denaturation steps, which can damage cellular structures and affect antibody binding in BrdU assays.[4][6]

  • High Specificity and Efficiency: The click reaction is highly specific and occurs rapidly under physiological conditions.[3][4]

  • Low Background: The fluorogenic nature of the dye results in a high signal-to-noise ratio without the need for extensive washing.[3][4][8]

  • Simplified Workflow: The protocol is faster and less laborious than antibody-based detection methods.[4][6]

  • Multiplexing Compatibility: The blue fluorescence of the coumarin product can be combined with other fluorescent probes for multi-parameter analysis.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Inefficient EdU incorporation- Inactive click reaction components- Incorrect filter settings- Optimize EdU concentration and incubation time.- Prepare fresh sodium ascorbate solution.- Ensure the use of appropriate excitation and emission filters for the coumarin dye.
High background fluorescence - Incomplete removal of fixation/permeabilization reagents- Autofluorescence of cells or medium- Ensure thorough washing after fixation and permeabilization.- Use a mounting medium with an anti-fade agent.
Cell loss or morphological changes - Harsh fixation or permeabilization- Reduce the concentration or incubation time of the fixation/permeabilization reagents.

Conclusion

This compound is a powerful and versatile tool for DNA labeling in a wide range of biological applications. Its fluorogenic properties, combined with the efficiency and specificity of the click reaction, provide a simple, rapid, and robust method for detecting DNA synthesis and cell proliferation. These features make it an excellent choice for researchers in academia and industry, including those involved in drug discovery and development.

References

Application Notes and Protocols: 3-Azido-7-hydroxycoumarin in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has emerged as a powerful tool in biological research, particularly for the detection and quantification of cellular processes by flow cytometry.[1][2] This compound remains non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1][3] Upon reaction with an alkyne-modified molecule, its fluorescence is "switched on," emitting a bright blue signal.[1] This property of being a fluorogenic probe minimizes background fluorescence, thereby enhancing the signal-to-noise ratio and providing high-contrast imaging and detection.[1]

One of the primary applications of this compound in flow cytometry is the analysis of cell proliferation.[4][5] This is commonly achieved by introducing an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into cells. EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The subsequent click reaction between the incorporated EdU (alkyne) and this compound (azide) allows for the highly specific and sensitive detection of proliferating cells.[4] This method offers a significant advantage over traditional proliferation assays, such as the BrdU assay, as it does not require harsh DNA denaturation steps, thus better preserving cell morphology and antigenicity for multi-parametric analysis.[4]

Physicochemical and Photophysical Properties

Understanding the properties of this compound is crucial for designing and executing successful flow cytometry experiments.

PropertyValueReference
Molecular FormulaC₉H₅N₃O₃[3]
Molecular Weight203.15 g/mol [3]
Purity>98%[3]
SolubilitySoluble in DMSO, DMF, MeOH, MeCN[1]
Excitation Maximum (pre-click)~260 nm[1]
Emission Maximum (pre-click)~391 nm[1]
Excitation Maximum (post-click) ~404 nm [1][5]
Emission Maximum (post-click) ~477 nm [1][5]

Signaling Pathway and Experimental Workflow

The underlying principle of using this compound for cell proliferation assays involves the incorporation of an alkyne-modified nucleoside into the DNA of actively dividing cells, followed by a click reaction with the azide-containing dye.

edu_incorporation_and_click cluster_cell Cell cluster_detection Detection (Click Reaction) EdU 5-Ethynyl-2'-deoxyuridine (EdU) DNA_Synthesis DNA Synthesis (S-Phase) EdU->DNA_Synthesis Incorporation EdU_DNA EdU-labeled DNA DNA_Synthesis->EdU_DNA Click_Reaction Cu(I)-catalyzed Click Reaction EdU_DNA->Click_Reaction Azido_Coumarin This compound (Non-fluorescent) Azido_Coumarin->Click_Reaction Fluorescent_Product Fluorescent Triazole Product Click_Reaction->Fluorescent_Product

Caption: EdU incorporation into DNA and subsequent click reaction.

The experimental workflow for a cell proliferation assay using this compound and flow cytometry can be summarized in the following steps.

experimental_workflow Cell_Culture 1. Cell Culture & Treatment EdU_Labeling 2. EdU Labeling Cell_Culture->EdU_Labeling Cell_Harvest 3. Cell Harvest & Washing EdU_Labeling->Cell_Harvest Fixation 4. Fixation Cell_Harvest->Fixation Permeabilization 5. Permeabilization Fixation->Permeabilization Click_Reaction_Step 6. Click Reaction with This compound Permeabilization->Click_Reaction_Step Washing 7. Washing Click_Reaction_Step->Washing Flow_Cytometry 8. Flow Cytometry Analysis Washing->Flow_Cytometry

Caption: General workflow for a cell proliferation assay.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol details the steps for labeling, fixation, permeabilization, and click reaction for the analysis of cell proliferation by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Flow cytometry tubes

Stock Solutions:

  • 10 mM EdU in DMSO: Dissolve EdU in DMSO to a final concentration of 10 mM. Store at -20°C.

  • 10 mM this compound in DMSO: To prepare a 10 mM solution, add 492 µL of DMSO to 1 mg of this compound.[1] Store at -20°C, protected from light.

  • 100 mM CuSO₄ in water: Dissolve CuSO₄ in sterile water to a final concentration of 100 mM. Store at 4°C.

  • 1 M Sodium Ascorbate (B8700270) in water: Prepare fresh for each experiment. Dissolve sodium ascorbate in sterile water to a final concentration of 1 M.

Procedure:

  • EdU Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10-50 µM.[4]

    • Incubate the cells for a period appropriate for your cell type (e.g., 2 hours to 24 hours) under standard culture conditions.[4]

  • Cell Harvest and Fixation:

    • Harvest the cells and wash once with 1% BSA in PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of fixative solution and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with 1% BSA in PBS.

    • Resuspend the cell pellet in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • PBS: 43 µL

      • 100 mM CuSO₄: 2 µL

      • 10 mM this compound: 0.5 µL (final concentration ~10 µM)

      • 1 M Sodium Ascorbate: 5 µL

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in 50 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the samples on a flow cytometer equipped with a violet laser for excitation (e.g., 405 nm) and a blue emission filter (e.g., 450/50 nm).[4]

Data Presentation

The following table represents typical data that can be obtained from a cell proliferation experiment using this compound and flow cytometry.

Cell LineTreatmentPercentage of Proliferating Cells (EdU+)Mean Fluorescence Intensity (MFI) of EdU+ Population
JurkatUntreated Control35.2%1.5 x 10⁵
JurkatMitogen (e.g., PHA)78.6%2.8 x 10⁵
A549Untreated Control25.8%1.2 x 10⁵
A549Anti-proliferative Drug5.3%0.8 x 10⁵

Conclusion

This compound is a highly effective fluorogenic probe for flow cytometry applications, particularly for the assessment of cell proliferation. Its use in conjunction with EdU labeling and click chemistry provides a robust, sensitive, and specific method for identifying and quantifying dividing cells. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in academic and drug development settings to implement this powerful technology in their studies.

References

Application Notes and Protocols for Conjugating 3-Azido-7-hydroxycoumarin to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of the fluorogenic dye 3-Azido-7-hydroxycoumarin to antibodies. This method utilizes a two-step process involving the introduction of an alkyne group into the antibody, followed by a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This compound is a non-fluorescent molecule that becomes highly fluorescent upon conjugation, minimizing background signal and making it an excellent choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1][2] The resulting antibody-fluorophore conjugate can be a powerful tool for sensitive and specific detection of target antigens.

Principle of the Method

The conjugation strategy is based on the principles of bioorthogonal chemistry. First, the antibody is functionalized with an alkyne group, typically by reacting the primary amines of lysine (B10760008) residues with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule. In the second step, the alkyne-modified antibody is reacted with the azide (B81097) group of this compound in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the antibody and simultaneously "switching on" its fluorescence.[1][2]

Materials and Reagents

Antibody and Labeling Reagents
ReagentSupplierCatalog No.
Purified Antibody (e.g., IgG)User-provided-
Alkyne-PEG4-NHS Estere.g., BroadpharmBP-21821
This compounde.g., Tocris7367
Copper(II) Sulfate (CuSO₄)Sigma-AldrichC1297
Sodium AscorbateSigma-AldrichA7631
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)--
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)Thermo Fisher89882
Equipment
  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Rotator or shaker

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Experimental Protocols

Step 1: Introduction of Alkyne Groups into the Antibody

This protocol describes the modification of antibody lysine residues with an alkyne-NHS ester. The molar ratio of the alkyne-NHS ester to the antibody may need to be optimized to achieve the desired degree of labeling.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it must be exchanged into an appropriate buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Alkyne-NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of Alkyne-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Reaction:

    • Add a 10 to 20-fold molar excess of the Alkyne-PEG4-NHS Ester stock solution to the antibody solution.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted Alkyne-PEG4-NHS Ester using a desalting column according to the manufacturer's instructions.

    • The purified alkyne-modified antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.

graph TD subgraph "Step 1: Alkyne Modification of Antibody" A[Purified Antibody in Amine-Free Buffer] --> B{Add Alkyne-PEG4-NHS Ester}; B --> C{Incubate at RT for 1 hr}; C --> D[Purify with Desalting Column]; D --> E(Alkyne-Modified Antibody); end

Figure 1: Workflow for the introduction of alkyne groups into an antibody.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-modified antibody and this compound.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA Stock Solution: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in nuclease-free water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Alkyne-modified antibody (from Step 1)

      • This compound stock solution (a 5 to 10-fold molar excess relative to the antibody)

      • THPTA stock solution (to a final concentration of 1 mM)

      • Copper(II) Sulfate stock solution (to a final concentration of 0.5 mM)

    • Gently mix the solution by pipetting.

  • Initiation of the Click Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to the reaction mixture to a final concentration of 5 mM.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Antibody-Coumarin Conjugate:

    • Purify the final conjugate to remove excess dye and reaction components using a desalting column.

    • The purified conjugate can be stored at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

G cluster_0 Step 2: CuAAC Reaction Alkyne_Ab Alkyne-Modified Antibody Reaction Incubate at RT (1-2 hr) Alkyne_Ab->Reaction Azido_Coumarin This compound Azido_Coumarin->Reaction Catalyst_Mix CuSO4 + THPTA Catalyst_Mix->Reaction Reducing_Agent Sodium Ascorbate Reducing_Agent->Reaction Purification Purification (Desalting Column) Reaction->Purification Final_Product Antibody-Coumarin Conjugate Purification->Final_Product

Figure 2: Experimental workflow for the CuAAC conjugation of this compound to an alkyne-modified antibody.

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of fluorophore molecules conjugated to each antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the conjugated fluorophore (~404 nm, A₄₀₄).

  • Calculate the concentration of the antibody and the fluorophore using the Beer-Lambert law and the following equations:

    • Correction Factor (CF) for the dye at 280 nm: CF = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at 404 nm) (Note: This value needs to be determined experimentally for the free dye, but a general approximation for coumarin (B35378) dyes is around 0.1-0.3.)

    • Corrected Absorbance of the Antibody at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A₄₀₄ x CF)

    • Molar Concentration of the Antibody: [Antibody] (M) = Corrected A₂₈₀ / ε_antibody (where ε_antibody for IgG is ~210,000 M⁻¹cm⁻¹)

    • Molar Concentration of the Fluorophore: [Fluorophore] (M) = A₄₀₄ / ε_fluorophore (The molar extinction coefficient (ε) for the triazole product of this compound is not readily available in the literature. A reasonable estimate based on similar coumarin-triazole structures would be in the range of 20,000-30,000 M⁻¹cm⁻¹. This value should ideally be determined experimentally for accurate DOL calculation.)

    • Degree of Labeling (DOL): DOL = [Fluorophore] / [Antibody]

An optimal DOL for most antibody applications is typically between 2 and 10.

Quantitative Data Summary

ParameterValueReference/Note
This compound
Molecular Weight203.15 g/mol [1]
Excitation Maximum (pre-click)~260 nm[1]
Emission Maximum (pre-click)~391 nm[1]
Antibody-Coumarin Conjugate
Excitation Maximum (post-click)~404 nm[1][3][4]
Emission Maximum (post-click)~477 nm[1][3][4]
Molar Extinction Coefficient (ε) of IgG at 280 nm~210,000 M⁻¹cm⁻¹General value
Molar Extinction Coefficient (ε) of Coumarin-Triazole at 404 nm~20,000 - 30,000 M⁻¹cm⁻¹Estimated
Recommended DOL2 - 10General guideline

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inefficient alkyne modification of the antibody. - Inefficient click reaction.- Increase the molar excess of the alkyne-NHS ester. - Ensure the antibody buffer is free of primary amines. - Use freshly prepared sodium ascorbate. - Increase the reaction time for the click reaction.
High DOL leading to antibody precipitation - Excessive modification of the antibody.- Reduce the molar excess of the alkyne-NHS ester in Step 1.
High background fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step. - Ensure the desalting column has the appropriate molecular weight cutoff.
Loss of antibody activity - Over-modification of the antibody, potentially in the antigen-binding sites.- Reduce the molar excess of the alkyne-NHS ester. - Consider site-specific conjugation methods if activity is consistently compromised.

Conclusion

This protocol provides a robust and reliable method for conjugating this compound to antibodies. The use of click chemistry ensures high specificity and efficiency, while the fluorogenic nature of the dye minimizes background fluorescence, leading to high signal-to-noise ratios in downstream applications. By carefully controlling the reaction conditions and characterizing the final conjugate, researchers can generate high-quality fluorescently labeled antibodies for a wide range of research and diagnostic purposes.

References

Application Notes and Protocols: 3-Azido-7-hydroxycoumarin in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Azido-7-hydroxycoumarin is a versatile, water-soluble, and cell-permeable fluorogenic dye that has become an essential tool in drug discovery and molecular biology.[1][2][3] Its core utility lies in its application in bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[1][4] A key feature of this molecule is its "pro-fluorogenic" nature; it is non-fluorescent in its native azide (B81097) form but becomes intensely fluorescent upon reaction with an alkyne-modified biomolecule to form a stable triazole.[1][5] This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background fluorescence and eliminating the need for wash steps in many assays, making it ideal for high-throughput screening and live-cell imaging.[1][6]

This document provides an overview of the properties of this compound, its key applications in drug discovery, and detailed protocols for its use.

Physicochemical and Photophysical Properties

The unique properties of this compound make it highly suitable for biological applications. It is a cell-permeable, water-soluble, and photostable compound.[1] Its key characteristic is the dramatic shift in fluorescence upon undergoing a click reaction.

PropertyValueCitation(s)
Molecular Formula C₉H₅N₃O₃[1][2][3]
Molecular Weight 203.15 g/mol [1][3]
Purity ≥95% - >98% (HPLC)[1][2]
Physical State Amber to brown crystalline solid[1]
Solubility Soluble in DMSO (up to 100 mM), DMF, MeOH, MeCN[1][7]
Storage Conditions Store at -20°C, protect from light[3][5][8]
Excitation Max (λex) Before Click: ~260-348 nmAfter Click: 404 nm [1][7]
Emission Max (λem) Before Click: ~391 nmAfter Click: 477 nm (Blue)[1][3]
Principle of Action: Fluorogenic Click Chemistry

The functionality of this compound is based on a fluorescence quenching-and-activation mechanism. In its initial state, the azide group at the 3-position quenches the inherent fluorescence of the coumarin (B35378) core. The molecule remains "dark" until it reacts with a terminal alkyne. This reaction, typically catalyzed by Copper (I), forms a triazole ring, which extends the molecule's π-conjugation system. This structural change "switches on" the fluorescence, resulting in a bright blue emission.[1] This highly specific and bioorthogonal reaction allows researchers to label and visualize only the molecules that have been successfully modified with an alkyne.

cluster_after After Click Reaction A This compound (Non-Fluorescent) R + A->R B Alkyne-Modified Biomolecule B->R C Fluorescent Triazole Product (Biomolecule Conjugate) R->C Cu(I) Catalyst (CuAAC)

Caption: Fluorogenic "turn-on" mechanism of this compound via click chemistry.

Key Applications in Drug Discovery

The unique properties of this compound enable several powerful applications in the drug discovery pipeline.

  • Cell Proliferation and Cytotoxicity Assays: One of the most common uses is in monitoring cell proliferation by detecting newly synthesized DNA.[1] Cells are incubated with an alkyne-modified thymidine (B127349) analog, 5-Ethynyl-2'-deoxyuridine (EdU), which is incorporated into the DNA of dividing cells. Subsequent labeling with this compound via a click reaction allows for sensitive and robust quantification of cell proliferation, making it an excellent method for screening anti-cancer drugs.[6]

  • Target Engagement and Visualization: Drug candidates or biological probes can be functionalized with an alkyne group. After introducing this alkyne-tagged molecule to cells or tissues, this compound can be used to visualize its localization, quantify target engagement, and track its metabolic fate.[2] The low background signal is particularly advantageous for high-contrast live-cell imaging.[1]

  • Bioconjugation and Probe Development: The azide functionality facilitates the easy attachment of the coumarin fluorophore to various biomolecules, including proteins, nucleic acids, and lipids, for use in targeted delivery systems or diagnostic assays.[2][9]

  • High-Throughput Screening (HTS): The fluorogenic nature of the reaction eliminates the need for wash steps to remove unreacted dye, as the unbound dye does not fluoresce.[6] This simplifies workflows, reduces variability, and makes the assay highly amenable to automated, high-throughput screening formats for identifying compounds that modulate cellular processes.

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In Vitro Labeling

This protocol describes a general method for labeling an alkyne-modified biomolecule (e.g., protein, DNA) in solution.

Materials:

  • Alkyne-modified biomolecule

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Sodium Ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with Tris-HCl buffer to a final volume of 85 µL.

  • Add 5 µL of the 10 mM this compound stock solution (final concentration: 0.5 mM).

  • Add 5 µL of the 50 mM CuSO₄ stock solution (final concentration: 2.5 mM).

  • To initiate the reaction, add 5 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration: 5 mM). The ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Vortex briefly and incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • The sample is now fluorescently labeled. Analyze the fluorescence using a fluorometer or gel imager with excitation around 404 nm and emission detection around 477 nm.

start Start prep Prepare Reaction Mix (Alkyne-Biomolecule in Buffer) start->prep add_dye Add 3-Azido-7- hydroxycoumarin prep->add_dye add_cu Add CuSO₄ Solution add_dye->add_cu add_asc Add Sodium Ascorbate (Initiates Reaction) add_cu->add_asc incubate Incubate 30-60 min (Room Temperature, Dark) add_asc->incubate analyze Analyze Fluorescence (Ex: 404 nm, Em: 477 nm) incubate->analyze end End analyze->end

Caption: General workflow for in vitro biomolecule labeling using CuAAC.

Protocol 2: Cell Proliferation Assay Using EdU and this compound

This protocol provides a method for quantifying cell proliferation in response to a test compound.

Materials:

  • Cells seeded in a multi-well plate (e.g., 96-well)

  • Test compound (drug) at various concentrations

  • 5-Ethynyl-2'-deoxyuridine (EdU) (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click Reaction Cocktail (prepare fresh):

    • PBS

    • This compound (from 10 mM stock)

    • Copper(II) Sulfate (CuSO₄) (from 50 mM stock)

    • Sodium Ascorbate (from 100 mM stock)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specific duration (e.g., 24-48 hours).

  • EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10-50 µM. Incubate for a period appropriate for the cell cycle time (e.g., 2-4 hours).[6]

  • Fixation: Remove the medium, wash cells once with PBS, and add Fixative Solution. Incubate for 15 minutes at room temperature.

  • Permeabilization: Remove the fixative, wash twice with PBS, and add Permeabilization Buffer. Incubate for 20 minutes at room temperature.

  • Click Reaction: Remove the permeabilization buffer and wash once with PBS. Add the freshly prepared Click Reaction Cocktail to each well. A typical final concentration in the cocktail is 10 µM this compound, 1 mM CuSO₄, and 10 mM Sodium Ascorbate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging: Wash the cells twice with PBS. Add a nuclear counterstain solution (e.g., Hoechst) to visualize the total cell population. Image the plate using a fluorescence microscope.

  • Analysis: Quantify the number of fluorescent cells (EdU-positive) relative to the total number of cells (Hoechst-positive) to determine the proliferation rate.

cluster_cell_prep Cell Preparation & Labeling cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis c1 Seed & Treat Cells with Test Compound c2 Incubate with EdU (Incorporate into DNA) c1->c2 s1 Fix Cells (e.g., 4% PFA) c2->s1 s2 Permeabilize Cells (e.g., 0.5% Triton X-100) s1->s2 s3 Perform Click Reaction (Add Coumarin, CuSO₄, Ascorbate) s2->s3 s4 Counterstain Nuclei (e.g., Hoechst) s3->s4 a1 Image Cells (Fluorescence Microscopy) s4->a1 a2 Quantify Proliferation (% EdU-Positive Cells) a1->a2

Caption: Workflow for a cell proliferation assay using EdU and this compound.

References

Best Practices for Preparing and Using 3-Azido-7-hydroxycoumarin Solutions in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azido-7-hydroxycoumarin is a fluorogenic dye that has become an invaluable tool in bioconjugation and cellular imaging. Its utility lies in its ability to undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction. This reaction joins the azide (B81097) group of the coumarin (B35378) with an alkyne-modified biomolecule. A key feature of this compound is its "turn-on" fluorescence; it is virtually non-fluorescent on its own but becomes intensely fluorescent upon forming a triazole ring during the click reaction. This property significantly reduces background fluorescence, enabling high-contrast imaging of labeled molecules in complex biological systems, including living cells.

These application notes provide detailed protocols and best practices for the preparation and use of this compound solutions, with a focus on its application in labeling and visualizing biomolecules in a research and drug development context.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is essential for its effective use. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 203.15 g/mol
Appearance Amber to brown crystalline solid
Purity Typically ≥95% (HPLC)
Solubility Soluble in DMSO (up to 100 mM), DMF (up to 100 mM), Methanol, and Acetonitrile.
Storage Conditions Store at -20°C, protected from light.
Excitation Maximum (pre-click) ~348 nm
Emission Maximum (pre-click) Non-fluorescent
Excitation Maximum (post-click) ~404 nm
Emission Maximum (post-click) ~477 nm (Blue)

Solution Preparation: Protocols and Best Practices

The proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the steps for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Carefully weigh out 1 mg of this compound powder. It is recommended to do this in a chemical fume hood and to take precautions to avoid inhalation of the powder.

  • Solvent Addition: To prepare a 10 mM solution, add 492 µL of anhydrous DMSO to the 1 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the DMSO stock solution is stable for several months. However, it has been noted that solutions in DMSO and DMF are not suitable for long-term storage. For optimal performance, it is advisable to use the stock solution within a few weeks of preparation.

Workflow for Stock Solution Preparation

G Workflow for 10 mM Stock Solution Preparation weigh Weigh 1 mg of This compound add_dmso Add 492 µL of anhydrous DMSO weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C, protected from light aliquot->store

Caption: A simple workflow for preparing a 10 mM stock solution of this compound in DMSO.

Application Protocol: Labeling of Proliferating Cells

A primary application of this compound is the detection of cell proliferation through the labeling of newly synthesized DNA. This is achieved by first incorporating an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the DNA of dividing cells. The incorporated alkyne groups are then detected with this compound via the click reaction.

Protocol 2: EdU Labeling and Click Reaction for Fluorescence Microscopy

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • 10 mM this compound in DMSO (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

  • EdU Incorporation:

    • Incubate your cells with EdU at a final concentration of 10-50 µM in their normal culture medium.

    • The incubation time can range from 30 minutes to 24 hours, depending on the cell type and the desired labeling density.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • 988 µL of PBS

      • 10 µL of 100 mM CuSO₄ (final concentration: 1 mM)

      • 1 µL of 10 mM this compound (final concentration: 10 µM)

      • 1 µL of 1 M Sodium Ascorbate (final concentration: 1 mM)

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with excitation around 404 nm and emission detection around 477 nm.

Logical Flow of the Cell Labeling Experiment

G Experimental Workflow for Cell Proliferation Labeling cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Analysis cell_culture Culture cells edu_incubation Incubate with EdU cell_culture->edu_incubation fix_perm Fix and Permeabilize edu_incubation->fix_perm prepare_cocktail Prepare Click Cocktail fix_perm->prepare_cocktail incubate_cells Incubate cells with cocktail prepare_cocktail->incubate_cells wash_cells Wash cells incubate_cells->wash_cells image Fluorescence Microscopy wash_cells->image

Caption: A diagram illustrating the key stages of a cell proliferation assay using EdU and this compound.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, it is a tool to visualize processes that are the result of signaling, such as DNA synthesis during cell proliferation, which is downstream of many growth factor signaling pathways. The diagram below illustrates a simplified generic signaling pathway leading to cell cycle progression and DNA synthesis, the process that is detected by the EdU/coumarin system.

G Simplified Signaling Pathway Leading to DNA Synthesis cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_detection Detection growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., Myc, Fos, Jun) erk->transcription_factors cyclins_cdks Cyclins/CDKs transcription_factors->cyclins_cdks dna_synthesis DNA Synthesis (EdU Incorporation) cyclins_cdks->dna_synthesis click_reaction Click Reaction with This compound dna_synthesis->click_reaction fluorescence Fluorescence Signal click_reaction->fluorescence

Caption: A generalized signaling cascade culminating in DNA synthesis, which can be visualized using the described click chemistry method.

Concluding Remarks

This compound is a powerful and versatile tool for researchers in various fields. Its fluorogenic nature makes it particularly well-suited for high-contrast imaging applications. By following the best practices and protocols outlined in these application notes, researchers can effectively prepare and utilize this compound solutions to generate high-quality, reproducible data in their studies of cellular and molecular processes. Careful attention to solution preparation, storage, and the specific parameters of the click reaction will ensure the successful application of this valuable chemical probe.

Troubleshooting & Optimization

How to reduce background fluorescence with 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Azido-7-hydroxycoumarin for bioorthogonal labeling and strategies to mitigate background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence imaging?

This compound is a fluorogenic coumarin-based dye designed for bioorthogonal labeling.[1] It contains an azide (B81097) group that can react with an alkyne-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click reaction".[1] A key feature of this dye is that it is essentially non-fluorescent until it undergoes this click reaction, which "switches on" its fluorescence.[1] This property is highly advantageous for minimizing background signals in imaging applications.[1]

Q2: What are the primary sources of background fluorescence when using this dye?

While this compound is designed to have low background, several factors can contribute to unwanted fluorescence:

  • Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and flavins. This is often more pronounced in the blue and green channels, which can overlap with the emission of the clicked coumarin (B35378) dye.

  • Non-specific Binding: The dye or other components of the click reaction may adhere non-specifically to cellular structures.

  • Incomplete Click Reaction: Suboptimal reaction conditions can lead to an incomplete reaction, potentially leaving some level of background fluorescence.

  • Copper(I) Catalyst Issues: The copper catalyst used in the click reaction can sometimes contribute to background or cause cytotoxicity if not used correctly.

Q3: What are the excitation and emission wavelengths for this compound?

Before the click reaction, the dye has minimal absorbance and fluorescence.[1] After the click reaction, the resulting triazole product has an excitation maximum of approximately 404 nm and an emission maximum of around 477 nm, emitting in the blue region of the spectrum.[1]

Troubleshooting Guides

High background fluorescence can obscure your specific signal. Here are some common issues and how to address them.

Guide 1: High Background in Negative Controls (Unlabeled Samples)

If you observe significant fluorescence in your control samples that have not been treated with the alkyne-labeled molecule, the issue is likely autofluorescence or non-specific binding of the dye itself.

Potential Cause Troubleshooting Steps Expected Outcome
Cellular Autofluorescence 1. Image an unstained sample to determine the level of autofluorescence. 2. Use a phenol (B47542) red-free culture medium during imaging.[2] 3. Consider using a different fluorophore that emits in the red or far-red spectrum if autofluorescence in the blue/green range is too high.[2] 4. For fixed cells, treat with a quenching agent like sodium borohydride (0.1% in PBS).[3]Reduced background fluorescence in all samples, including controls.
Non-specific Binding of the Dye 1. Decrease the concentration of this compound. 2. Increase the number and duration of washing steps after incubation with the dye.[4] 3. Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.[5]A significant reduction in background fluorescence in your negative control samples.
Guide 2: High Background in Labeled Samples

If your negative controls are clean but your labeled samples have high background, the issue may lie with the click reaction components or procedure.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Click Reaction 1. Optimize the concentration of the copper(I) catalyst and ligand. A common starting point is a 5:1 ligand to copper ratio.[6] 2. Use freshly prepared sodium ascorbate (B8700270) solution. 3. Ensure all reagents are of high purity. Improved signal-to-noise ratio with brighter specific staining and lower background.
Insufficient Washing 1. Increase the number of washes after the click reaction step (e.g., 3-5 washes).[4] 2. Increase the duration of each wash (e.g., 5-10 minutes per wash).[4] 3. Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[4]Removal of unbound dye and reaction components, leading to a cleaner image.
Copper-Induced Fluorescence 1. Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA or BTTAA) is used.Minimized potential for copper ions to generate reactive oxygen species that can lead to background fluorescence.

Experimental Protocols

Protocol 1: General Workflow for Live-Cell Labeling

This protocol provides a general framework for labeling live cells with this compound. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

G cluster_0 Cell Preparation cluster_1 Click Reaction cluster_2 Imaging a Seed cells in imaging-compatible plates b Culture cells to desired confluency a->b c Incubate with alkyne-modified substrate b->c d Wash cells to remove excess alkyne c->d e Prepare fresh click reaction cocktail d->e f Incubate cells with cocktail e->f g Wash cells to remove click reagents f->g h Add imaging medium g->h i Image cells using appropriate filters h->i

Caption: General experimental workflow for live-cell labeling.

Protocol 2: Click Reaction Cocktail Preparation

The following table provides a starting point for the concentrations of components in the click reaction cocktail.

ComponentStock ConcentrationFinal ConcentrationNotes
This compound10 mM in DMSO1-10 µMTitrate to find the optimal concentration.
Copper(II) Sulfate (CuSO₄)100 mM in H₂O50-100 µM
Copper Ligand (e.g., THPTA)500 mM in H₂O250-500 µMMaintain at least a 5:1 ratio with CuSO₄.
Sodium Ascorbate1 M in H₂O1-5 mMPrepare fresh for each experiment.

To prepare the cocktail:

  • In a microcentrifuge tube, add the required volume of buffer (e.g., PBS).

  • Add the Copper(II) Sulfate and the copper ligand. Mix well.

  • Add the this compound.

  • Immediately before adding to the cells, add the freshly prepared sodium ascorbate. Mix gently and apply to the cells.

Visualizations

Troubleshooting Logic for High Background Fluorescence

G start High Background Observed control_check Is background high in negative controls? start->control_check autofluorescence Potential Autofluorescence control_check->autofluorescence Yes nonspecific_binding Potential Non-specific Binding control_check->nonspecific_binding Yes click_issue Potential Click Reaction Issue control_check->click_issue No wash_issue Potential Washing Issue control_check->wash_issue No autofluorescence_action Action: Image unstained sample, use phenol red-free media, consider red-shifted dye autofluorescence->autofluorescence_action nonspecific_binding_action Action: Decrease dye concentration, increase washing, use blocking agents nonspecific_binding->nonspecific_binding_action click_issue_action Action: Optimize reagent concentrations, use fresh sodium ascorbate click_issue->click_issue_action wash_issue_action Action: Increase number and duration of washes, add detergent to wash buffer wash_issue->wash_issue_action

Caption: Decision tree for troubleshooting high background.

Signaling Pathway of Fluorescence Activation

G cluster_0 Non-Fluorescent State cluster_1 Click Reaction cluster_2 Fluorescent State azide This compound catalyst Cu(I) Catalyst azide->catalyst alkyne Alkyne-modified biomolecule alkyne->catalyst product Fluorescent Triazole Product catalyst->product Cycloaddition

References

3-Azido-7-hydroxycoumarin photostability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-azido-7-hydroxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the photostability of this fluorogenic dye and to provide guidance on its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a cell-permeable, fluorogenic coumarin-based dye designed for bioorthogonal labeling.[1][2] Its fluorescence is minimal until it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-modified molecule.[1][2] This "turn-on" fluorescence makes it ideal for applications requiring a high signal-to-noise ratio.[3] A primary application is in cell proliferation assays, such as the Click-iT EdU assay, where it detects 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporated into newly synthesized DNA.[4][5][6][7]

Q2: I've heard that this compound has photostability issues. Is this true?

While some manufacturers describe the coumarin (B35378) core as having "superior photostability," this is a qualitative assessment.[1][2] Coumarin dyes, in general, are susceptible to photobleaching, which is the light-induced chemical damage that results in a loss of fluorescence. This is a common issue with many organic fluorophores, particularly those that emit in the blue spectrum. The electron-rich nature of the coumarin scaffold makes it prone to photooxidation.

Q3: What causes the photobleaching of this compound?

The primary mechanism of photobleaching for coumarin dyes involves the generation of reactive oxygen species (ROS) upon excitation with light. The excited state of the coumarin can react with molecular oxygen to produce highly reactive singlet oxygen, which can then degrade the dye molecule. Additionally, direct photochemical reactions can also contribute to the loss of fluorescence.

Troubleshooting Guide: Photostability Issues

Problem: My fluorescence signal from the this compound click product is fading rapidly during imaging.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from optimizing imaging conditions to using chemical additives.

Solution 1: Optimize Imaging Parameters

The simplest approach is to minimize the exposure of the sample to high-intensity light.

  • Reduce Laser Power/Exposure Time: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.

  • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.

  • Minimize Exposure During Focusing: Use a transmitted light or a different, more stable fluorescent channel to focus on the sample before imaging the this compound signal.

  • Limit Time-Lapse Acquisitions: If possible, reduce the frequency and duration of time-lapse imaging.

Solution 2: Utilize Antifade Reagents and ROS Scavengers

Adding antioxidants or reactive oxygen species (ROS) scavengers to your imaging medium can significantly improve the photostability of your fluorescent probe.

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a highly effective antioxidant that can reduce photobleaching and has low cytotoxicity for many cell lines.[1][8] It works by quenching various reactive oxygen species.[1][8]

  • Ascorbic Acid (Vitamin C): Ascorbic acid can be used to reduce phototoxicity and photobleaching. However, its effectiveness can be concentration-dependent, and in the presence of metal ions, it may have pro-oxidant effects.

  • Commercial Antifade Reagents: Several commercially available antifade reagents are formulated for live-cell imaging and have been shown to protect a wide range of fluorescent dyes.[1][9]

Solution 3: Optimize the Chemical Environment

The local environment of the fluorophore can influence its photostability.

  • Choice of Imaging Medium: The viscosity and composition of the imaging medium can affect the diffusion of molecular oxygen, a key component in photobleaching.

  • pH of the Medium: While click chemistry is generally pH-insensitive (functional in a pH range of 4-11), the stability of the fluorophore itself might be affected by pH.[10] It is advisable to maintain a physiological pH for live-cell imaging.

Quantitative Data

Table 1: Photophysical Properties of this compound

PropertyBefore Click ReactionAfter Click Reaction with Alkyne
Excitation Maximum (λex) ~348 nm~404 nm[6][11][12]
Emission Maximum (λem) Not applicable (quenched)~477 nm[6][11][12]
Molar Extinction Coefficient (ε) Not reportedNot reported
Fluorescence Quantum Yield (Φ) Very lowNot reported
Solubility Soluble in DMSO, DMF, Methanol, AcetonitrileSoluble in DMSO, DMF, Methanol, Acetonitrile

Table 2: Representative Photostability of Common Fluorophores (for comparison)

Fluorophore ClassSpecific DyePhotobleaching Half-life (t1/2)Photobleaching Quantum Yield (Φb)
Coumarin 7-HydroxycoumarinSeconds to minutes (highly dependent on conditions)~10⁻⁴ - 10⁻⁶
Fluorescein FluoresceinSeconds to minutes~10⁻⁵ - 10⁻⁴
Rhodamine Rhodamine 6G~1-10 seconds (single molecule)~10⁻⁶ - 10⁻⁷
Cyanine Cy3Seconds to minutes~10⁻⁶
Alexa Fluor Alexa Fluor 488Minutes~10⁻⁶

Note: Photobleaching rates are highly dependent on experimental conditions (e.g., laser power, pixel dwell time, oxygen concentration).

Experimental Protocols

Protocol 1: General Workflow for EdU Cell Proliferation Assay using this compound

This protocol outlines the key steps for a typical Click-iT EdU imaging experiment.

  • Cell Seeding and EdU Labeling:

    • Plate cells on a suitable imaging dish or slide.

    • Treat cells with 10 µM EdU in culture medium and incubate for a desired period (e.g., 2 hours).[4]

  • Fixation and Permeabilization:

    • Fix cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[4][13]

    • Wash cells with 3% BSA in PBS.[4][13]

    • Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[4][13]

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail containing this compound, a copper catalyst (e.g., CuSO₄), and a reducing agent (e.g., ascorbic acid or a commercial additive).

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[4][13]

  • Washing and Counterstaining:

    • Wash the cells with 3% BSA in PBS.[4][13]

    • If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for the 7-hydroxycoumarin-triazole product (Ex: ~405 nm, Em: ~477 nm).

Protocol 2: Using Trolox to Enhance Photostability in Live-Cell Imaging
  • Prepare Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in ethanol.[8]

  • Prepare Imaging Medium with Trolox: Dilute the Trolox stock solution into your live-cell imaging medium to a final concentration of 0.1 mM to 1 mM.[8][14] The optimal concentration may need to be determined empirically for your specific cell type and imaging conditions.[1][8]

  • Incubate Cells: Replace the culture medium with the Trolox-containing imaging medium before starting your imaging session.

  • Image: Proceed with your live-cell imaging experiment, keeping in mind the general recommendations for minimizing light exposure.

Visualizations

experimental_workflow Experimental Workflow for EdU Assay cluster_cell_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click Click Reaction cluster_imaging Imaging seed_cells Seed Cells on Imaging Dish add_edu Add 10 µM EdU to Culture Medium seed_cells->add_edu incubate_edu Incubate for Desired Duration add_edu->incubate_edu fix Fix with 3.7% Formaldehyde incubate_edu->fix wash1 Wash with 3% BSA in PBS fix->wash1 permeabilize Permeabilize with 0.5% Triton X-100 wash1->permeabilize wash2 Wash with 3% BSA in PBS permeabilize->wash2 prepare_cocktail Prepare Click Reaction Cocktail (this compound, CuSO4, Reducing Agent) wash2->prepare_cocktail add_cocktail Add Cocktail to Cells prepare_cocktail->add_cocktail incubate_click Incubate for 30 min (Protect from Light) add_cocktail->incubate_click wash3 Wash with 3% BSA in PBS incubate_click->wash3 counterstain Counterstain Nuclei (Optional) wash3->counterstain image Fluorescence Microscopy (Ex: ~405 nm, Em: ~477 nm) counterstain->image

Workflow for EdU cell proliferation assay.

troubleshooting_logic Troubleshooting Photostability Issues cluster_solutions Potential Solutions cluster_imaging_details Imaging Parameter Details cluster_ros_details ROS Quencher Details start Problem: Rapid Fluorescence Fading imaging_params Optimize Imaging Parameters start->imaging_params ros_quenchers Use ROS Quenchers/ Antifade Reagents start->ros_quenchers environment Optimize Chemical Environment start->environment reduce_power Reduce Laser Power/ Exposure Time imaging_params->reduce_power nd_filters Use Neutral Density Filters imaging_params->nd_filters min_exposure Minimize Exposure During Setup imaging_params->min_exposure trolox Add Trolox (0.1 - 1 mM) ros_quenchers->trolox ascorbic_acid Add Ascorbic Acid ros_quenchers->ascorbic_acid commercial Use Commercial Antifade Medium ros_quenchers->commercial result Improved Photostability environment->result reduce_power->result nd_filters->result min_exposure->result trolox->result ascorbic_acid->result commercial->result

Troubleshooting logic for photostability.

cell_proliferation_pathway Cell Proliferation Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor cyclinD Cyclin D Synthesis mtor->cyclinD raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->cyclinD cdk46 CDK4/6 Activation cyclinD->cdk46 rb_phos Rb Phosphorylation cdk46->rb_phos e2f E2F Release rb_phos->e2f s_phase_genes S-Phase Gene Transcription e2f->s_phase_genes dna_synthesis DNA Synthesis (S-Phase) s_phase_genes->dna_synthesis edu_incorp EdU Incorporation dna_synthesis->edu_incorp

Cell proliferation signaling pathway.

References

Common problems with 3-Azido-7-hydroxycoumarin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Azido-7-hydroxycoumarin. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this fluorogenic dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorogenic, cell-permeable dye primarily used for bioorthogonal labeling through a "click" reaction.[1] Its core application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where it covalently links to alkyne-modified biomolecules such as DNA, proteins, and glycans.[1][2][3] A key feature is its "switch-on" fluorescence; it is non-fluorescent until it reacts with an alkyne, which minimizes background signal in imaging applications.[1][2][4] This makes it highly suitable for live-cell imaging and tracking of biological molecules.[3]

Q2: What are the optimal storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C in a dark, desiccated environment.[5] While it can be shipped on blue ice or at room temperature for short periods, prolonged exposure to ambient temperatures should be avoided.[5][6] Stock solutions in DMSO and DMF are not recommended for long-term storage due to potential instability.[2][5][7] If stock solutions must be prepared, they should be used promptly or stored at -80°C for up to six months.[8]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. For experimental purposes, it is commonly dissolved in DMSO (up to 100 mM), DMF, methanol (B129727) (MeOH), ethanol (B145695), acetone, and acetonitrile (B52724) (MeCN).[1][5][7]

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal After Click Reaction

Possible Cause Recommended Solution
Inefficient Click Reaction Verify the integrity and concentration of all reaction components, especially the copper(I) catalyst. Prepare the copper(II) sulfate (B86663) and reducing agent (e.g., sodium ascorbate) solutions fresh. Optimize the concentration of the copper catalyst and ligand (e.g., THPTA).[4]
Degradation of this compound Ensure the compound has been stored correctly (at -20°C, protected from light). Prepare fresh stock solutions, as prolonged storage in solvents like DMSO can lead to degradation.[2][5]
Incorrect Excitation/Emission Wavelengths Use the correct filter sets for the triazole product. After the click reaction, the excitation maximum is approximately 404 nm, and the emission maximum is around 477 nm.[1][3][7]
Insufficient Incorporation of Alkyne-Modified Substrate Confirm that the alkyne-modified biomolecule has been successfully incorporated into your system. Optimize the labeling time and concentration of the alkyne substrate (e.g., EdU for DNA labeling).[2]

Problem 2: High Background Fluorescence

Possible Cause Recommended Solution
Impure this compound Ensure the purity of the dye is high (>95%).[9] Impurities could be fluorescent. If necessary, purify the compound.
Autofluorescence Include an unlabeled control sample (without the coumarin (B35378) dye) to assess the level of cellular or sample autofluorescence. If high, consider using imaging software to subtract the background.
Non-specific Binding While the click reaction is highly specific, ensure adequate washing steps are included in your protocol after the labeling reaction to remove any non-covalently bound dye, although this is less of an issue with fluorogenic probes.[2]

Problem 3: Poor Solubility or Precipitation During Experiment

Possible Cause Recommended Solution
Incorrect Solvent While soluble in DMSO and DMF, these may not be ideal for all biological applications. For aqueous buffers, prepare a concentrated stock in a suitable organic solvent and then dilute it into the aqueous reaction mixture, ensuring the final organic solvent concentration is low and compatible with your system.
Low Purity Impurities in the compound can affect its solubility. Use a high-purity grade of this compound.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReferences
Molecular FormulaC₉H₅N₃O₃[5]
Molecular Weight203.15 g/mol [1][5]
Purity≥90% to >98% (Varies by supplier)[1][5][10]
AppearanceAmber to brown crystalline solid[1][10]
Storage-20°C, dark, desiccated[5][10]

Table 2: Spectroscopic Properties

ConditionExcitation (λmax)Emission (λmax)References
Before Click Reaction~260-348 nm~391 nm (non-fluorescent)[1][7]
After Click Reaction~404 nm~477-480 nm[1][3][5][7]

Experimental Protocols & Methodologies

Synthesis of this compound

This protocol is a modified version based on established literature.[11][12]

  • Step 1: Synthesis of 3-Amino-7-hydroxycoumarin Intermediate.

    • A mixture of 2,4-dihydroxybenzaldehyde (B120756) (20 mmol), N-acetylglycine (20 mmol), and anhydrous sodium acetate (B1210297) (60 mmol) in acetic anhydride (B1165640) (100 mL) is refluxed with stirring for 4 hours.

    • The reaction mixture is poured onto ice, leading to the formation of a yellow precipitate.

    • The solid is filtered, washed with ice water, and then refluxed in a solution of concentrated HCl and ethanol (2:1, 30 mL) for 1 hour.

    • Ice water (40 mL) is added to dilute the solution, yielding the crude 3-amino-7-hydroxycoumarin.

  • Step 2: Diazotization and Azidation.

    • The crude 3-amino-7-hydroxycoumarin is dissolved in the appropriate acidic solution and cooled in an ice bath.

    • Sodium nitrite (B80452) (NaNO₂) (40 mmol) is added to the cooled solution and stirred for 5-10 minutes.

    • Sodium azide (B81097) (NaN₃) (60 mmol) is then added in portions.

    • After stirring for another 15 minutes, the resulting precipitate is filtered, washed with water, and dried under reduced pressure to yield this compound as a brown solid.[11]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling alkyne-modified biomolecules in a cellular context.

  • Cell Preparation and Labeling with Alkyne:

    • Culture cells of interest and treat with an alkyne-modified precursor (e.g., 5-Ethynyl-2'-deoxyuridine (EdU) for DNA synthesis) at an optimized concentration and duration.[2]

    • Wash the cells to remove the unincorporated alkyne precursor.

    • Fix and permeabilize the cells as required by the specific experimental design.

  • Preparation of Click Reaction Cocktail:

    • Prepare fresh solutions of the following components:

      • This compound (e.g., 10 mM stock in DMSO).

      • Copper(II) sulfate (CuSO₄) (e.g., 100 mM stock in water).

      • Reducing agent, such as sodium ascorbate (B8700270) (e.g., 1 M stock in water, prepared immediately before use).

      • A copper-stabilizing ligand is recommended to improve efficiency and reduce cell toxicity (e.g., THPTA).

  • Labeling Reaction:

    • Combine the click reaction components in a buffer (e.g., PBS). A typical reaction mixture might include the azide dye, CuSO₄, and sodium ascorbate.

    • Add the complete click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells multiple times with a suitable buffer (e.g., PBS with a small amount of detergent like Tween 20) to remove unreacted components.

    • Mount the sample and proceed with fluorescence microscopy using appropriate filters for the coumarin-triazole product (Ex: ~404 nm, Em: ~477 nm).

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Azidation Reactants1 2,4-dihydroxybenzaldehyde + N-acetylglycine + Sodium Acetate Reflux Reflux in Acetic Anhydride (4h) Reactants1->Reflux Precipitate1 Pour on Ice -> Yellow Precipitate Reflux->Precipitate1 Hydrolysis Reflux in HCl/Ethanol (1h) Precipitate1->Hydrolysis Intermediate 3-Amino-7-hydroxycoumarin Hydrolysis->Intermediate Diazotization Add NaNO2 (0°C) Intermediate->Diazotization Azidation Add NaN3 Diazotization->Azidation FinalProduct This compound Azidation->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Click_Reaction_Mechanism Fluorogenic Click Reaction (CuAAC) Azide This compound (Non-Fluorescent) Product Triazole-linked Coumarin (Highly Fluorescent) Azide->Product Alkyne Alkyne-modified Biomolecule Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product catalyzes

References

Improving signal-to-noise ratio with 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Azido-7-hydroxycoumarin in their experiments. The focus is on improving the signal-to-noise ratio in bioorthogonal labeling applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to improve signal-to-noise ratio?

This compound is a fluorogenic dye specifically designed for bioorthogonal labeling through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction".[1] Its key feature is that it is virtually non-fluorescent on its own but becomes highly fluorescent upon reacting with an alkyne-modified molecule.[1][2] This "turn-on" mechanism is the primary reason for an improved signal-to-noise ratio, as it minimizes background fluorescence from unreacted probes.[1][2]

Q2: What are the main applications of this compound?

The primary application is in fluorescence microscopy for visualizing and quantifying biological processes. A prominent example is the labeling of newly synthesized DNA in proliferating cells by combining it with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[3] This allows for the assessment of cell proliferation with high specificity and low background.[3] It is also suitable for live-cell imaging due to its cell-permeable nature.[1]

Q3: What are the spectral properties of this compound?

Before the click reaction, the molecule has minimal fluorescence. After reacting with an alkyne, it exhibits strong fluorescence with the following characteristics:

PropertyWavelength (nm)
Excitation Maximum (λex)~404 nm
Emission Maximum (λem)~477 nm

Note: These values can be influenced by the local microenvironment.

Q4: How should I store and handle this compound?

For long-term storage, it is recommended to store the solid compound at -20°C in the dark and under desiccating conditions. Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Even with its fluorogenic properties, you may encounter issues in your experiments. This guide addresses common problems in a question-and-answer format.

Q5: I am observing a very weak or no fluorescent signal. What could be the cause?

A weak or absent signal is a common issue and can stem from several factors:

  • Inactive Copper Catalyst: The click reaction requires copper in the +1 oxidation state (Cu(I)). This can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Insufficient Reagents: The concentrations of the alkyne-modified molecule, the coumarin (B35378) azide (B81097), or the copper catalyst may be too low.

  • Inaccessible Alkyne Groups: In biological macromolecules like proteins, the alkyne group might be buried within the folded structure, making it inaccessible to the azide probe.

  • Degraded Reagents: The sodium ascorbate (B8700270) solution, used to reduce Cu(II) to Cu(I), is prone to degradation.

Q6: My background fluorescence is too high. What can I do to reduce it?

While this compound is designed for low background, high background can still occur due to:

  • Contaminated Reagents: Impurities in your buffers or reagents may be fluorescent.

  • Autofluorescence: Some cell types or tissues have high intrinsic fluorescence.

  • Non-specific Binding: While less common with click chemistry, there might be some non-specific interaction of the dye with cellular components.

  • Suboptimal Imaging Parameters: Incorrect filter sets or excessively high laser power can increase background noise.

Q7: The reaction seems incomplete or inefficient. How can I improve the reaction kinetics?

An incomplete reaction can lead to a weaker signal. To improve efficiency:

  • Optimize Reagent Concentrations: Ensure an adequate concentration of all reaction components.

  • Use a Copper Ligand: Ligands such as THPTA or TBTA can stabilize the Cu(I) catalyst and accelerate the reaction.

  • Remove Interfering Substances: Certain buffers and molecules can interfere with the click reaction.

Data Presentation: Optimizing Reaction Conditions

The following table provides recommended concentration ranges for key components in a typical cell labeling experiment using this compound.

ComponentRecommended Concentration RangeNotes
This compound 10 - 100 µMHigher concentrations may be needed for less abundant targets.
Alkyne-modified Biomolecule (e.g., EdU) 1 - 50 µMTitrate for optimal labeling without cytotoxicity.
Copper(II) Sulfate (CuSO₄) 50 - 250 µMEssential for catalysis.
Sodium Ascorbate 2.5 - 5 mMUse a freshly prepared solution. A significant excess is needed to counteract dissolved oxygen.
Copper Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5:1 ligand to copper ratio is often recommended to protect biomolecules.

Experimental Protocols

Detailed Protocol for Cell Proliferation Assay using EdU and this compound

This protocol outlines the steps for labeling newly synthesized DNA in proliferating cells.

Materials:

  • Cells of interest cultured on coverslips or in imaging plates

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • DMSO

Procedure:

  • EdU Labeling:

    • Incubate your cells with EdU at a final concentration of 10-50 µM in their normal culture medium.[3]

    • Incubation time can range from 30 minutes to 24 hours, depending on the cell cycle length.[3]

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the "Click Cocktail" fresh. For each sample, mix the following in order:

      • PBS

      • This compound (from a stock solution in DMSO) to a final concentration of 10-50 µM.

      • Copper(II) Sulfate to a final concentration of 100-200 µM.

      • (Optional but recommended) Copper Ligand (e.g., THPTA) at a 5:1 ratio to CuSO₄.

      • Sodium Ascorbate to a final concentration of 2.5-5 mM.

    • Add the Click Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain with a nuclear stain like DAPI or Hoechst.

    • Mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filter sets for the coumarin dye (Excitation: ~405 nm, Emission: ~477 nm).

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_fix_perm Fixation & Permeabilization cluster_click_reaction Click Reaction cluster_imaging Imaging start Start with Cultured Cells edu_labeling Incubate with EdU start->edu_labeling fixation Fix with Paraformaldehyde edu_labeling->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization click_cocktail Add Click Cocktail: - this compound - CuSO4 - Sodium Ascorbate - Ligand (optional) permeabilization->click_cocktail incubation Incubate at RT (protected from light) click_cocktail->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging Troubleshooting_Logic start Problem: Low or No Signal catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagent Concentrations Sufficient? start->reagents accessibility Is the Alkyne Group Accessible? start->accessibility catalyst_solution Solution: - Use fresh Sodium Ascorbate - Degas buffers - Use a Cu(I) stabilizing ligand catalyst->catalyst_solution reagents_solution Solution: - Increase concentration of azide or alkyne - Titrate copper concentration reagents->reagents_solution accessibility_solution Solution: - Use denaturing agents (e.g., DMSO) - Increase reaction temperature accessibility->accessibility_solution

References

Technical Support Center: 3-Azido-7-hydroxycoumarin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Azido-7-hydroxycoumarin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their labeling experiments using this fluorogenic dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a fluorogenic dye, meaning it is not fluorescent until it participates in a specific chemical reaction.[1][2][3][4][5][6][7][8] It contains an azide (B81097) group that can selectively react with an alkyne-modified biomolecule in a process called the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[4][6] This reaction is highly specific and efficient, and upon reaction, the dye's fluorescence is "switched on," emitting a bright blue signal.[1][3][5] Its cell-permeable nature makes it suitable for labeling biomolecules within living cells.[1][9]

Q2: What are the spectral properties of the this compound after the click reaction?

After reacting with an alkyne, the resulting triazole product has an excitation maximum of approximately 404 nm and an emission maximum of around 477 nm.[1][2][7][9][10]

Troubleshooting Guides

Below are common issues encountered during labeling experiments with this compound, along with their potential causes and solutions.

Issue 1: Low or No Fluorescence Signal

A weak or absent signal is a common problem and can stem from several factors in the experimental workflow.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inefficient Click Reaction Optimize Reaction Components: Ensure all components of the click reaction are fresh and at the correct concentrations. This includes the this compound, the alkyne-modified biomolecule, the copper(I) catalyst, a reducing agent (like sodium ascorbate) to maintain the copper in its active Cu(I) state, and a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the biomolecule from damage and enhance reaction efficiency.[11][12] Order of Reagent Addition: Add reagents in the correct order. A common practice is to pre-mix the copper sulfate (B86663) and the ligand before adding them to the azide and alkyne solution, followed by the addition of the reducing agent.[13] Degas Solutions: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing your buffers and reaction mixtures can help maintain the catalyst's activity.[9][13]
Degradation of this compound Proper Storage: Store the this compound solid at -20°C in the dark and desiccated.[14] Stock solutions in DMSO or DMF should be used fresh and are not recommended for long-term storage.[15] Fresh Working Solutions: Prepare working solutions of the dye immediately before use.
Insufficient Incorporation of Alkyne Verify Alkyne Incorporation: If you are metabolically labeling cells with an alkyne-containing molecule (e.g., EdU for DNA synthesis), ensure that the labeling time and concentration are sufficient for incorporation.[16][17][18]
Fluorescence Quenching Local Environment: The microenvironment around the attached dye can quench its fluorescence. This can sometimes occur if the dye is in close proximity to certain amino acid residues.[19][20] While less common for this dye, it is a possibility.
Incorrect Instrument Settings Check Filter Sets: Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the 404 nm excitation and 477 nm emission spectra of the dye-triazole product.

Workflow for Diagnosing Low Signal

References

How to prevent non-specific binding of 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of 3-Azido-7-hydroxycoumarin, a fluorogenic dye used in click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a cell-permeable, fluorogenic molecule widely used in bioorthogonal chemistry.[1] It contains an azide (B81097) group that can react with alkyne-modified biomolecules in a process called Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as a "click reaction".[2][3] The key feature of this dye is that it is non-fluorescent on its own but becomes highly fluorescent upon reacting with an alkyne, forming a stable triazole.[3][4] This property makes it an excellent tool for visualizing and tracking molecules in live cells and other biological systems with minimal background from unreacted probes.[4]

Q2: What causes non-specific binding of this compound?

Non-specific binding occurs when the probe interacts with unintended molecules or surfaces, leading to unwanted background fluorescence. The primary causes include:

  • Hydrophobic Interactions: Coumarin (B35378) derivatives can be hydrophobic, causing them to stick to cellular components like membranes or plastic surfaces of labware.[5][6]

  • Charge-Based Interactions: Electrostatic forces can cause the probe to bind to charged proteins or surfaces.[5][6][7]

  • Inadequate Blocking: Failure to block reactive surfaces in the experimental system allows the probe to adhere non-specifically.[8]

  • Insufficient Washing: Unbound or weakly bound probes may not be adequately removed after the labeling step.[9]

  • Probe Concentration: Using a higher-than-necessary concentration of the coumarin probe can increase the likelihood of non-specific interactions.[10]

Q3: How does a "blocking" step prevent non-specific binding?

The blocking step introduces inert molecules, typically proteins or polymers, that coat the surfaces of the sample container and cellular components.[8] This physically obstructs the sites where the fluorescent probe could non-specifically adhere. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and various commercial protein-free or synthetic formulations.[11][12] By saturating these potential binding sites, the blocking agent ensures that the subsequent addition of this compound results primarily in specific binding to its alkyne target.

Q4: Can the click reaction conditions contribute to background signal?

Yes, the components of the click reaction cocktail itself can sometimes contribute to background. For example, using high concentrations of copper catalyst or certain ligands may lead to probe aggregation or other side reactions. It is crucial to optimize the concentrations of all reaction components, including the copper source (e.g., Copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-stabilizing ligand (e.g., THPTA).[3][10] A control sample without the alkyne-modified target should be run to assess the background generated by the click chemistry reagents alone.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence across the entire sample 1. Probe concentration is too high. Titrate the this compound concentration. Start with a recommended concentration (e.g., 20 µM) and perform a dilution series (e.g., 2 µM to 40 µM) to find the optimal balance between signal and background.[10]
2. Inadequate blocking. Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time (e.g., 30-60 minutes).[8] Consider switching to a different blocking agent, such as a commercial protein-free buffer, to avoid cross-reactivity.[11][12]
3. Insufficient washing. Increase the number of wash steps (e.g., 3-5 times) and the duration of each wash (e.g., 5-10 minutes) after the click reaction.[8] Include a low concentration of a non-ionic surfactant like Tween-20 (0.05%) in the wash buffer to help remove hydrophobically bound probes.[7][13]
Punctate, speckled, or aggregated fluorescent spots 1. Probe precipitation. Ensure the this compound is fully dissolved in an appropriate solvent (like DMSO) before adding it to the aqueous reaction buffer.[1] Prepare fresh probe solutions and centrifuge them before use to pellet any aggregates.
2. Hydrophobic interactions. Add a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) to the reaction and wash buffers to disrupt hydrophobic interactions.[6]
High background in specific cellular compartments (e.g., membranes) 1. Charge-based interactions. Adjust the pH of the buffer to be closer to the isoelectric point of the interacting proteins to neutralize surface charges.[5] Increase the salt concentration (e.g., add 150-200 mM NaCl) in the buffer to shield electrostatic interactions.[5][7]
2. Hydrophobic interactions with lipids. Use a blocking agent known to be effective for lipid-rich samples. Including a surfactant in the wash buffer is also critical.[7]
Signal is present in the negative control (no alkyne) 1. Reagent contamination. Use fresh, high-purity reagents for the click reaction cocktail.
2. Non-specific copper catalysis. Optimize the concentrations of the copper sulfate (B86663) and sodium ascorbate. Ensure the use of a copper-chelating ligand like THPTA to stabilize the Cu(I) oxidation state and improve reaction specificity.[3]

Key Experimental Protocols

Protocol 1: General Blocking Procedure

This protocol is a starting point and should be optimized for your specific cell type and experimental setup.

  • Prepare Blocking Buffer: Dissolve Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to a final concentration of 1-3% (w/v). For a 50 mL solution, add 0.5-1.5 g of BSA to 50 mL of PBS. Mix gently until fully dissolved. Alternatively, use a commercially available blocking buffer.[11]

  • Aspirate Previous Solution: Carefully remove the solution from your sample (e.g., fixed and permeabilized cells on a coverslip).

  • Add Blocking Buffer: Add a sufficient volume of blocking buffer to completely cover the sample.

  • Incubate: Incubate the sample at room temperature for 30-60 minutes.[8]

  • Proceed to Click Reaction: After incubation, aspirate the blocking buffer. The sample is now ready for the click labeling reaction. Do not wash between blocking and the click reaction.

Protocol 2: Enhanced Washing Procedure

This procedure is designed to rigorously remove unbound fluorescent probes after the click reaction.

  • Prepare Wash Buffer: Prepare PBS (or another suitable buffer like TBS). Add a non-ionic surfactant, such as Tween-20, to a final concentration of 0.05% (v/v). For 100 mL of buffer, add 50 µL of Tween-20.

  • First Wash: After the click reaction incubation is complete, remove the reaction cocktail. Immediately add the wash buffer to the sample. Gently agitate for 5 minutes.

  • Repeat Washes: Aspirate the wash buffer and add a fresh aliquot. Repeat this wash step two more times for a total of three washes.[8]

  • Final Rinse: Perform a final rinse with PBS (without surfactant) to remove any residual detergent before proceeding with imaging or downstream analysis.

Quantitative Data Summary

The following table provides recommended starting concentrations and ranges for various reagents used to minimize non-specific binding.

ParameterReagentRecommended Starting ConcentrationRecommended Range for OptimizationKey Considerations
Probe Concentration This compound20 µM2 - 40 µMHigher concentrations increase background. Titration is critical.[10]
Blocking Agent Bovine Serum Albumin (BSA)1% (w/v) in PBS1 - 5% (w/v)A common and effective general-purpose blocking agent.[5]
Blocking Agent Non-fat Dry Milk5% (w/v) in TBS3 - 10% (w/v)Cost-effective but should not be used when detecting phosphoproteins or with avidin-biotin systems.[11]
Surfactant Additive Tween-200.05% (v/v)0.01 - 0.1% (v/v)Add to wash buffers (and sometimes reaction buffers) to reduce hydrophobic interactions.[6][7]
Salt Concentration Sodium Chloride (NaCl)150 mM (in PBS)150 - 500 mMHigher salt concentrations can reduce charge-based non-specific binding.[7]

Visualizations

G cluster_prep Preparation cluster_reaction Click Reaction & Staining cluster_analysis Analysis p1 Seed and Culture Cells p2 Incorporate Alkyne-Modified Biomolecule p1->p2 b1 Block Non-Specific Sites (e.g., 1% BSA, 30 min) p3 Fix and Permeabilize Cells p2->p3 p3->b1 c1 Perform Click Reaction with This compound b1->c1 a1 Counterstain (Optional) w1 Wash Extensively (e.g., 3x with PBS-T) c1->w1 w1->a1 a2 Mount and Image via Fluorescence Microscopy a1->a2

Caption: Experimental workflow for labeling with this compound.

G start High Background or Non-Specific Binding q1 Is probe concentration optimized? start->q1 q2 Is blocking step adequate? q1->q2 Yes s1 Decrease probe concentration (Titrate 2-40 µM) q1->s1 No q3 Are wash steps sufficient? q2->q3 Yes s2 Increase blocking time/conc. Or change blocking agent q2->s2 No q4 Are interactions hydrophobic/charged? q3->q4 Yes s3 Increase number/duration of washes Add 0.05% Tween-20 to wash buffer q3->s3 No s4 Add surfactant to buffers Increase salt concentration q4->s4 Yes end_node Problem Resolved q4->end_node No s1->q2 s2->q3 s3->q4 s4->end_node

Caption: Troubleshooting flowchart for non-specific binding issues.

References

Cell toxicity of 3-Azido-7-hydroxycoumarin and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with 3-Azido-7-hydroxycoumarin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorogenic, cell-permeable dye containing an azide (B81097) group. It is primarily used as a reporter molecule in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. A key application is in cell proliferation assays, where it detects alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) that have been incorporated into newly synthesized DNA. Upon reacting with an alkyne, its fluorescence intensity increases significantly, allowing for the visualization of cells that are actively replicating their DNA.

Q2: What are the spectral properties of this compound?

A2: Before the "click" reaction, the molecule is largely non-fluorescent. After reacting with an alkyne to form a triazole, it becomes brightly fluorescent. The typical excitation and emission maxima are approximately 404 nm and 477 nm, respectively, emitting in the blue-green range of the spectrum.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in an organic solvent like DMSO or DMF to create a concentrated stock solution. It is recommended to store the stock solution at -20°C, protected from light. For experimental use, the stock solution is further diluted in an appropriate buffer or cell culture medium.

Q4: Is this compound toxic to cells?

A4: While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, the coumarin (B35378) backbone and its derivatives have been shown to exhibit cytotoxic effects in various cell lines, often through mechanisms like apoptosis induction, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] However, the concentrations used for fluorescent labeling are typically low and exposure times are short, which generally minimizes direct compound toxicity. Most of the observed "toxicity" in labeling experiments arises from other factors in the experimental protocol.

Troubleshooting Guides

Issue 1: High levels of cell death or morphological changes are observed after the labeling procedure.

This is a common issue that can be misattributed to the toxicity of the dye itself. The most likely culprits are components of the click reaction cocktail or the imaging process.

Potential Cause Troubleshooting Step Expected Outcome
Copper(I) Toxicity The copper catalyst used in the CuAAC reaction is a known cytotoxic agent. Ensure you are using a copper-chelating ligand (e.g., THPTA, BTTAA) at a sufficient concentration (typically 5-fold excess over the copper sulfate).[3] Reduce the concentration of the copper sulfate (B86663) and ligand, as well as the incubation time, to the minimum required for a robust signal.Reduced cell death and improved cell morphology.
Phototoxicity Intense excitation light, especially at shorter wavelengths (like the ~404 nm used for this dye), can generate reactive oxygen species (ROS) that damage cellular components.[4][5]Healthier cells that can be imaged for longer durations.
1. Reduce the intensity of the excitation light to the lowest level that provides a usable signal.
2. Minimize the exposure time for each image.
3. Reduce the frequency of image acquisition in time-lapse experiments.
4. Consider using imaging medium supplemented with antioxidants like Trolox or ascorbic acid to quench ROS.
Toxicity from other reagents The permeabilization step (e.g., using Triton X-100) can be harsh on cells. Reduce the concentration and/or the incubation time of the permeabilization agent.Improved cell viability, especially in sensitive cell lines.

Issue 2: High background fluorescence is obscuring the specific signal.

High background can make it difficult to distinguish truly positive cells from background noise.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding of the dye The fluorescent probe may be binding non-specifically to cellular components.A cleaner image with a better signal-to-noise ratio.
1. Decrease the concentration of the this compound.
2. Increase the number and duration of washing steps after the click reaction incubation.
3. Include a blocking agent like Bovine Serum Albumin (BSA) in your wash buffers.
Autofluorescence Many cell types have endogenous molecules that fluoresce, particularly in the blue and green channels.A clear distinction between the specific signal from the probe and the cellular autofluorescence.
1. Image an unstained control sample (cells that have not been treated with the dye) using the same imaging settings to determine the level of autofluorescence.
2. If autofluorescence is high, you may need to use spectral unmixing if your imaging software supports it, or use a quenching agent after fixation.
Impure Reagents Old or impure reagents, especially the sodium ascorbate (B8700270) solution for the click reaction, can contribute to background.Consistent and reproducible results with lower background.
1. Use freshly prepared solutions of sodium ascorbate.
2. Ensure the purity of your azide and alkyne probes.

Data Presentation

Table 1: Properties of this compound

PropertyValueCitation
Molecular Formula C₉H₅N₃O₃
Molecular Weight 203.15 g/mol
Excitation Maximum (post-click) ~404 nm[6]
Emission Maximum (post-click) ~477 nm[6]
Solubility Soluble in DMSO, DMF[6]

Table 2: General Cytotoxicity of Related Coumarin Compounds (for reference)

CompoundCell LineIC₅₀ (µM)MechanismCitation
CoumarinHeLa (cervical cancer)54.2G0/G1 arrest, apoptosis[7]
Osthole (a natural furanocoumarin)Various cancer cellsVariesCaspase activation, modulation of Bcl-2/Bax[2]
4-Methyl-7,8-dihydroxycoumarinMCF7 (breast cancer)Low cytotoxicityAntioxidant, reduces ROS[8]
Note: This data is for related compounds and should not be considered representative of this compound without specific testing.

Experimental Protocols

Protocol: General Procedure for Cell Proliferation Assay using EdU and this compound

This protocol provides a general workflow for labeling proliferating cells. Concentrations and incubation times should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding and EdU Labeling:

    • Seed cells on a suitable imaging plate or coverslips and allow them to adhere.

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate for a period appropriate for your cell type's doubling time (e.g., 1-2 hours).

  • Fixation and Permeabilization:

    • Wash the cells once with PBS.

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[9]

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail immediately before use. For each sample, mix the following in order:

      • Click-iT® reaction buffer

      • Copper Sulfate (CuSO₄) solution

      • This compound solution

      • Reaction buffer additive (e.g., sodium ascorbate)

    • Remove the wash solution from the cells and add the reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • (Optional) If desired, counterstain the nuclei with a DNA stain like Hoechst 33342 or DAPI.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filters for the dye (excitation ~404 nm, emission ~477 nm) and any counterstains used.

Mandatory Visualization

G cluster_0 Cell Preparation and Labeling cluster_1 Fixation and Permeabilization cluster_2 Click Reaction cluster_3 Final Steps and Imaging seed_cells Seed cells on imaging plate add_edu Add EdU to culture medium seed_cells->add_edu incubate_edu Incubate for 1-2 hours add_edu->incubate_edu wash_pbs Wash with PBS incubate_edu->wash_pbs fix Fix with 3.7% Formaldehyde wash_pbs->fix wash_bsa1 Wash with 3% BSA in PBS fix->wash_bsa1 permeabilize Permeabilize with 0.5% Triton X-100 wash_bsa1->permeabilize wash_bsa2 Wash with 3% BSA in PBS permeabilize->wash_bsa2 prepare_cocktail Prepare Click Reaction Cocktail wash_bsa2->prepare_cocktail add_cocktail Add cocktail to cells prepare_cocktail->add_cocktail incubate_click Incubate for 30 min (in dark) add_cocktail->incubate_click wash_bsa3 Wash with 3% BSA in PBS incubate_click->wash_bsa3 counterstain Optional: Counterstain nuclei wash_bsa3->counterstain wash_pbs2 Wash with PBS counterstain->wash_pbs2 image Image with fluorescence microscope wash_pbs2->image

Caption: Experimental workflow for a cell proliferation assay.

G start High Cell Death Observed? cause_copper Potential Cause: Copper Toxicity start->cause_copper Yes cause_photo Potential Cause: Phototoxicity start->cause_photo Yes cause_reagent Potential Cause: Harsh Permeabilization start->cause_reagent Yes solution_copper Solution: 1. Ensure use of a copper ligand. 2. Reduce copper concentration. 3. Reduce incubation time. cause_copper->solution_copper end_node Cell Viability Improved solution_copper->end_node solution_photo Solution: 1. Reduce light intensity. 2. Reduce exposure time. 3. Add antioxidants to medium. cause_photo->solution_photo solution_photo->end_node solution_reagent Solution: 1. Reduce Triton X-100 concentration. 2. Reduce permeabilization time. cause_reagent->solution_reagent solution_reagent->end_node G cluster_0 Potential Cytotoxicity Mechanisms of Coumarin Backbone Coumarin Coumarin Derivative ROS Reactive Oxygen Species (ROS) Generation Coumarin->ROS Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) Coumarin->Bcl2 CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Coumarin->CellCycle Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Refining 3-Azido-7-hydroxycoumarin incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 3-Azido-7-hydroxycoumarin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for the click reaction with this compound?

A starting point for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound is typically between 30 to 60 minutes at room temperature.[1] For live-cell imaging, it is crucial to minimize incubation times to reduce potential cytotoxicity from the copper catalyst.

Q2: How does incubation time affect the fluorescence signal?

Incubation time is a critical factor influencing the fluorescence signal intensity.

  • Too short: An insufficient incubation time will lead to an incomplete reaction, resulting in a weak or no fluorescence signal.

  • Optimal: The optimal incubation time will yield a high signal-to-noise ratio, with bright specific labeling and low background.

  • Too long: While the click reaction is generally fast and efficient, excessively long incubation times, particularly in the presence of a copper catalyst, can potentially lead to increased background fluorescence or cell toxicity in live-cell imaging scenarios.

Q3: Can I monitor the progress of the click reaction in real-time?

Yes, one of the key advantages of this compound is its pro-fluorogenic nature. The molecule is non-fluorescent until the click reaction occurs, leading to a significant increase in fluorescence upon triazole formation.[2] This property allows for the real-time monitoring of the reaction progress by measuring the increase in fluorescence over time, which can be a valuable tool for optimizing your experimental conditions.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal 1. Incomplete Reaction: Incubation time is too short.Increase the incubation time in increments (e.g., 30, 60, 90 minutes) and measure the fluorescence at each time point to determine the optimal duration.
2. Inefficient Labeling Chemistry: Suboptimal concentrations of reactants or catalyst.Ensure you are using the recommended concentrations of your alkyne-modified biomolecule, this compound, copper sulfate, and a reducing agent like sodium ascorbate. A typical starting point is a 10- to 20-fold molar excess of the dye.[3][4]
3. Degraded Reagents: The this compound or other reaction components may have degraded.Ensure proper storage of all reagents, protected from light and moisture. Prepare fresh solutions of the dye and other critical components before each experiment.[3]
High Background Fluorescence 1. Non-specific Binding: The probe may be non-specifically associating with cellular components.While this compound is designed to have low background, ensure adequate washing steps are included after the reaction, especially in fixed-cell imaging.
2. Autofluorescence: The sample itself may be autofluorescent at the excitation/emission wavelengths of the coumarin (B35378) dye.Use appropriate controls (e.g., an unlabeled sample) to assess the level of autofluorescence. If necessary, use imaging software to subtract the background signal.
Poor Signal-to-Noise Ratio 1. Suboptimal Incubation Time: The incubation time may not be optimized for your specific experimental conditions.Perform a time-course experiment to identify the incubation time that provides the best balance between signal intensity and background.
2. Incorrect Instrument Settings: The settings on your fluorescence microscope or plate reader may not be optimal.Adjust the excitation and emission wavelengths, bandwidths, and detector gain to maximize the signal from the coumarin dye while minimizing background noise.[5]

Experimental Protocols

Protocol: Optimizing Incubation Time for this compound in Fixed-Cell Imaging

This protocol provides a framework for determining the optimal incubation time for the click reaction in your specific experimental setup.

1. Cell Seeding and Alkyne Labeling:

  • Seed your cells of interest on a suitable imaging plate or coverslip.

  • Incubate the cells with your alkyne-modified molecule of interest (e.g., an alkyne-tagged metabolic precursor) for the desired labeling period.

  • Wash the cells with Phosphate-Buffered Saline (PBS).

2. Fixation and Permeabilization:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

3. Click Reaction Time-Course:

  • Prepare a fresh click reaction cocktail. A typical cocktail includes:

    • This compound (e.g., 10 µM)

    • Copper(II) Sulfate (CuSO₄) (e.g., 1 mM)

    • Reducing Agent (e.g., 50 mM Sodium Ascorbate, prepared fresh)

    • Copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce cytotoxicity)

  • Set up a series of parallel experiments, each with a different incubation time (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Add the click reaction cocktail to the cells and incubate at room temperature, protected from light, for the designated time.

4. Washing and Imaging:

  • After the incubation, wash the cells three times with PBS.

  • Mount the coverslips or image the plate using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~404 nm, Emission: ~477 nm).

5. Data Analysis:

  • Quantify the mean fluorescence intensity of the labeled structures and the background for each incubation time point.

  • Plot the signal-to-noise ratio (Signal/Background) against the incubation time to determine the optimal duration.

Data Presentation

Table 1: Photophysical Properties of this compound

PropertyBefore Click ReactionAfter Click Reaction
Maximum Excitation (λex) ~348 nm~404 nm
Maximum Emission (λem) -~477 nm
Fluorescence Non-fluorescentBrightly fluorescent

Note: Exact excitation and emission maxima may vary slightly depending on the solvent and local environment.

Table 2: Example Time-Course Experiment Data for Incubation Time Optimization

Incubation Time (minutes)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio
155001005.0
30150011013.6
45250012020.8
60320013024.6
90330018018.3
120335025013.4

This is example data and actual results will vary depending on the experimental conditions.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_click Click Reaction & Optimization cluster_analysis Analysis cell_seeding 1. Seed Cells alkyne_labeling 2. Incubate with Alkyne-Modified Molecule cell_seeding->alkyne_labeling fixation 3. Fix with PFA alkyne_labeling->fixation permeabilization 4. Permeabilize with Triton X-100 fixation->permeabilization prepare_cocktail 5. Prepare Click Reaction Cocktail permeabilization->prepare_cocktail time_course 6. Incubate for Varying Times (15-120 min) prepare_cocktail->time_course washing 7. Wash Cells time_course->washing imaging 8. Fluorescence Microscopy washing->imaging data_analysis 9. Quantify Signal & Background imaging->data_analysis optimize 10. Determine Optimal Incubation Time data_analysis->optimize

Caption: Workflow for optimizing this compound incubation time.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes bad_reagents Degraded Reagents start->bad_reagents Yes inefficient_labeling Inefficient Labeling start->inefficient_labeling Yes increase_time Increase Incubation Time incomplete_reaction->increase_time fresh_reagents Use Fresh Reagents bad_reagents->fresh_reagents optimize_conc Optimize Concentrations inefficient_labeling->optimize_conc end Optimal Signal increase_time->end Re-evaluate Signal fresh_reagents->end Re-evaluate Signal optimize_conc->end Re-evaluate Signal

Caption: Troubleshooting logic for low fluorescence signal.

References

Validation & Comparative

A Comparative Guide to 3-Azido-7-hydroxycoumarin and Other Fluorescent Azides for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose, owing to its high specificity and reliability. A key component of this reaction is the fluorescent azide (B81097), which allows for the visualization and tracking of labeled molecules. Among the diverse array of available fluorescent azides, 3-Azido-7-hydroxycoumarin has garnered significant attention due to its fluorogenic nature—it is virtually non-fluorescent until it "clicks" with an alkyne, minimizing background signal and enabling no-wash imaging.[1][2]

This guide provides an objective comparison of this compound with other classes of fluorescent azides, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific applications.

Performance Comparison of Fluorescent Azides

The ideal fluorescent azide for bioorthogonal labeling should possess a combination of desirable characteristics, including high fluorescence quantum yield (Φ) and molar extinction coefficient (ε) after the click reaction, good photostability, cell permeability for live-cell imaging, and a large Stokes shift to minimize self-quenching. The fluorogenic nature of a probe is a significant advantage as it eliminates the need for washing steps to remove unreacted, fluorescent probes, which is particularly beneficial for high-throughput screening and in vivo imaging.[3]

Below is a comparative summary of the photophysical properties of this compound and other representative fluorescent azides. It is important to note that the quantum yield and molar extinction coefficient are highly dependent on the solvent and the local environment of the fluorophore.

Fluorescent Azide ClassSpecific ProbeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Features
Coumarin (B35378) Azide This compound~404[4][5][6]~477[4][5][6]High (after click)Not widely reportedFluorogenic, cell-permeable, good for live-cell imaging.[1][4]
Fluorescein Azide CalFluor 488 Azide4955200.85 (as triazole)88,000 (as triazole)Fluorogenic, bright green emission.[2]
Rhodamine Azide CalFluor 590 Azide5856050.82 (as triazole)110,000 (as triazole)Fluorogenic, bright orange-red emission, photostable.[2]
Silicon Rhodamine Azide CalFluor 647 Azide6506700.40 (as triazole)130,000 (as triazole)Fluorogenic, far-red emission, suitable for in vivo imaging.[2]
Cyanine Azide Sulfo-Cy5 Azide646662Not widely reported for azide~250,000Very bright, far-red emission, water-soluble.

Signaling Pathways and Experimental Workflows

The fundamental principle behind the use of these fluorescent azides is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide-functionalized fluorescent probe and an alkyne-modified biomolecule.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorescent_Azide Fluorescent Azide (R1-N3) Triazole_Product Fluorescently Labeled Biomolecule (Triazole) Fluorescent_Azide->Triazole_Product Alkyne_Biomolecule Alkyne-modified Biomolecule (R2-C≡CH) Alkyne_Biomolecule->Triazole_Product Cu_I Cu(I) Catalyst Cu_I->Triazole_Product catalysis

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

A common application of this compound is the labeling of newly synthesized DNA in proliferating cells. This is achieved by introducing a thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into the DNA of dividing cells. The alkyne-functionalized DNA is then detected with the azide-containing coumarin dye.

EdU_Labeling_Workflow Start Start: Proliferating Cells EdU_Incubation Incubate with EdU (5-ethynyl-2'-deoxyuridine) Start->EdU_Incubation DNA_Incorporation EdU is incorporated into newly synthesized DNA EdU_Incubation->DNA_Incorporation Fix_Permeabilize Fix and Permeabilize Cells DNA_Incorporation->Fix_Permeabilize Click_Reaction Perform CuAAC Click Reaction with This compound Fix_Permeabilize->Click_Reaction Fluorescence Fluorescent Labeling of DNA Click_Reaction->Fluorescence Analysis Analyze via Fluorescence Microscopy or Flow Cytometry Fluorescence->Analysis

Caption: Experimental workflow for labeling proliferating cells with EdU and this compound.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general guideline for the CuAAC reaction. The optimal concentrations of reactants and catalyst may need to be determined empirically for each specific application.

Materials:

  • Alkyne-modified biomolecule

  • Fluorescent azide (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • DMSO (for dissolving the fluorescent azide)

Procedure:

  • Prepare a stock solution of the fluorescent azide (e.g., 10 mM in DMSO).

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the Tris-HCl buffer.

  • Add the fluorescent azide stock solution to the desired final concentration.

  • Prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).

  • In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.

  • Add the catalyst mixture to the reaction tube containing the alkyne and azide.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction progress can be monitored by fluorescence measurement if a fluorogenic azide is used.

  • Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Protocol 2: Labeling of Proliferating Cells with EdU and this compound

This protocol is adapted from established methods for labeling DNA in proliferating cells.[2]

Materials:

  • Cells in culture

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail:

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris-HCl (100 mM, pH 8.5)

Procedure:

  • EdU Labeling:

    • Incubate the cells with EdU at a final concentration of 10-50 µM in their normal culture medium for the desired pulse duration (e.g., 1-2 hours). The optimal concentration and incubation time may vary depending on the cell type.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash them once with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail immediately before use by adding CuSO₄, this compound, and sodium ascorbate to the Tris-HCl buffer.

    • Resuspend the cell pellet in the reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells once with PBS.

    • Resuspend the cells in a suitable buffer for analysis by fluorescence microscopy or flow cytometry. For microscopy, cells can be mounted on slides with an appropriate mounting medium.

Conclusion

This compound stands out as a valuable tool for bioorthogonal labeling, particularly in applications requiring high signal-to-noise ratios and no-wash protocols, such as live-cell imaging and high-throughput screening. Its fluorogenic nature, turning from a non-fluorescent to a highly fluorescent state upon reaction, significantly simplifies experimental workflows and enhances detection sensitivity.

While other fluorescent azides, such as the CalFluor series, offer a broader range of emission wavelengths and, in some cases, higher quantum yields, the choice of the optimal probe will ultimately depend on the specific experimental requirements. Factors to consider include the desired emission color for multiplexing, the photostability needed for long-term imaging, and the cell permeability for intracellular targets. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most suitable fluorescent azide for their research, thereby advancing our understanding of complex biological processes and accelerating the development of new therapeutics.

References

A Comparative Guide: 3-Azido-7-hydroxycoumarin vs. Alexa Fluor Dyes for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for the success of imaging and detection experiments. This guide provides an objective comparison between 3-Azido-7-hydroxycoumarin, a fluorogenic 'click' chemistry dye, and the widely used Alexa Fluor family of dyes, supported by their photophysical data and standard experimental protocols.

Overview

This compound is a cell-permeable, water-soluble, and fluorogenic dye.[1][2] Its fluorescence is activated upon a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction with an alkyne-modified biomolecule.[1][2] This "turn-on" mechanism significantly reduces background fluorescence, making it an excellent choice for high-contrast imaging of specific targets within a complex biological environment.[1] It is particularly well-suited for applications like labeling DNA in proliferating cells when used in conjunction with 5-Ethynyl-2'-deoxyuridine (EdU).[1][2]

The Alexa Fluor dyes are a series of bright, photostable, and pH-insensitive fluorescent dyes that span the entire visible spectrum and extend into the infrared.[3][4] Developed through the sulfonation of coumarin, rhodamine, fluorescein, and cyanine (B1664457) dyes, Alexa Fluor dyes are hydrophilic and negatively charged.[4] They are available with a variety of reactive groups, most commonly as succinimidyl (NHS) esters for labeling primary amines on proteins and antibodies.[3] Their high fluorescence quantum yields and exceptional photostability have made them a gold standard in fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[4][5]

Performance Comparison

A direct quantitative comparison of this compound with a spectrally similar Alexa Fluor dye is crucial for informed decision-making. Alexa Fluor 405 is the most appropriate comparator due to its similar excitation and emission in the blue region of the spectrum.

PropertyThis compound (Post 'Click' Reaction)Alexa Fluor 405
Excitation Maximum (λex) 404 nm[1][2]401 nm[6]
Emission Maximum (λem) 477 nm[1][2]421 nm[6]
Molar Extinction Coefficient (ε) Data not available34,000 cm⁻¹M⁻¹[7]
Quantum Yield (Φ) Described as "high"[1]; specific value not available.Data not available for AF405, but other AF dyes are high (e.g., AF488 is 0.92)
Photostability Described as "superior"[1]; quantitative data not available.Generally high, superior to traditional blue dyes.[4][5]
Key Feature Fluorogenic ("Turn-on" fluorescence)[1][2]High brightness and photostability[4][5]
Common Application Click chemistry labeling (e.g., EdU)[1][2]Antibody/protein conjugation[3]

Experimental Protocols

Labeling of Proliferating Cells with this compound and EdU

This protocol outlines the detection of DNA synthesis in proliferating cells using EdU incorporation followed by a click reaction with this compound.

Materials:

  • Cells cultured on coverslips

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (PBS with 3% BSA)

Procedure:

  • EdU Labeling: Incubate cells with 10 µM EdU in culture medium for a desired period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells twice with wash buffer, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail fresh. For a 1 mL final volume, mix:

    • 880 µL PBS

    • 50 µL of 20X CuSO₄ stock solution

    • 10 µL of 100X this compound stock solution (in DMSO)

    • 50 µL of 20X sodium ascorbate stock solution (add last)

  • Labeling: Wash the permeabilized cells twice with wash buffer. Remove the wash buffer and add the click reaction cocktail to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with wash buffer. The cells are now ready for imaging. Optionally, counterstain with a nuclear stain like DAPI.

Antibody Conjugation with Alexa Fluor NHS Ester

This protocol describes the labeling of a primary antibody with an Alexa Fluor succinimidyl (NHS) ester.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor NHS ester

  • 1 M Sodium bicarbonate, pH 8.3

  • Anhydrous dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.

  • Dye Preparation: Allow the vial of Alexa Fluor NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Conjugation: While gently stirring, add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the Alexa Fluor dye.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_azido This compound Labeling cluster_alexa Alexa Fluor Labeling edu_label 1. EdU Labeling of Cells fix_perm 2. Fixation & Permeabilization edu_label->fix_perm click_reaction 3. Click Reaction with Dye fix_perm->click_reaction imaging_azido 4. Imaging click_reaction->imaging_azido ab_prep 1. Antibody Preparation conjugation 2. Dye Conjugation ab_prep->conjugation purification 3. Purification conjugation->purification staining 4. Immunostaining purification->staining imaging_alexa 5. Imaging staining->imaging_alexa

Caption: General experimental workflows for cellular labeling.

signaling_pathway cluster_click Fluorogenic 'Click' Reaction cluster_conjugation Amine-Reactive Conjugation alkyne Alkyne-modified Biomolecule reagents Cu(I) Catalyst alkyne->reagents azide_dye This compound (Non-fluorescent) azide_dye->reagents triazole Triazole-linked Fluorophore (Fluorescent) reagents->triazole Click Reaction protein Protein (with Lysine residues) base pH 8.3-8.5 protein->base alexa_nhs Alexa Fluor NHS Ester alexa_nhs->base conjugate Fluorescently Labeled Protein base->conjugate Amine Reaction

Caption: Labeling chemistry comparison.

Conclusion

Both this compound and the Alexa Fluor dyes are powerful tools for fluorescence-based research, each with distinct advantages.

This compound excels in applications where minimizing background fluorescence is critical. Its fluorogenic nature, activated by a highly specific click reaction, allows for the precise labeling and visualization of target molecules that have been metabolically or synthetically incorporated with an alkyne group. This makes it an ideal choice for pulse-chase experiments and the detection of specific biochemical events within living cells.

Alexa Fluor dyes , on the other hand, offer a broad palette of bright and photostable fluorophores suitable for a wide array of applications, particularly in immunofluorescence and flow cytometry where high signal intensity and resistance to photobleaching are paramount. Their versatility and well-established conjugation chemistries make them a reliable choice for routine and multi-color labeling experiments.

The ultimate choice between these two types of dyes will depend on the specific requirements of the experiment, including the nature of the target, the need for live-cell imaging, and the importance of signal-to-noise ratio versus absolute brightness.

References

A Comparative Guide to 3-Azido-7-hydroxycoumarin for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Azido-7-hydroxycoumarin's performance for in vivo imaging against other common fluorescent probes. The information presented is collated from publicly available research and product specifications to assist in the selection of appropriate reagents for bioorthogonal labeling experiments.

Introduction to this compound

This compound is a fluorogenic dye that has gained prominence in the field of bioorthogonal chemistry for in vivo imaging.[1][2] Its core advantage lies in its "pro-fluorescent" nature; the molecule is virtually non-fluorescent until it undergoes a bioorthogonal reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to form a highly fluorescent triazole product.[1][2] This "turn-on" mechanism significantly reduces background noise, leading to a high signal-to-noise ratio, which is crucial for sensitive in vivo imaging.[1] The coumarin (B35378) scaffold provides good photostability and a high quantum yield, making it a robust choice for various imaging applications.[1]

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe for in vivo imaging is a critical decision that depends on several factors, including the brightness of the fluorophore, the kinetics of the bioorthogonal reaction, and the potential for cytotoxicity. Below is a comparative summary of this compound and other classes of fluorescent probes commonly used in bioorthogonal imaging.

Photophysical and Bioorthogonal Reaction Properties
Probe ClassExample Probe(s)Excitation (nm)Emission (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key AdvantagesKey Disadvantages
Fluorogenic Coumarins This compound ~404~477High~4,300 (after click)Fluorogenic (low background), good photostability, cell-permeable.[1][3]Requires UV/violet light excitation which can have limited tissue penetration and higher autofluorescence.
Fluoresceins Azidofluoresceins~495~517Variable (can be fluorogenic)HighBright, well-established chemistry.pH sensitive, moderate photostability.
Rhodamines Azidorhodamines (e.g., TAMRA-azide)~544~576HighHighVery bright, photostable, less pH sensitive than fluoresceins.Can be less fluorogenic than coumarins.
Cyanines Cy5-azide, Cy7-azide649 (Cy5)670 (Cy5)ModerateVery HighEmission in the near-infrared (NIR) window allows for deep tissue imaging with low autofluorescence.Generally not fluorogenic, can be less photostable than other dyes.
Tetrazine Probes Coumarin-tetrazine, BODIPY-tetrazineVariableVariableVariable (often fluorogenic)VariableExtremely fast reaction kinetics (inverse electron demand Diels-Alder), fluorogenic potential.[4]Tetrazine probes can sometimes exhibit non-specific background signals.[4]

Note: Photophysical properties can vary depending on the specific molecular structure and the local environment (e.g., solvent, conjugation to a biomolecule).

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in in vivo imaging. Below are generalized protocols for metabolic labeling of a target biomolecule with an alkyne handle, followed by in vivo detection using this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Protocol 1: Metabolic Labeling of Glycans in a Mouse Model

This protocol describes the incorporation of an alkyne-modified sugar into cellular glycans.

Materials:

  • Alkyne-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) or 5-Ethynyl-2'-deoxyuridine (EdU) for DNA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Vehicle for administration (e.g., sterile water, PBS, or a solution containing a solubilizing agent like DMSO)

  • Animal model (e.g., BALB/c mice)

Procedure:

  • Preparation of Alkyne-Sugar Solution: Dissolve the alkyne-modified sugar in a biocompatible vehicle. The final concentration should be calculated based on the desired daily dosage (typically 100-300 mg/kg).

  • Administration: Administer the alkyne-sugar solution to the mice. Common routes include intraperitoneal (IP) injection or incorporation into the drinking water. The administration is typically carried out daily for 5-7 days to ensure sufficient metabolic incorporation.

  • Incubation Period: Allow the mice to metabolize the alkyne-sugar for the chosen duration. The alkyne group will be incorporated into the target biomolecules (e.g., glycans on the cell surface).

  • Proceed to Imaging: After the labeling period, the animals are ready for the administration of this compound as described in Protocol 2.

Protocol 2: In Vivo Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the steps for imaging the alkyne-labeled biomolecules in a live mouse using this compound.

Materials:

  • Alkyne-labeled mouse (from Protocol 1)

  • This compound

  • Sterile vehicle for injection (e.g., PBS with a small percentage of a solubilizing agent like DMSO)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Probe Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. The dosage will depend on the specific probe and animal model, but a starting point could be in the range of 0.5 - 5 mg/kg body weight.

  • Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane (B1672236) inhalation). Place the animal on the imaging stage and maintain anesthesia and body temperature throughout the procedure.

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescent image of the mouse to measure background autofluorescence in the appropriate channel for the coumarin dye.

  • Probe Administration: Administer the prepared this compound solution. Intravenous (tail vein) injection is a common route for systemic delivery.

  • Time-Lapse Imaging: Acquire fluorescent images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) to monitor the biodistribution of the probe and the signal from the click reaction at the target site.

  • Data Analysis: Quantify the fluorescence intensity in the region of interest and subtract the background autofluorescence from the pre-injection images.

Visualizations

Bioorthogonal Reaction Pathway

The following diagram illustrates the fundamental principle of the bioorthogonal "click" reaction between this compound and an alkyne-modified biomolecule.

G cluster_reactants Reactants cluster_product Product 3_Azido_7_hydroxycoumarin This compound (Non-fluorescent) Fluorescent_Triazole Fluorescent Triazole Conjugate (Highly Fluorescent) 3_Azido_7_hydroxycoumarin->Fluorescent_Triazole Click Reaction (CuAAC or SPAAC) Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Fluorescent_Triazole

Bioorthogonal "click" reaction of this compound.
In Vivo Imaging Experimental Workflow

The logical flow of a typical in vivo imaging experiment using this compound is depicted below.

G Metabolic_Labeling 1. Metabolic Labeling (Administer Alkyne-modified substrate to animal) Incubation 2. Incubation Period (Allow for incorporation into biomolecules) Metabolic_Labeling->Incubation Probe_Administration 3. Probe Administration (Inject this compound) Incubation->Probe_Administration InVivo_Imaging 4. In Vivo Imaging (Acquire fluorescent images over time) Probe_Administration->InVivo_Imaging Data_Analysis 5. Data Analysis (Quantify fluorescence at target site) InVivo_Imaging->Data_Analysis

Experimental workflow for in vivo imaging.

References

A Head-to-Head Battle of Coumarin Dyes: 3-Azido-7-hydroxycoumarin versus Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular imaging and drug development, the demand for precise and sensitive fluorescent probes is ever-increasing. Coumarin (B35378) dyes, with their inherent brightness and photostability, have long been a staple in the researcher's toolkit. However, the advent of "click chemistry" has introduced a new contender: 3-Azido-7-hydroxycoumarin. This guide provides a comprehensive comparison of the performance of this compound against traditional coumarin dyes, supported by photophysical data and detailed experimental protocols.

Unveiling the Contestants: A Tale of Two Dyes

Traditional coumarin dyes , such as Coumarin 1 and Coumarin 153, are "always on" fluorophores. Their fluorescence is an intrinsic property, meaning they emit light upon excitation regardless of their chemical environment or binding state. This can lead to high background signals in imaging applications, making it challenging to distinguish the signal from the noise.

This compound , on the other hand, is a "fluorogenic" dye. It is initially non-fluorescent. Its fluorescence is activated through a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] This "turn-on" mechanism offers a significant advantage by minimizing background fluorescence and enhancing signal-to-noise ratios.[1][2]

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is dictated by its photophysical properties. The following tables summarize the key metrics for this compound (before and after click reaction) and two widely used traditional coumarin dyes.

Table 1: Photophysical Properties of this compound

PropertyBefore Click ReactionAfter Click Reaction (Triazole Formation)
Excitation Maximum (λex) ~260 nm[2]~404 nm[1][2]
Emission Maximum (λem) ~391 nm[2]~477 nm[1][2]
Quantum Yield (Φ) Very Low (Essentially non-fluorescent)High (Reported as "intense fluorescence")[1]
Molar Extinction Coefficient (ε) Not ReportedNot Reported

Table 2: Photophysical Properties of Traditional Coumarin Dyes

DyeExcitation Maximum (λex)Emission Maximum (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)Solvent
Coumarin 1 373 nm450 nm0.7325,000 M⁻¹cm⁻¹Ethanol
Coumarin 153 423 nm530 nm0.5329,000 M⁻¹cm⁻¹Ethanol

The "Click" Advantage: A Workflow for Enhanced Specificity

The power of this compound lies in its application in bioorthogonal chemistry. Researchers can introduce an alkyne group into a biomolecule of interest (e.g., DNA, proteins) through metabolic labeling. The subsequent addition of this compound and a copper(I) catalyst triggers the click reaction, leading to the formation of a highly fluorescent triazole at the specific site of the alkyne-modified biomolecule.

G Bioorthogonal Labeling with this compound cluster_0 Cellular Environment cluster_1 Reagents Alkyne-modified Biomolecule Alkyne-modified Biomolecule Click Reaction CuAAC Click Reaction Alkyne-modified Biomolecule->Click Reaction Target This compound (Non-fluorescent) This compound (Non-fluorescent) This compound (Non-fluorescent)->Click Reaction Probe Copper(I) Catalyst Copper(I) Catalyst Copper(I) Catalyst->Click Reaction Fluorescently Labeled Biomolecule Specifically Labeled Biomolecule (Highly Fluorescent) Click Reaction->Fluorescently Labeled Biomolecule G Fluorescence Activation Mechanism Comparison cluster_0 This compound (Fluorogenic) cluster_1 Traditional Coumarin Dye A1 Unbound State (Non-fluorescent) A2 Click Reaction with Alkyne A1->A2 A3 Bound State (Triazole) (Highly Fluorescent) A2->A3 B1 Unbound State (Fluorescent) B2 Bound State (Fluorescent)

References

A Comparative Guide to 3-Azido-7-hydroxycoumarin for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of 3-Azido-7-hydroxycoumarin, a fluorogenic probe for click chemistry, comparing its performance with alternative labeling methods. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the optimal tools for their specific applications in cellular imaging and molecular biology.

Executive Summary

This compound is a valuable tool for bioorthogonal labeling, offering the significant advantage of being fluorogenic. This property, where the molecule is non-fluorescent until it undergoes a "click" reaction with an alkyne, results in a high signal-to-noise ratio and eliminates the need for extensive washing steps to remove unreacted probe. This makes it particularly well-suited for live-cell imaging and high-throughput screening applications.

This guide will delve into the performance characteristics of this compound, compare it with other fluorescent azide (B81097) probes and alternative labeling techniques, and provide detailed protocols for its use in key applications.

Performance of this compound

The primary advantage of this compound lies in its fluorogenic nature. The azide group effectively quenches the fluorescence of the coumarin (B35378) core. Upon copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-modified biomolecule, the formation of a triazole ring extends the π-conjugated system, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, as background fluorescence from unreacted probe is minimal.

Key Photophysical Properties:

PropertyBefore Click ReactionAfter Click Reaction
Excitation Maximum (λex) ~260-348 nm~404 nm[1][2][3]
Emission Maximum (λem) ~391 nm~477 nm[1][2][3]
Appearance Amber to brown crystalline solid(in solution)
Solubility Soluble in DMSO, DMF, MeOH, MeCN-

While the quantum yield for the triazole product of this compound is not consistently reported across literature, coumarin-based dyes are generally known for their good photostability and high quantum yields.[4]

Comparison with Alternatives

The choice of a fluorescent probe for bioorthogonal labeling depends on several factors, including the specific application, instrumentation available, and the biological system under investigation.

Fluorescent Azide Alternatives

A popular alternative to coumarin-based azides are the Alexa Fluor™ series of dyes. These dyes are known for their brightness and photostability across a wide range of the spectrum.

Quantitative Comparison of Fluorescent Azide Probes:

FeatureThis compoundAlexa Fluor 488 Azide
Excitation Max (nm) ~404~495
Emission Max (nm) ~477~519
Quantum Yield (Φ) Not consistently reported0.92[5][6][7]
Key Advantage Fluorogenic (low background)High brightness and photostability[8][9]
Consideration Lower wavelength emissionConstitutively fluorescent (potential for higher background)
Alternative Labeling Methods

Beyond different fluorescent azides, other methods are available for applications such as monitoring cell proliferation.

Comparison of Cell Proliferation Assay Methods:

MethodPrincipleAdvantagesDisadvantages
EdU Labeling with this compound Incorporation of a thymidine (B127349) analog (EdU) into newly synthesized DNA, followed by a fluorogenic click reaction.High signal-to-noise ratio, no harsh DNA denaturation required, multiplexing compatible.Requires copper catalyst which can have some cytotoxicity.[10][11]
BrdU Labeling with Antibody Detection Incorporation of a brominated thymidine analog (BrdU) into DNA, detected by a specific antibody.Well-established method.Requires harsh DNA denaturation which can damage samples and is not compatible with some other stains.
Immunostaining for Proliferation Markers (e.g., Ki-67, PCNA) Uses antibodies to detect proteins that are expressed in proliferating cells.Does not require the introduction of a modified nucleoside.Provides a snapshot in time, rather than a measure of DNA synthesis over a period.

Experimental Protocols

Protocol 1: Detecting Cell Proliferation using EdU and this compound

This protocol describes the labeling of newly synthesized DNA in proliferating cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and subsequent detection with this compound via a click reaction.

Materials:

  • Cells of interest cultured on coverslips

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine) stock solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click reaction buffer

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent (e.g., sodium ascorbate)

  • This compound solution

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Phosphate-buffered saline (PBS)

Procedure:

  • EdU Labeling:

    • Incubate cells with EdU-containing medium (typically 10 µM) for the desired pulse duration (e.g., 1-2 hours) under normal cell culture conditions.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail by adding the copper sulfate, reducing agent, and this compound to the reaction buffer according to the manufacturer's instructions.

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with wash buffer.

    • (Optional) Stain with a nuclear counterstain like Hoechst 33342.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for the coumarin dye (excitation ~405 nm, emission ~477 nm) and the counterstain.

Protocol 2: Labeling Newly Synthesized Proteins with AHA and this compound

This protocol outlines the metabolic labeling of nascent proteins with L-azidohomoalanine (AHA), a methionine analog, and subsequent fluorescent detection.[5][6][12]

Materials:

  • Mammalian cells in culture

  • Methionine-free cell culture medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click reaction components (as in Protocol 1)

  • Apparatus for SDS-PAGE and in-gel fluorescence scanning

Procedure:

  • Metabolic Labeling:

    • Wash cells with warm PBS and incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine.

    • Replace the medium with methionine-free medium containing AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Click Reaction:

    • To the cell lysate, add the click reaction components: copper sulfate, a reducing agent, a copper-chelating ligand (e.g., THPTA), and this compound.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • The labeled proteins in the lysate can be analyzed by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

Visualizations

Experimental Workflow: Cell Proliferation Assay

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Reaction & Staining cluster_3 Analysis A Seed cells on coverslips B Incubate with EdU-containing medium A->B C Fix cells with paraformaldehyde B->C D Permeabilize with Triton X-100 C->D E Add click reaction cocktail with This compound D->E F Incubate to label EdU E->F G Wash and counterstain nuclei F->G H Fluorescence Microscopy G->H I Image Analysis & Quantification H->I

Caption: Workflow for detecting cell proliferation using EdU and click chemistry.

Signaling Pathway: GPCR-Gq and Phospholipase D Activation

The following diagram illustrates a signaling pathway where click chemistry can be utilized to visualize the activity of Phospholipase D (PLD), an enzyme that produces the signaling lipid phosphatidic acid (PA). Bioorthogonal alcohol reporters can be used in a PLD-catalyzed transphosphatidylation reaction, and the resulting alkyne-modified PA can be detected with an azide-functionalized fluorophore like this compound.

G cluster_membrane Plasma Membrane GPCR GPCR Gq Gq Protein GPCR->Gq PLC PLC Gq->PLC PLD PLD Gq->PLD PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PC PC PLD->PC Alkyne_PA Alkyne-PA PLD->Alkyne_PA Transphosphatidylation PA Phosphatidic Acid (PA) PC->PA Ligand Ligand Ligand->GPCR Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling PA->Downstream Click_Reaction Click Reaction with This compound Fluorescence Fluorescent Signal Click_Reaction->Fluorescence Alkyne_Alcohol Alkyne-Alcohol Reporter Alkyne_Alcohol->PLD Alkyne_PA->Click_Reaction

Caption: Visualization of PLD activity in GPCR-Gq signaling using click chemistry.

References

A Comparative Guide to the Labeling Efficiency of 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of biomolecules is paramount. Bioorthogonal labeling, utilizing reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become an indispensable tool for tagging and visualizing these molecules in complex biological systems.[1][2][3] 3-Azido-7-hydroxycoumarin stands out as a key reagent in this field due to its fluorogenic nature—it is non-fluorescent until it reacts with an alkyne, minimizing background signal and eliminating the need for extensive washing steps.[1][4][5][6] This guide provides a quantitative comparison of this compound's labeling efficiency, presents detailed experimental protocols, and explores alternative fluorescent probes.

Quantitative Comparison of Fluorescent Probes

The efficiency of a fluorescent label is determined by several factors, including its reactivity, the quantum yield of the resulting conjugate, and its photostability. While direct, side-by-side quantitative comparisons of labeling efficiency under identical conditions are not extensively documented in the provided search results, we can compile the photophysical properties of this compound and common alternatives to inform selection.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex)~404 nm (post-click)[4][5][7][8][9]The azide (B81097) form is non-fluorescent[4][5][6]
Emission Maximum (λem)~477-480 nm (post-click)[4][5][8][9]Produces a bright, blue fluorescence[8]
Molar Extinction Coefficient (ε)15,000 - 25,000 M⁻¹cm⁻¹ (Estimated for coumarins)[10]Contributes to the brightness of the fluorophore.
Key FeatureFluorogenic[1][4][5][6]Fluorescence is "switched on" upon triazole formation, leading to high signal-to-noise.[5][6]

Table 2: Comparison with Alternative Fluorescent Azide Probes

While specific efficiency data is sparse, this table compares common alternatives based on their general characteristics. The choice of dye often depends on the specific experimental requirements, such as desired emission color and compatibility with existing imaging equipment.[11]

Probe FamilyCommon ExamplesEmission RangeGeneral Characteristics
Cyanine Dyes Cy3-Azide, Cy5-Azide~570 nm (Orange-Red) to ~670 nm (Far-Red)Bright and photostable, widely used in various applications.
Alexa Fluor Dyes Alexa Fluor 488 Azide, Alexa Fluor 647 Azide~519 nm (Green) to ~665 nm (Far-Red)Considered a gold standard for performance; bright, photostable, and pH-insensitive.[12]
Fluorescein Dyes FAM-Azide (FITC derivative)~520 nm (Green)Bright but susceptible to photobleaching and pH changes.
Rhodamine Dyes TMR-Azide, ROX-Azide~575 nm (Orange-Red) to ~605 nm (Red)Generally more photostable than fluorescein.
BODIPY Dyes BODIPY FL Azide~510 nm (Green)Bright with narrow emission spectra, but can be sensitive to the environment.

Experimental Protocols

Accurate quantification of labeling efficiency relies on robust and reproducible protocols. Below are detailed methodologies for a typical protein labeling experiment using CuAAC and a subsequent method for determining the degree of labeling.

Protocol 1: General Protein Labeling via CuAAC

This protocol outlines the steps for labeling an alkyne-modified protein with an azide-containing fluorescent dye like this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, must be freshly prepared )

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 10-50 µM) in buffer.

  • Add Dye: Add the this compound stock solution to achieve a final concentration typically in a 5- to 20-fold molar excess over the protein.[10]

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[13]

  • Initiate Reaction: Add the catalyst premix to the protein-dye mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of copper is typically 50-100 µM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

  • Purification: Remove the unreacted dye and catalyst components. This is a critical step for accurate quantification and can be achieved using size-exclusion chromatography or extensive dialysis against the desired storage buffer.[10][14]

Workflow for CuAAC Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot Alkyne-Modified Protein Mix Combine Reactants Prot->Mix Dye This compound (in DMSO) Dye->Mix Cat Catalyst Premix (CuSO₄ + Ligand) Cat->Mix Red Reducing Agent (Sodium Ascorbate) Red->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Initiate Click Reaction Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Stop Reaction Quant Quantification (Spectroscopy) Purify->Quant Obtain Labeled Protein

Caption: Experimental workflow for labeling an alkyne-modified protein using CuAAC.
Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each protein, can be determined spectrophotometrically.[14]

Procedure:

  • Measure Absorbance: Using the purified, labeled protein from Protocol 1, measure the absorbance at two wavelengths:

    • 280 nm (A₂₈₀): For protein concentration.

    • ~404 nm (Aₘₐₓ): The absorbance maximum for the coumarin-triazole product.

  • Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed.

    • CF = A₂₈₀ of free dye / Aₘₐₓ of free dye

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm.[10][14]

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.

  • Calculate Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M) [10]

Signaling Pathway of Fluorogenic "Click" Reaction

The fluorogenic nature of this compound is its primary advantage. The underlying principle is a change in the molecule's electronic structure upon reaction.

G cluster_reactants Reactants (Low Fluorescence) cluster_catalyst Catalyst cluster_product Product (High Fluorescence) Azide This compound (Non-fluorescent) Cu Cu(I) Catalyst Azide->Cu Alkyne Alkyne-tagged Biomolecule Alkyne->Cu Triazole Fluorescent Triazole Conjugate Cu->Triazole Click Reaction (CuAAC)

Caption: The Cu(I)-catalyzed reaction of this compound with an alkyne.

This reaction forms a stable triazole ring, which extends the π-conjugated system of the coumarin (B35378) core.[4] This structural change "switches on" the fluorescence, resulting in a bright signal that is directly proportional to the amount of labeled biomolecule, providing a highly sensitive and specific detection method.[5][9]

References

A Head-to-Head Comparison: 3-Azido-7-hydroxycoumarin vs. AF488 Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the selection of an appropriate fluorescent probe for bio-orthogonal labeling is a critical decision that directly impacts experimental outcomes. Among the myriad of options available for click chemistry, 3-Azido-7-hydroxycoumarin and AF488 azide (B81097) have emerged as popular choices for visualizing and tracking biomolecules. This guide provides a comprehensive side-by-side comparison of these two azide-functionalized fluorescent dyes, supported by their photophysical properties and general experimental considerations.

Overview of the Dyes

This compound is a fluorogenic dye, meaning it is essentially non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This "turn-on" characteristic is highly advantageous for applications requiring low background and high signal-to-noise ratios, particularly in live-cell imaging.[1][2][4] Its coumarin (B35378) core provides a foundation for good photostability and a high quantum yield upon reaction.[1]

AF488 azide is a bright, hydrophilic, and highly photostable green-fluorescent dye.[5][6][][8] Structurally identical to the widely used Alexa Fluor® 488 azide, it is a popular choice for a variety of applications, including fluorescence microscopy and flow cytometry.[6][8][9] Unlike its fluorogenic counterpart, AF488 azide is inherently fluorescent, which should be a consideration in experimental design to minimize background from unreacted dye. Its fluorescence is notably stable across a broad pH range (pH 4-10).[5][10]

Chemical and Photophysical Properties

A direct comparison of the key chemical and photophysical properties of this compound and AF488 azide is crucial for selecting the optimal dye for a specific application. The table below summarizes these properties based on available data.

PropertyThis compoundAF488 Azide
Molecular Weight 203.15 g/mol [1][11]~658.7 - 861.04 g/mol (varies with linker)[5]
Excitation Maximum (λex) ~260 nm (pre-click) / ~404 nm (post-click)[1][12]~494-499 nm[5][6]
Emission Maximum (λem) ~391 nm (pre-click) / ~477-480 nm (post-click)[1][12]~517-520 nm[6][13]
Extinction Coefficient (ε) Not available~71,800 - 73,000 L·mol⁻¹·cm⁻¹[5][14]
Fluorescence Quantum Yield (Φ) High (post-click)[1]~0.91 - 0.92[5][][14]
Solubility Soluble in DMSO, DMF, MeOH, MeCN[1]Good in water, DMSO, DMF[5][][14]
Key Feature Fluorogenic ("turn-on" fluorescence)[1][2][3]High brightness and photostability[5][6][]
Cell Permeability Yes[1][2]Yes (hydrophilic nature aids)[5][6]

Experimental Considerations and Protocols

Both this compound and AF488 azide are utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the labeling of alkyne-modified biomolecules. The general principle involves the formation of a stable triazole linkage between the azide on the dye and the alkyne on the target molecule.

General Click Chemistry Protocol (CuAAC)

The following is a generalized protocol for labeling biomolecules with either this compound or AF488 azide. It is important to note that optimal conditions (e.g., concentrations, incubation times) will vary depending on the specific application and biomolecule being labeled.

Materials:

  • Alkyne-modified biomolecule

  • Azide-functionalized dye (this compound or AF488 azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Prepare stock solutions of the azide dye, CuSO₄, sodium ascorbate, and the stabilizing ligand in a suitable solvent (e.g., DMSO or water).

  • In a reaction tube, combine the alkyne-modified biomolecule with the azide dye in the desired buffer.

  • Add the copper(I)-stabilizing ligand to the reaction mixture.

  • Add CuSO₄ to the mixture.

  • Initiate the click reaction by adding the freshly prepared reducing agent (sodium ascorbate).

  • Incubate the reaction at room temperature, protected from light, for a duration of 30 minutes to 2 hours.

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components.

For live-cell imaging, it is crucial to use reagents and concentrations that minimize cytotoxicity. The use of copper-chelating picolyl azide variants of dyes like AF488 can significantly reduce the amount of copper catalyst required, thereby improving biocompatibility.[15][16]

Logical Workflow for a Comparative Experiment

To objectively evaluate the performance of this compound and AF488 azide, a researcher could follow the experimental workflow outlined below. This workflow is designed to compare the dyes based on key performance indicators such as signal intensity, background fluorescence, and photostability in a cellular context.

G cluster_prep Cell Preparation and Labeling cluster_imaging Fluorescence Microscopy and Analysis cluster_results Comparative Results cell_culture Culture cells and introduce alkyne-modified substrate fix_perm Fix and permeabilize cells cell_culture->fix_perm labeling_coumarin Label with this compound + Click Chemistry Reagents fix_perm->labeling_coumarin labeling_af488 Label with AF488 azide + Click Chemistry Reagents fix_perm->labeling_af488 wash Wash cells labeling_coumarin->wash labeling_af488->wash imaging Image cells under identical microscopy settings wash->imaging analysis Quantitative Analysis: - Signal Intensity - Signal-to-Noise Ratio - Photostability imaging->analysis comparison Direct Comparison of Performance Metrics analysis->comparison G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product biomolecule Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule (Triazole Linkage) biomolecule->product + dye Azide-functionalized Dye dye->product + catalyst Cu(I) generated in situ (CuSO4 + Reducing Agent) catalyst->product

References

A Comparative Guide to the Reproducibility of Bioorthogonal Labeling using 3-Azido-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the realm of bioorthogonal chemistry, the choice of a fluorogenic probe can significantly impact the consistency and reliability of outcomes. This guide provides an objective comparison of 3-Azido-7-hydroxycoumarin with its alternatives, focusing on factors that influence experimental reproducibility. We present supporting experimental data, detailed protocols for key applications, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Fluorogenic Probes

The reproducibility of a bioorthogonal labeling experiment is influenced by several factors, including the reaction kinetics, the photophysical properties of the fluorophore, and the inherent complexity of the experimental protocol. While direct comparative studies on the run-to-run variability of this compound are not extensively documented, we can infer its reproducibility by examining its key performance metrics against those of its common alternatives.

This compound is a fluorogenic probe that exhibits a significant increase in fluorescence upon participating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[1][2][3] This "turn-on" characteristic is highly desirable as it minimizes background fluorescence and enhances the signal-to-noise ratio.[1] The primary alternatives for bioorthogonal labeling are tetrazine-based probes, which react with strained alkenes or alkynes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is notably copper-free, which can be a significant advantage in live-cell imaging to avoid copper-induced cytotoxicity.[4][5]

Here, we compare the key characteristics of this compound with a representative tetrazine-dye conjugate.

PropertyThis compoundTetrazine-Dye Conjugates (e.g., Tz-Fluorophore)Key Considerations for Reproducibility
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Inverse-Electron-Demand Diels-Alder Cycloaddition (iEDDA)The requirement for a copper catalyst in CuAAC can introduce variability due to catalyst purity, concentration, and potential cellular toxicity.[6][7] Copper-free iEDDA reactions offer a simpler, more controlled system, potentially leading to higher reproducibility in live-cell experiments.
Reaction Kinetics Fast, dependent on catalyst efficiencyExtremely fast, among the fastest bioorthogonal reactionsFaster kinetics can lead to more consistent labeling within a defined timeframe, reducing variability due to incomplete reactions.
Fluorogenic Nature High (significant fluorescence increase upon reaction)Variable (can be highly fluorogenic depending on the quencher-fluorophore pair)A high "turn-on" ratio is crucial for a good signal-to-noise ratio, which directly impacts the reproducibility of quantitative measurements.
Excitation Max (post-reaction) ~404 nm[1]Varies with fluorophore (e.g., ~495 nm for fluorescein, ~650 nm for silicon-rhodamine)Consistent excitation and emission spectra are essential for reproducible imaging and data analysis.
Emission Max (post-reaction) ~477 nm[1]Varies with fluorophore (e.g., ~515 nm for fluorescein, ~670 nm for silicon-rhodamine)
Quantum Yield (post-reaction) Moderate to high (dependent on the triazole product)Generally high for common fluorophoresHigher quantum yield leads to brighter signals, improving detection sensitivity and the reproducibility of measurements, especially for low-abundance targets.
Photostability GoodVaries with fluorophore (some are highly photostable)High photostability is critical for reproducible time-lapse imaging and quantitative analysis, as it minimizes signal loss due to photobleaching.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for two common applications of this compound.

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Azidohomoalanine (AHA) and this compound

This protocol allows for the visualization of proteins synthesized within a specific timeframe.

Materials:

  • Mammalian cells of interest

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click-&-Go™ Protein Reaction Buffer Kit (containing copper sulfate, a reducing agent, and a copper-chelating ligand)

  • This compound

  • DMSO

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine stores.

    • Replace the methionine-free medium with fresh methionine-free medium containing AHA (typically 25-50 µM). The optimal concentration should be determined empirically for each cell line.

    • Incubate for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions. Briefly, add the copper sulfate, reducing agent, and this compound (from a stock solution in DMSO) to the reaction buffer. A typical final concentration for this compound is 10-50 µM.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set suitable for coumarin (B35378) dyes (e.g., excitation ~405 nm, emission ~477 nm).

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Peracetylated N-Azidoacetylmannosamine (Ac4ManNAz) and this compound

This protocol enables the visualization of glycans on the cell surface.[8][9][10][11][12]

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Click-&-Go™ Protein Reaction Buffer Kit

  • This compound

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add Ac4ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days under normal cell culture conditions to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Washing:

    • Gently wash the cells three times with PBS to remove unincorporated Ac4ManNAz.

  • Click Reaction (Live Cells):

    • Prepare the click reaction cocktail as described in Protocol 1. For live-cell imaging, it is crucial to use a copper-chelating ligand to minimize cytotoxicity.

    • Add the click reaction cocktail to the live cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Gently wash the cells three times with PBS.

  • Imaging:

    • Image the live cells immediately using a fluorescence microscope with the appropriate filter set.

Visualization of Signaling Pathways and Experimental Workflows

To further clarify the application of this compound in a research context, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Wnt Signaling Pathway: Visualization of Palmitoylation Wnt Wnt Protein Porcupine Porcupine (Acyltransferase) Wnt->Porcupine Palmitoylated_Wnt Palmitoylated Wnt Porcupine->Palmitoylated_Wnt Palmitoylation Labeled_Wnt Alkyne-labeled Palmitoylated Wnt Porcupine->Labeled_Wnt Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Porcupine Alkyne_Palmitate Alkyne-modified Palmitate Alkyne_Palmitate->Porcupine Metabolic Labeling Click_Reaction Click Reaction (CuAAC) Labeled_Wnt->Click_Reaction Fluorescent_Wnt Fluorescently Labeled Palmitoylated Wnt Click_Reaction->Fluorescent_Wnt Visualization Azido_Coumarin 3-Azido-7- hydroxycoumarin Azido_Coumarin->Click_Reaction

Caption: Visualization of Wnt protein palmitoylation using metabolic labeling and click chemistry.

G cluster_1 Experimental Workflow: Bioorthogonal Labeling of Surface Glycans Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling (e.g., Ac4ManNAz) Start->Metabolic_Labeling Washing1 Wash Cells (remove excess sugar) Metabolic_Labeling->Washing1 Click_Reaction Click Reaction with This compound Washing1->Click_Reaction Washing2 Wash Cells (remove excess probe) Click_Reaction->Washing2 Imaging Fluorescence Microscopy Washing2->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: A typical experimental workflow for labeling and visualizing cell surface glycans.

References

Benchmarking 3-Azido-7-hydroxycoumarin: A Comparative Guide for Bioorthogonal Labeling in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular and molecular biology, the precise labeling and visualization of biomolecules are paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful tool for these applications. Among the various bioorthogonal probes, 3-Azido-7-hydroxycoumarin has gained prominence as a fluorogenic dye for detecting alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1][2][3][4][5] This guide provides a comprehensive benchmark of this compound's performance in different cell lines, compares it with key alternatives, and offers detailed experimental protocols to aid researchers in selecting the optimal probe for their specific needs.

Performance Characteristics of this compound

This compound is a cell-permeable and water-soluble dye that exhibits minimal fluorescence in its azide (B81097) form but becomes highly fluorescent upon reaction with a terminal alkyne to form a stable triazole.[1][2][4][6] This "turn-on" characteristic provides a high signal-to-noise ratio, minimizing background fluorescence and often eliminating the need for wash steps.[1][2][6] The coumarin (B35378) core offers good photostability, making it suitable for long-term imaging experiments.[1]

Photophysical and Performance Data

The following table summarizes the key photophysical and performance characteristics of this compound.

PropertyValueReferences
Excitation Maximum (λex)~404 nm (post-click)[1][3][4][5][7][8]
Emission Maximum (λem)~477 nm (post-click)[1][3][4][5][7][8]
Quantum Yield (Φ)High (post-click)[1]
Key FeaturesFluorogenic, water-soluble, cell-permeable, photostable[1][4][6]
Common ApplicationsLive-cell imaging, DNA labeling (with EdU), fluorescence microscopy[1][4]
Performance in Different Cell Lines

While extensive quantitative data across a wide range of cell lines is not available in a single comparative study, this compound has been successfully used in various cell types, including:

  • HeLa cells: Utilized for imaging and bioorthogonal labeling.[9]

  • MCF-7 cells: Employed in studies involving fluorescent labeling.[9]

  • A549 cells: Used for real-time analysis of biological molecules.[2]

The choice of cell line can influence labeling efficiency and background fluorescence, necessitating optimization of experimental conditions.

Comparison with Alternative Bioorthogonal Probes

Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The selection of a probe often depends on the specific experimental requirements, such as the desired wavelength, brightness, and the need for copper-free ligation.

Probe TypeKey FeaturesAdvantagesDisadvantages
Azide-functionalized Naphthalimides Fluorogenic probes with good photostability.[2][10][11][12][13]Can be designed for specific analytes and offer good performance in living cells.[2][10]May require specific chemical modifications for desired properties.
Azide-functionalized BODIPY Dyes Bright and photostable fluorophores.[14]High quantum yields and tunable spectral properties.Can be less fluorogenic than coumarin-based probes.
Cyclooctyne-based Probes (e.g., BCN, DIBO) Enable copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[15][16]High reaction rates and suitable for live-cell imaging where copper toxicity is a concern.[15][16]Can be larger and more complex to synthesize than simple azide probes.

Experimental Protocols

Detailed experimental protocols are crucial for successful bioorthogonal labeling. The following is a generalized protocol for labeling newly synthesized DNA in proliferating cells using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and this compound, a common application.

Protocol: EdU Cell Proliferation Assay with this compound

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

  • Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

    • Reducing agent stock solution (e.g., 500 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Wash buffer (e.g., 3% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342) (optional)

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere overnight.

  • EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM and incubate for a duration appropriate for the cell type (e.g., 1-2 hours).[17]

  • Fixation: Remove the EdU-containing medium, wash the cells with PBS, and then add the fixative solution. Incubate for 15 minutes at room temperature.[17]

  • Permeabilization: Remove the fixative and wash the cells twice with wash buffer. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[17]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order: 438 µL PBS, 5 µL CuSO₄ solution, 50 µL this compound solution, and 5 µL sodium ascorbate solution.

    • Remove the permeabilization buffer and wash the cells twice with wash buffer.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[17][18]

  • Washing: Remove the reaction cocktail and wash the cells three times with wash buffer.[17]

  • Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye and the nuclear counterstain.

Visualizing the Workflow and Chemistry

To further clarify the experimental process and underlying chemistry, the following diagrams are provided.

G cluster_workflow Experimental Workflow: EdU Labeling A 1. Seed and Culture Cells B 2. Add EdU to Culture Medium A->B C 3. Incubate for DNA Incorporation B->C D 4. Fix and Permeabilize Cells C->D E 5. Perform Click Reaction with this compound D->E F 6. Wash to Remove Excess Reagents E->F G 7. Image with Fluorescence Microscope F->G

Workflow for EdU cell proliferation assay.

G cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Alkyne-modified Biomolecule (e.g., EdU) Product Fluorescent Triazole Product Alkyne->Product Azide This compound Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product catalyzes

The click chemistry reaction mechanism.

G cluster_decision Probe Selection Decision Tree Start Start: Need for Bioorthogonal Labeling Q1 Is copper toxicity a concern for your cells? Start->Q1 A1_Yes Use Copper-Free Click Chemistry (SPAAC) Q1->A1_Yes Yes A1_No Use Copper-Catalyzed Click Chemistry (CuAAC) Q1->A1_No No Probe_SPAAC Select a Cyclooctyne-based Probe (e.g., BCN, DIBO) A1_Yes->Probe_SPAAC Q2 What is the desired emission wavelength? A1_No->Q2 Probe_Coumarin This compound (Blue Emission) Q2->Probe_Coumarin ~477 nm Probe_Other Consider Azide-functionalized BODIPY or Naphthalimide Probes (Tunable Emission) Q2->Probe_Other Other

A guide for selecting the appropriate probe.

Conclusion

This compound stands as a robust and reliable fluorogenic probe for bioorthogonal labeling, particularly for applications requiring a high signal-to-noise ratio in live-cell imaging. Its ease of use and well-characterized performance make it an excellent choice for a wide range of cellular and molecular biology experiments. However, for applications where copper toxicity is a concern or different spectral properties are required, alternative probes such as cyclooctyne-based reagents or other azide-functionalized fluorophores offer valuable options. By carefully considering the experimental needs and the properties of each probe, researchers can effectively harness the power of bioorthogonal chemistry to illuminate the intricate workings of the cell.

References

Safety Operating Guide

Proper Disposal of 3-Azido-7-hydroxycoumarin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Azido-7-hydroxycoumarin, a fluorescent dye and click chemistry reagent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations. The primary hazard associated with this compound is its azide (B81097) functional group, which can be reactive.

I. Hazard Identification and Essential Precautions

This compound is classified as a self-reacting substance (Hazard Class 5.2), indicating a potential for thermal instability. It is crucial to handle this compound with care, avoiding heat, friction, and shock.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a common recommendation for handling azides).[1][2]

  • Avoid Incompatible Materials: Do not allow this compound to come into contact with strong acids (except during the controlled neutralization process), heavy metals, or halogenated solvents.[1][2][3] Reactions with these substances can produce highly toxic and explosive compounds like hydrazoic acid or heavy metal azides.[1][3]

  • Handling: Use plastic or ceramic spatulas for transferring the solid material to avoid contact with metals.[2][3]

  • Storage: Store in a cool, dark place, away from incompatible materials.[4] Recommended storage is at -20°C.[4][5]

II. Spill Management

In the event of a spill, follow these procedures:

For Minor Spills:

  • Immediately alert personnel in the vicinity.

  • Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material.

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Clean the spill area with a decontamination solution (a pH > 9 buffer solution can be used), followed by 70% ethanol.[6]

  • Collect all cleaning materials in the same hazardous waste container.

For Major Spills:

  • Evacuate the immediate area.

  • Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.

  • If safe to do so, prevent the spill from spreading or entering drains.

III. Disposal Procedures

Disposal of this compound requires a two-step approach: chemical deactivation of the azide group followed by disposal as hazardous waste. Never dispose of untreated azide compounds down the drain. [1][6]

Step 1: Chemical Deactivation (Neutralization)

This procedure should be performed in a chemical fume hood. The principle is the reaction of the azide with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.

Experimental Protocol for Deactivation:

  • Prepare the Azide Solution: For small quantities of this compound waste, dissolve it in a suitable solvent (such as DMSO or DMF) and then dilute with water to ensure the concentration of the azide compound is low (ideally under 5%).

  • Prepare for Reaction: Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A significant excess of sodium nitrite should be used (approximately 1.5 g of sodium nitrite for every 1 g of the azide compound).[7]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the solution is acidic (test with litmus (B1172312) paper). CAUTION: This order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid.[7][8]

  • Reaction and Verification: Stir the reaction mixture. The evolution of nitrogen oxides (a brownish gas) indicates the reaction is proceeding. Continue stirring until the gas evolution ceases. To confirm the complete destruction of the azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition is complete.[1][7]

  • Neutralization of the Final Solution: After confirming the absence of azide, neutralize the acidic solution to a pH between 6 and 9 with a dilute solution of sodium hydroxide.[1]

Step 2: Final Disposal

  • Containerize: The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should indicate that the contents are a neutralized azide solution.

  • Contact EHS: Arrange for pickup and disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for chemical waste.

IV. Data Summary

ParameterValue/InstructionSource
Hazard Class 5.2 (Self-reacting)Sigma-Aldrich
Signal Word DangerSigma-Aldrich
Hazard Statement H242: Heating may cause a fireSigma-Aldrich
Storage Temperature -20°C[4][5]
Incompatible Materials Acids, heavy metals, halogenated solvents[1][2][3]
Deactivating Agent Nitrous acid (from NaNO₂ and H₂SO₄)[1][7]
Final pH for Disposal 6-9[1][7]

V. Disposal Workflow

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_deactivation Chemical Deactivation cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in suitable solvent and dilute with water (<5%) fume_hood->dissolve add_nitrite Add excess 20% Sodium Nitrite (NaNO₂) solution dissolve->add_nitrite add_acid CAREFULLY add 20% Sulfuric Acid (H₂SO₄) dropwise until acidic add_nitrite->add_acid CRITICAL STEP reaction Stir until gas evolution ceases add_acid->reaction verify Verify azide destruction (Starch-Iodide Paper Test) reaction->verify verify->add_acid If incomplete, add more acid neutralize_final Neutralize solution to pH 6-9 with dilute NaOH verify->neutralize_final If complete collect_waste Collect in a labeled hazardous waste container neutralize_final->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal collect_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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